(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAYLYLPTPXESE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Abstract
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry, serving as a key structural motif and building block for various pharmacologically active compounds. The precise installation of the stereocenter at the β-position is a critical challenge that dictates the biological efficacy and safety profile of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth analysis of two robust and scalable strategies for the enantioselective synthesis of this molecule: Enzymatic Kinetic Resolution (EKR) and Asymmetric Mannich Reaction. Written for researchers, chemists, and drug development professionals, this document details the underlying principles, provides field-tested experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthetic route.
Introduction: The Strategic Importance of Chiral β-Amino Acids
Chiral β-amino acids are privileged scaffolds in drug discovery.[1] Unlike their α-amino acid counterparts, they provide access to peptides and peptidomimetics with unique conformational properties, enhanced metabolic stability, and novel biological activities. This compound, with its thiophene moiety, introduces specific steric and electronic features that are often exploited to modulate target binding and pharmacokinetic properties.
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C3 position. Racemic synthesis is straightforward, but the subsequent separation of enantiomers can be inefficient. Therefore, developing direct, enantioselective methods is paramount for efficient and cost-effective production. This guide will explore two powerful and distinct approaches to achieve this goal.
Strategy 1: Enzymatic Kinetic Resolution (EKR) of a Racemic Precursor
Enzymatic catalysis offers an exceptionally mild and highly selective method for resolving racemic mixtures.[2] Lipases, in particular, are workhorse enzymes in industrial biotechnology due to their stability, broad substrate scope, and high enantioselectivity.[3][4] The strategy of kinetic resolution relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enantioenriched.
2.1. Principle and Rationale
In this approach, a racemic ester of 3-amino-3-(thiophen-2-yl)propanoic acid is subjected to enzymatic hydrolysis or acylation. Enzymes like Candida antarctica Lipase B (CALB) are known to exhibit high E-values (enantioselectivity factor) for such transformations.[5][6][7][8][9] The key to a successful kinetic resolution is to stop the reaction at approximately 50% conversion. At this point, one enantiomer has been transformed into a new product (e.g., an amide or a hydrolyzed acid), while the desired, unreacted enantiomer of the starting ester can be isolated with high enantiomeric excess (ee).
The choice of CALB is deliberate; it is one of the most robust and well-characterized lipases, available in an immobilized form (e.g., Novozym 435), which simplifies catalyst handling, recovery, and recycling, making the process more sustainable and scalable.[3][6]
2.2. Detailed Experimental Protocol: Lipase-Catalyzed Acylation
This protocol describes the resolution of racemic methyl 3-amino-3-(thiophen-2-yl)propanoate via enantioselective N-acylation.
Step 1: Synthesis of Racemic Methyl 3-Amino-3-(thiophen-2-yl)propanoate
-
A solution of thiophene-2-carbaldehyde and malonic acid in an appropriate solvent is subjected to a Knoevenagel condensation followed by reduction of the resulting α,β-unsaturated acid and subsequent esterification to yield the racemic amino ester.
Step 2: Enzymatic Kinetic Resolution
-
To a stirred solution of racemic methyl 3-amino-3-(thiophen-2-yl)propanoate (1.0 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether, TBME), add an acyl donor such as ethyl acetate (2.0-3.0 equiv.).
-
Add immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).
-
Maintain the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the conversion by chiral HPLC.
-
The reaction is quenched when conversion reaches ~50%. This is the critical endpoint to maximize both yield and enantiomeric excess of the unreacted ester.
-
The immobilized enzyme is removed by simple filtration and can be washed and reused.
-
The filtrate is concentrated under reduced pressure. The resulting mixture contains the (R)-methyl 3-amino-3-(thiophen-2-yl)propanoate and the acylated (S)-enantiomer.
-
Separation is achieved by column chromatography or selective extraction based on the differing polarities of the free amine and the amide.
Step 3: Hydrolysis to the Final Product
-
The isolated (R)-ester is hydrolyzed using standard conditions (e.g., aqueous HCl or LiOH) to afford the target this compound with high enantiopurity (>99% ee).
2.3. EKR Workflow and Mechanism
The enzyme's active site, featuring a catalytic triad (Ser-His-Asp), creates a chiral pocket. One enantiomer of the racemic amino ester fits preferentially into this pocket, allowing the serine hydroxyl to act as a nucleophile on the acyl donor, forming an acyl-enzyme intermediate.[4] This intermediate then transfers the acyl group to the amino group of the preferred enantiomer. The other enantiomer fits poorly and reacts at a much slower rate, allowing for effective separation.
Strategy 2: Organocatalytic Asymmetric Mannich Reaction
Asymmetric catalysis provides a more direct and atom-economical route to the target molecule by building the chiral center in a single, stereocontrolled step.[10] The Mannich reaction, which involves the addition of a nucleophile (enolate equivalent) to an imine, is a powerful C-C bond-forming reaction for synthesizing β-amino carbonyl compounds.[11][12][13]
3.1. Principle and Rationale
This strategy employs a chiral organocatalyst, such as a bifunctional thiourea or squaramide derived from a cinchona alkaloid, to catalyze the reaction between an imine derived from thiophene-2-carbaldehyde and a suitable pronucleophile like a silyl ketene acetal or malonate.[1] The catalyst simultaneously activates both the imine (via its basic moiety, e.g., a tertiary amine) and the nucleophile (via hydrogen bonding with the thiourea/squaramide moiety), organizing them within a chiral environment to dictate the facial selectivity of the addition. This dual activation model is highly effective for achieving high yields and enantioselectivities.[12]
3.2. Detailed Experimental Protocol: Thiourea-Catalyzed Mannich Reaction
Step 1: Preparation of N-Boc-imine of Thiophene-2-carbaldehyde
-
The N-Boc protected imine can be generated in situ or pre-formed by reacting thiophene-2-carbaldehyde with N-Boc-amidosulfone or a similar reagent under mild conditions.
Step 2: Asymmetric Mannich Reaction
-
In a dry reaction vessel under an inert atmosphere (e.g., Argon), dissolve the chiral bifunctional thiourea catalyst (5-10 mol%) in a non-polar solvent (e.g., toluene or dichloromethane) at the specified temperature (often sub-ambient, e.g., -20 °C to 0 °C).
-
Add the N-Boc-imine of thiophene-2-carbaldehyde (1.0 equiv.).
-
Slowly add the silyl ketene acetal derived from methyl acetate (1.2 equiv.) to the reaction mixture over a period of 1-2 hours.
-
Stir the reaction at the controlled temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected (R)-β-amino ester.
Step 3: Deprotection
-
The N-Boc protecting group and the ester are hydrolyzed in a single step using strong acidic conditions (e.g., trifluoroacetic acid or 6M HCl) to yield the final product, this compound.
3.3. Proposed Catalytic Cycle
The bifunctional catalyst is central to the stereochemical outcome. The tertiary amine base deprotonates the thiourea, which then forms a hydrogen-bonding interaction with the silyl ketene acetal. Simultaneously, the tertiary amine interacts with the imine, bringing both reactants into close proximity in a specific orientation that favors attack on one face of the imine, leading to the desired (R)-enantiomer.
Comparative Analysis and Field Insights
The choice between EKR and asymmetric catalysis depends on several factors including scale, cost, available equipment, and desired throughput.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Asymmetric Mannich Reaction |
| Stereocontrol | Indirect (Resolution) | Direct (Asymmetric Induction) |
| Theoretical Yield | Max. 50% for one enantiomer | Up to 100% |
| Enantiopurity | Typically excellent (>99% ee) | Very good to excellent (90-99% ee) |
| Atom Economy | Lower; half the material is the "wrong" enantiomer | Higher; most atoms are incorporated |
| Catalyst | Immobilized Enzyme (e.g., CALB) | Chiral Organocatalyst or Metal Complex |
| Cost & Scalability | Enzyme can be expensive but is reusable. Well-established for industrial scale. | Catalyst synthesis can be complex. May require stricter anhydrous/inert conditions. |
| Green Chemistry | Favorable (mild conditions, reusable catalyst, often aqueous or green solvents). | Depends on solvent and catalyst metal (if any). Organocatalysis is generally favorable. |
| Key Advantage | High reliability and enantiopurity. Simple workup. | High theoretical yield and atom economy. |
| Key Challenge | Inherent 50% yield limit. Requires efficient separation of product from starting material. | Catalyst cost and sensitivity. May require optimization for high ee. |
Senior Scientist's Perspective: For initial discovery and small-scale synthesis where high enantiopurity is critical, EKR is an extremely reliable and straightforward method. The "loss" of 50% of the material is often acceptable at this stage. For process development and large-scale manufacturing, the higher theoretical yield and atom economy of an asymmetric catalytic route like the Mannich reaction become significantly more attractive, justifying the initial investment in catalyst optimization and process parameter screening.
Characterization and Quality Control
Confirmation of the final product's identity and purity is non-negotiable. The following analytical techniques are essential.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic signals for thiophene protons (~6.9-7.4 ppm), the methine proton at C3 (dd, ~4.5 ppm), and the methylene protons at C2 (m, ~2.8 ppm). |
| ¹³C NMR | Carbon skeleton confirmation. | Signals corresponding to the carboxyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the exact mass of C₇H₉NO₂S (171.04 g/mol ). |
| Chiral HPLC | Determination of enantiomeric excess (ee). | Baseline separation of the (R) and (S) enantiomers using a chiral stationary phase (e.g., Chiralcel OD-H or similar), allowing for quantification of the enantiomeric ratio. |
Conclusion
Both enzymatic kinetic resolution and asymmetric organocatalysis represent state-of-the-art methodologies for producing this compound with high enantiomeric purity. EKR offers unparalleled selectivity and operational simplicity, albeit with a theoretical yield cap of 50%. The asymmetric Mannich reaction provides a more atom-economical and direct path, with the potential for higher throughput once optimized. The selection of the optimal synthetic strategy should be guided by a thorough evaluation of project-specific goals, balancing the need for speed, cost-efficiency, scalability, and green chemistry principles.
References
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(11), 2993. [Link]
-
Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. Industrial & Engineering Chemistry Research, 58(28), 12674-12683. [Link]
-
In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 12(6), 1865-1875. [Link]
-
Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904-1907. [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2115-2124. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 16(15), 2577-2584. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1104. [Link]
-
Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
-
Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
-
Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1660-1674. [Link]
-
A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. Journal of the American Chemical Society, 126(13), 4120-4121. [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 16(6), 4446-4458. [Link]
-
Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-1265. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 57. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 20(9), 2193. [Link]
-
Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Critical Reviews in Food Science and Nutrition, 58(3), 411-423. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor structural alteration that imparts profound effects on their conformational preferences and metabolic stability. This inherent resistance to proteolytic degradation makes β-amino acid-containing peptides (β-peptides) promising candidates for therapeutic development. The thiophene moiety, a sulfur-containing heteroaromatic ring, further distinguishes this molecule, offering unique opportunities for molecular interactions and serving as a versatile scaffold in drug design.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel chiral building blocks.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These properties are fundamental to its behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| CAS Number | 73495-10-0 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥96% (commercially available) | [1] |
Synthesis of this compound: An Asymmetric Approach
The enantioselective synthesis of β-amino acids is a critical challenge in organic chemistry. While numerous methods exist, a particularly effective approach for aryl and heteroaryl β-amino acids is the asymmetric Mannich reaction. Below is a plausible and detailed protocol adapted from established methodologies for the synthesis of chiral β-amino acids.[2] This method leverages a chiral catalyst to control the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Mannich Reaction
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
Thiophene-2-carboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Chiral organocatalyst (e.g., a proline-derived catalyst)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Iminium Ion Formation (in situ):
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and ammonium acetate (1.1 equivalents) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
-
Enantioselective Mannich Reaction:
-
To the reaction mixture, add the chiral organocatalyst (typically 5-10 mol%).
-
In a separate flask, prepare a solution of malonic acid (1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the malonic acid solution to the reaction mixture containing the imine and catalyst over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or room temperature, depending on the catalyst and substrate).
-
Allow the reaction to stir for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
-
-
Chiral Purity Assessment:
-
Determine the enantiomeric excess (e.e.) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
-
Caption: Asymmetric synthesis workflow.
Physicochemical Characterization
A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. The following sections detail the key parameters and the experimental methodologies for their determination.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.
Expected Melting Point: As a crystalline solid, a sharp melting point is expected. For the related racemic 3-amino-3-(2-thienyl)propanoic acid, a melting point of 205-207 °C has been reported.[3] The enantiomerically pure form is expected to have a similar or slightly different melting point.
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
Caption: Melting point determination workflow.
Solubility
Solubility is a crucial parameter that influences a drug's absorption, distribution, and formulation. As an amino acid, the solubility of this compound is expected to be pH-dependent.
Expected Solubility Profile:
-
Aqueous Solubility: Moderate solubility in water is anticipated due to the presence of the polar amino and carboxylic acid groups.
-
pH-Dependence: Solubility is expected to be lowest near its isoelectric point (pI) and increase in acidic and basic solutions due to the formation of the more soluble cationic and anionic species, respectively.
-
Organic Solvents: Limited solubility in nonpolar organic solvents and higher solubility in polar organic solvents like methanol or DMSO is predicted.[5][6]
Objective: To determine the solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO, dichloromethane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Sample Preparation:
-
Add an excess amount of the compound to a known volume of the desired solvent in a vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully withdraw a known volume of the supernatant.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Acid Dissociation Constant (pKa)
The pKa values of the amino and carboxylic acid groups are fundamental to understanding the ionization state of the molecule at different pH values. This, in turn, dictates its solubility, lipophilicity, and interaction with biological targets.
Expected pKa Values:
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 3-4.
-
pKa₂ (Ammonium): Expected to be in the range of 9-10.
Objective: To determine the pKa values of the carboxylic acid and amino groups.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Reagents:
-
Accurately weighed sample of this compound
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the amino acid in a known volume of deionized water.
-
-
Titration with Acid:
-
Place the pH electrode and a stir bar in the amino acid solution.
-
Record the initial pH.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of acid added.
-
Continue the titration until the pH drops to approximately 1.5-2.0.
-
-
Titration with Base:
-
Repeat the procedure with a fresh sample of the amino acid, this time titrating with the standardized NaOH solution until the pH reaches approximately 11.5-12.0.
-
-
Data Analysis:
-
Plot the pH versus the equivalents of acid and base added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the titration curve).[7] The first midpoint corresponds to pKa₁, and the second to pKa₂.
-
Caption: pKa determination workflow.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.
Expected ¹H NMR Spectral Features:
-
Thiophene Protons: Signals in the aromatic region (δ 7-8 ppm), showing characteristic coupling patterns for a 2-substituted thiophene.
-
CH Proton (α to Amino Group): A multiplet in the region of δ 4-5 ppm.
-
CH₂ Protons (β to Amino Group): Diastereotopic protons appearing as a multiplet in the region of δ 2.5-3.5 ppm.
-
NH₂ Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
COOH Proton: A broad singlet, often downfield (δ > 10 ppm), which may be exchanged with deuterated solvents.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).
-
Thiophene Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Cα (CH-NH₂): A signal around δ 50-60 ppm.
-
Cβ (CH₂): A signal around δ 40-50 ppm.
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire the NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are typically sufficient.
-
For ¹³C NMR, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FTIR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A medium intensity band in the region of 3000-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
N-H Bend (Amine): A medium intensity band around 1580-1650 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
Thiophene Ring Vibrations: Characteristic bands in the fingerprint region.
Objective: To identify the key functional groups in the molecule.
Apparatus:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure (using ATR):
-
Background Scan:
-
Ensure the ATR crystal is clean.
-
Take a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery and development. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application. The detailed experimental protocols provided herein offer a robust framework for the characterization of this and related compounds, ensuring the generation of high-quality, reliable data to support research and development endeavors. The unique combination of a β-amino acid scaffold and a thiophene heterocycle makes this molecule a compelling subject for further investigation in the pursuit of novel therapeutics.
References
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications. [Link]
-
Melting point determination. Department of Chemistry, University of Calgary. [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. National Center for Biotechnology Information. [Link]
-
Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Online Biology Notes. [Link]
-
Three-component radical homo Mannich reaction. National Center for Biotechnology Information. [Link]
-
Potentiometric Acid-Base Titration Guide. Scribd. [Link]
-
3-AMINO-3-(2-THIENYL)PROPANOIC ACID. LookChem. [Link]
-
(R)-2-Amino-3-(thiophen-3-yl)propanoic acid. PubChem. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Center for Biotechnology Information. [Link]
- Synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs.
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid. PubChem. [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
- RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF.
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd. [Link]
-
Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. ResearchGate. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
- Resolution of racemic amino acids.
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 3. lookchem.com [lookchem.com]
- 4. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
Biological activity of thiophene containing beta-amino acids
An In-Depth Technical Guide to the Biological Activity of Thiophene-Containing β-Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of heterocyclic scaffolds into bioactive molecules is a cornerstone of modern medicinal chemistry. Thiophene, a sulfur-containing aromatic heterocycle, is recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Concurrently, β-amino acids serve as versatile building blocks for creating peptidomimetics and novel small molecules with enhanced pharmacokinetic profiles and unique pharmacological activities.[5] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into compounds that merge the thiophene nucleus with a β-amino acid framework. We will explore the causality behind experimental designs, present detailed protocols for key biological assays, and summarize critical data to empower researchers in the rational design of next-generation therapeutic agents based on this promising molecular architecture.
Introduction: The Strategic Convergence of Thiophene and β-Amino Acids
The rationale for combining a thiophene moiety with a β-amino acid backbone stems from the principle of molecular hybridization, aiming to create synergistic effects or novel biological activities not present in the individual components.
-
The Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene nucleus alters a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can enhance drug-receptor interactions and modulate metabolic stability.[2][6] Its derivatives are known to exhibit a vast array of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant activities.[4][7][8]
-
The β-Amino Acid Scaffold: Unlike their α-amino acid counterparts, β-amino acids introduce greater conformational flexibility and resistance to enzymatic degradation by peptidases. This structural distinction makes them ideal for constructing novel peptides and small molecules with improved stability and bioavailability.[5]
The convergence of these two structural motifs offers a compelling strategy for navigating new chemical spaces in drug discovery. The thiophene ring can act as a key pharmacophoric element for biological target interaction, while the β-amino acid provides a robust and tunable backbone for orienting functional groups and optimizing drug-like properties.
Synthesis of Thiophene-Containing β-Amino Acids
The synthesis of these hybrid molecules typically involves established methods for thiophene construction followed by or integrated with amino acid chemistry. The Gewald aminothiophene synthesis is a particularly powerful and common route for creating substituted 2-aminothiophenes, which can then be further functionalized.[9]
Logical Workflow for Synthesis and Evaluation
The development and testing of novel thiophene-containing β-amino acids follow a structured, multi-stage process.
Caption: General workflow from synthesis to lead optimization.
Antimicrobial Activity
Thiophene derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria.[10] The incorporation of a β-amino acid tail can further modulate the compound's amphiphilicity, a key factor in membrane disruption mechanisms.
Mechanism of Action: Membrane Permeabilization
A primary mechanism for many antimicrobial thiophenes involves the disruption of bacterial cell membrane integrity. Docking studies have suggested that these compounds can bind to outer membrane proteins, leading to increased permeabilization and subsequent cell death.[10] Time-kill curve assays often reveal a bactericidal, rather than bacteriostatic, effect.[10][11]
Caption: Proposed mechanism of bacterial membrane disruption.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The efficacy of novel compounds is quantified by determining their MIC, the lowest concentration that prevents visible microbial growth.
| Compound Class | Target Organism | MIC Range (mg/L) | Reference |
| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [10] |
| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 | [10] |
| Spiro-indoline-oxadiazole | C. difficile | 2 - 4 | [12] |
| Hydroxythiophene | S. aureus / E. coli | 15-21 mm (inhibition zone) | [13] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system for determining the MIC of a test compound against a specific bacterial strain, conforming to CLSI guidelines.
Objective: To determine the lowest concentration of a thiophene-containing β-amino acid that inhibits the visible growth of a target bacterium.
Materials:
-
Test compound stock solution (e.g., 1280 mg/L in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum suspension, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Ampicillin).
-
Negative controls (broth only, broth + DMSO).
-
Incubator (37°C).
Methodology:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix by pipetting and transfer 50 µL from well 2 to well 3. Repeat this 2-fold serial dilution across to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL. Add 50 µL of sterile broth to well 12.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
Antifungal Activity
Thiophene-based compounds have also emerged as promising antifungal agents, with activity against clinically relevant species like Candida albicans.[12][14][15] Some derivatives exhibit fungicidal effects and can act synergistically with existing antifungal drugs like fluconazole, which is particularly relevant for overcoming resistance.[14][15]
Mechanism of Action: Apoptosis Induction
Beyond simple growth inhibition, some thiophene derivatives have been shown to induce ultrastructural changes in fungal cells, including chromatin condensation, which is a hallmark of apoptosis.[15] This suggests a more complex mechanism of action than mere membrane disruption and presents a sophisticated avenue for therapeutic intervention.
Quantitative Data: Antifungal Activity
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Thiophene Derivatives | Aspergillus fumigatus | % Inhibition | 73 - 78.9% | [16] |
| Thiophene Derivatives | Syncephalastrum racemosum | % Inhibition | 87.3 - 95.5% | [16] |
| 2-aminothiophene derivative (2AT) | Fluconazole-resistant Candida spp. | MIC | 100 - 200 µg/mL | [15] |
| Natural Thiophenes | P. oryzae / A. alternata | MIC | 8 - 16 µg/mL | [17] |
Anticancer Activity
The thiophene scaffold is a key component in several anticancer agents.[3][4] Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][4]
Mechanism of Action: Apoptosis via ROS and Mitochondrial Disruption
Certain thiophene derivatives exert their cytotoxic effects by inducing apoptosis.[18] This is often mediated by an increase in intracellular reactive oxygen species (ROS) and a subsequent change in the mitochondrial membrane potential (ΔΨm), key events in the intrinsic apoptotic pathway.[18]
Quantitative Data: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Thiophene Derivative (TP 5) | HepG2 / SMMC-7721 | < 30 | [19] |
| Thiophene Derivative (Compound 480) | HeLa | 12.61 | [18] |
| Thiophene Derivative (Compound 480) | HepG2 | 33.42 | [18] |
| Schiff Bases of Amino-thiophene | MCF-7 / HCT116 | < 50 | [20] |
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of a thiophene-containing β-amino acid against a cancer cell line by measuring metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., HepG2).[19]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound, serially diluted.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value. The self-validating nature of this protocol relies on the clear dose-response curve and the integrity of the positive and negative controls.
Conclusion and Future Directions
The hybridization of the thiophene nucleus and the β-amino acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities demonstrated by thiophene derivatives, combined with the advantageous physicochemical and pharmacokinetic properties imparted by β-amino acids, provide a robust platform for rational drug design. Future research should focus on expanding the chemical diversity of these compounds, elucidating detailed mechanisms of action through advanced biochemical and cellular assays, and leveraging computational tools for in silico screening and optimization. The development of structure-activity relationships (SAR) will be critical in refining these molecules into potent and selective clinical candidates for treating infectious diseases, cancer, and inflammatory conditions.[3][4]
References
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]
-
Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
-
Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]
-
Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. National Institutes of Health. [Link]
-
Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]
-
Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. ResearchGate. [Link]
-
The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press. [Link]
-
Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]
-
(PDF) SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. ResearchGate. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]
-
Selected biologically active 2-aminothiophenes. ResearchGate. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. nbinno.com [nbinno.com]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Analogs of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a β-amino acid scaffold that has garnered significant interest in medicinal chemistry. Its structural features, particularly the thiophene ring and the chiral β-amino acid backbone, offer a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of its structural analogs. We delve into the rationale behind specific molecular modifications and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of drugs targeting a range of biological pathways, including but not limited to GABA receptor modulation.
Introduction: The Significance of β-Amino Acids and the Thiophene Moiety
β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle difference in structure imparts unique conformational properties and metabolic stability, making them attractive building blocks in drug design. Unlike their α-counterparts, β-amino acids are not readily recognized by proteases, leading to enhanced in vivo half-life.
The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established pharmacophore in medicinal chemistry.[1] Its presence in a molecule can influence various physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1] The combination of a β-amino acid scaffold with a thiophene ring in this compound presents a compelling starting point for the exploration of novel chemical space and the development of potent and selective therapeutic agents.
Synthetic Strategies for this compound and its Analogs
The synthesis of enantiomerically pure β-amino acids is a key challenge in organic chemistry. Several methods have been developed to address this, and the choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Asymmetric Synthesis from Chiral Precursors
One common approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity. A well-documented method for the synthesis of enantiomerically pure β-amino acids utilizes a pyrimidinone-based chiral auxiliary.[2] This method allows for the stereocontrolled addition of nucleophiles to a chiral template, followed by subsequent cleavage to yield the desired β-amino acid.
One-Pot Synthesis of 3-Amino-3-arylpropionic Acids
For the rapid generation of a library of analogs, a one-pot synthesis of 3-amino-3-arylpropionic acids has been reported.[3] This method typically involves the condensation of an aromatic aldehyde, malonic acid, and an ammonium source, such as ammonium acetate, in a suitable solvent.[3][4] While this approach is efficient, it generally yields a racemic mixture that may require subsequent resolution to isolate the desired enantiomer.
Representative Experimental Protocol: One-Pot Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic acid
This protocol describes a general procedure for the synthesis of the racemic parent compound, which can be adapted for the synthesis of various analogs by substituting the starting thiophene-2-carboxaldehyde.
Materials:
-
Thiophene-2-carboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for washing)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 7 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to pH ~2.
-
Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Adjust the pH of the aqueous layer to ~7 with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-3-(thiophen-2-yl)propanoic acid.
Note: This procedure yields a racemic mixture. Chiral resolution can be achieved through various methods, including diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.
Biological Activities and Therapeutic Potential
Structural analogs of this compound have been investigated for a range of biological activities. A significant area of interest is their potential as modulators of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[5][6]
GABA Receptor Modulation
GABA receptors are ligand-gated ion channels that are crucial for regulating neuronal excitability.[5][6] Allosteric modulators of GABA-A receptors are widely used as anxiolytics, sedatives, and anticonvulsants.[6][7] The structural similarity of β-amino acids to GABA makes them promising candidates for the development of novel GABA receptor modulators. It is hypothesized that the thiophene moiety can interact with specific subsites within the GABA receptor complex, leading to subtype-selective modulation.
Other Potential Therapeutic Applications
Beyond GABA receptor modulation, thiophene-containing compounds have shown a broad spectrum of biological activities.[1] Analogs of this compound could potentially exhibit:
-
Antimicrobial activity: The thiazole ring, a bioisostere of thiophene, has been incorporated into β-amino acid structures to yield compounds with antibacterial and antifungal properties.[8][9]
-
Anticancer activity: Certain 3-aminopropanoic acid derivatives have demonstrated the ability to reduce the viability of cancer cell lines.[10]
-
NMDA receptor modulation: Triazole-containing amino acid analogs, where the triazole can act as a bioisostere for an amide bond, have been explored as N-methyl-D-aspartate (NMDA) receptor glycine site agonists.[11]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for understanding the relationship between chemical structure and biological activity. Key areas for modification include the thiophene ring, the propanoic acid backbone, and the amino group.
Thiophene Ring Modifications
-
Substitution: Introduction of various substituents (e.g., halogens, alkyl groups, aryl groups) onto the thiophene ring can significantly impact potency and selectivity. For instance, a bromo-substituent on the thiophene ring has been explored in related α-amino acid structures.[12]
-
Isomeric Position: The position of the propanoic acid side chain on the thiophene ring (e.g., 2- vs. 3-position) can influence receptor binding and functional activity.
Propanoic Acid Backbone Modifications
-
Alkylation: Introduction of alkyl groups at the α- or β-position of the propanoic acid chain can alter the conformational flexibility of the molecule and its interaction with the target protein.
-
Cyclization: Constraining the conformation of the backbone through cyclization can lead to increased potency and selectivity.
Amino Group Modifications
-
N-alkylation or N-acylation: Modification of the primary amino group can influence the compound's pharmacokinetic properties and its ability to form key hydrogen bonds with the target receptor.
Data Presentation: SAR of Hypothetical Analogs
The following table summarizes hypothetical SAR data for a series of analogs, illustrating how structural modifications might influence biological activity.
| Compound ID | R1 (Thiophene Substitution) | R2 (Backbone Modification) | R3 (Amino Group) | GABA-A Receptor Binding (IC50, nM) |
| Parent | H | H | NH2 | 150 |
| Analog-1 | 5-Br | H | NH2 | 75 |
| Analog-2 | H | α-Me | NH2 | 200 |
| Analog-3 | H | H | NH-Ac | >1000 |
| Analog-4 | 3-Ph | H | NH2 | 50 |
Visualization of SAR Logic
The following diagram illustrates the key areas for structural modification on the core scaffold.
Caption: Key modification points for SAR studies.
Bioassay Protocols for Analog Evaluation
Once a library of analogs has been synthesized, a robust and validated bioassay cascade is essential for their biological evaluation.
In Vitro Binding Assays
Objective: To determine the binding affinity of the synthesized analogs for the target receptor (e.g., GABA-A receptor subtypes).
Principle: Radioligand binding assays are a common method. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
Protocol Outline:
-
Prepare cell membranes from a cell line stably expressing the desired GABA-A receptor subtype.
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Functional Assays
Objective: To determine the functional activity of the analogs at the target receptor (e.g., agonist, antagonist, or allosteric modulator).
Principle: Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes is a widely used technique for studying the function of ion channels. Oocytes are injected with cRNA encoding the subunits of the desired GABA-A receptor subtype. The expressed receptors are then studied by measuring the ion currents that flow through the channel in response to the application of GABA and the test compounds.
Protocol Outline:
-
Prepare Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Perfuse the oocyte with a control buffer and then with a buffer containing GABA to elicit a baseline current response.
-
Apply the test compound in the presence of GABA to determine its modulatory effect on the GABA-evoked current.
-
Analyze the data to determine the EC50 (for agonists) or the potentiation/inhibition of the GABA response (for modulators).
Experimental Workflow Visualization
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts [frontiersin.org]
- 8. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 12. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | CID 7016818 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Thienyl Propanoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The thienyl propanoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of thienyl propanoic acid derivatives. We delve into the established role of these compounds as potent anti-inflammatory agents, exploring their mechanism of action as cyclooxygenase (COX) inhibitors and examining their structure-activity relationships. Beyond inflammation, this guide illuminates the expanding therapeutic horizon of thienyl propanoic acid derivatives, detailing their promising applications in oncology, neurodegenerative diseases, and infectious diseases. Each section is supported by detailed experimental protocols, quantitative biological data, and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.
Introduction: The Thienyl Propanoic Acid Core - A Versatile Pharmacophore
The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the benzene ring and is a key component in numerous pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in drug design. When coupled with a propanoic acid moiety, the resulting thienyl propanoic acid framework has given rise to a class of compounds with a broad spectrum of pharmacological activities.
Historically, this scaffold is most recognized for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs). However, recent advancements have unveiled its potential to modulate other biological targets, leading to the exploration of its utility in treating complex diseases such as cancer, Alzheimer's disease, and microbial infections. This guide aims to provide a holistic overview of the current state of research and development surrounding thienyl propanoic acid derivatives, offering a valuable resource for scientists in the pharmaceutical and biotechnology sectors.
Synthetic Strategies for Thienyl Propanoic Acid Derivatives
The synthesis of thienyl propanoic acid derivatives can be achieved through various synthetic routes, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.
Core Synthesis of Thienyl Propanoic Acid
A common and straightforward method for the synthesis of the basic 3-(2-thienyl)propanoic acid scaffold involves the hydrogenation of 3-(2-thienyl)acrylic acid.
Experimental Protocol: Hydrogenation of 3-(2-thienyl)acrylic acid [1]
-
Step 1: To a solution of 3-(2-thienyl)acrylic acid (15.59 g, 0.10 mol) in tetrahydrofuran (130 mL), add 10% Palladium on carbon (4.2 g).
-
Step 2: Subject the mixture to Parr hydrogenation conditions (45 psi H₂, room temperature) for approximately 24 hours.
-
Step 3: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Step 5: Concentrate the filtrate under reduced pressure to yield a solid.
-
Step 6: Recrystallize the solid from water to obtain 3-(2-thienyl)propanoic acid as white to tan colored needles.
Synthesis of Substituted Thienyl Propanoic Acid Derivatives
More complex derivatives can be synthesized using multi-step procedures, often involving the construction of the thiophene ring or the elaboration of the propanoic acid side chain. A notable example is the synthesis of tiaprofenic acid impurities, which involves a Friedel-Crafts acylation.
Experimental Protocol: Synthesis of a Tiaprofenic Acid Analogue [2]
-
Step 1: Charge a round bottom flask with thiophene (20 g, 146 mmol) and methylene dichloride (150 ml) and cool to 0-5°C.
-
Step 2: Add benzoyl chloride (11.3 g, 80.4 mmol) at 0-5°C over 20 minutes and maintain at this temperature for 30 minutes.
-
Step 3: Add a solution of 2-(3-thienyl)propionic acid (10.9 g, 70 mmol) in methylene dichloride (25 ml) at 10-15°C over 20 minutes and maintain at 15-20°C for 3 hours.
-
Step 4: Dilute the reaction mass with methylene dichloride and quench with a mixture of water and concentrated HCl.
-
Step 5: Separate the organic layer, wash with water, and extract with a dilute solution of sodium bicarbonate.
-
Step 6: Acidify the aqueous layer with concentrated HCl and extract with methylene dichloride.
-
Step 7: Dry the organic layer and evaporate the solvent under reduced pressure to obtain the product.
Diagram: General Synthetic Workflow
Caption: Inhibition of prostaglandin synthesis by thienyl propanoic acid derivatives.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of thienyl propanoic acid derivatives is influenced by the nature and position of substituents on both the thiophene ring and the propanoic acid side chain. Key SAR observations include:
-
Acidic Moiety: The carboxylic acid group is crucial for COX inhibitory activity, as it mimics the carboxylic acid of arachidonic acid and interacts with the active site of the enzyme. [3]* α-Methyl Group: The presence of a methyl group at the α-position of the propanoic acid side chain generally enhances anti-inflammatory activity. [4]* Aromatic Substitution: Substitution on the thiophene ring can significantly impact potency and selectivity for COX-2. Lipophilic groups on the aromatic ring tend to enhance anti-inflammatory activity. [3]
Quantitative Data on COX Inhibition
The following table summarizes the in vitro COX inhibitory activity of selected propanoic acid derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 15.8 | 0.29 | 54.5 |
| Diclofenac (Reference) | 0.21 | 3.8 | 0.055 |
| PYZ16 (1,5-diarylpyrazole derivative) | >5.6 | 0.52 | >10.7 |
| PYZ31 (pyrazole derivative) | N/A | 0.01987 | N/A |
Data compiled from multiple sources. [5][6]
Emerging Therapeutic Applications
Beyond their role as anti-inflammatory agents, thienyl propanoic acid derivatives are being investigated for their potential in other therapeutic areas.
Anticancer Activity
Several studies have highlighted the potential of thienyl propanoic acid derivatives as anticancer agents. Their mechanisms of action in this context are often multi-faceted and can include:
-
Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as SIRT2 and EGFR.
-
Induction of Apoptosis: Thienyl propanoic acid derivatives have been observed to induce programmed cell death in various cancer cell lines.
In Vitro Anticancer Activity:
A study on novel thieno[2,3-b]pyridine derivatives, which share a similar structural motif, demonstrated significant anticancer activity against a panel of 60 human cancer cell lines. For instance, derivative 9a showed a GI₅₀ of 70 nM and an LC₅₀ of 925 nM against the MB-MDA-435 melanoma cell line. [7]
Neuroprotective Effects
Thienyl propanoic acid derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's. The proposed mechanisms include:
-
Inhibition of Amyloid-β Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.
-
Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, is another potential therapeutic strategy.
Antimicrobial Properties
The thienyl propanoic acid scaffold has been utilized in the synthesis of novel antimicrobial agents. Derivatives incorporating 1,2,4-triazole and 1,3,4-oxadiazole moieties have shown promising activity against a range of bacterial and fungal pathogens.
Antimicrobial Activity Data:
| Compound | Organism | MIC (µg/mL) |
| Compound 9a (a 1,2,4-triazole derivative) | Staphylococcus aureus | - |
| Compound 15 (a hydrazone derivative) | Staphylococcus aureus | 1 |
| Compound 15 (a hydrazone derivative) | Enterococcus faecalis | <0.5 |
| Compound 15 (a hydrazone derivative) | Escherichia coli | 8 |
Data compiled from multiple sources. [8][9] Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]
-
Step 1: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Step 2: Inoculate each well with a standardized suspension of the target microorganism (e.g., 10⁶ CFU/mL).
-
Step 3: Incubate the plates at 36°C for 24 hours for bacteria and 48 hours for Candida albicans.
-
Step 4: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The thienyl propanoic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While its role in the development of NSAIDs is well-established, the exploration of its potential in oncology, neurodegenerative diseases, and infectious diseases is an exciting and rapidly evolving field. The versatility of its synthesis allows for the creation of large and diverse chemical libraries, and the increasing understanding of its structure-activity relationships will undoubtedly guide the design of more potent and selective drug candidates. Future research should focus on elucidating the precise molecular targets of these derivatives in different disease contexts and on optimizing their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical practice.
References
-
PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid. Available from: [Link]
- Al-Sheddi, E. S., et al. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
- Kumar, P., et al. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. 2016;9:S1357-S1364.
- Lu, Q., et al. In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Molecular Cancer Therapeutics. 2016;15(4):640-650.
- Cashman, J. N. The mechanisms of action of NSAIDs in analgesia. Drugs. 1996;52 Suppl 5:13-23.
-
TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Available from: [Link]
- Chavan, A. A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals (Basel). 2022;15(2):209.
- Ghlichloo, I., & Gerriets, V. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls [Internet]. Treasure Island (FL)
- Kumar, P., et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. 2020;10(2):1-12.
- Al-Warhi, T., et al. IC50 Values for Cyclooxygenase-1 and Cyclooxygenase-2 Enzymes.
- Sharma, V., et al. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. International Journal of Drug Design and Discovery. 2012;3(2):475-483.
- Pantelić, N. Đ., et al. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules. 2021;26(11):3186.
- Zgonnik, V. V., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. 2022;27(19):6619.
- Vaitekūnas, J., et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- Szałach, A., et al. Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences. 2023;24(1):157.
- Tweedie, D., et al. Preclinical Models of Alzheimer's Disease: Relevance and Translational Validity. Current Protocols in Pharmacology. 2019;86(1):e61.
-
Ace Therapeutics. Pharmacological Models of Alzheimer's Disease. Available from: [Link]
- Reynisson, J., et al. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm. 2015;6(10):1858-1868.
- Pantelić, N. Đ., et al. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules. 2021;26(11):3186.
- Al-Janabi, K. H. H., et al. Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences. 2025;34(4):184-194.
- Kumar, A., et al. Preclinical models for Alzheimer's Disease: Past, present, and future approaches. ACS Chemical Neuroscience. 2022;13(24):3481-3496.
- Bansal, A., et al. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. Drug Research (Stuttg). 2014;64(5):240-245.
- Amr, A. E., et al. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
- Kumar, A., et al. Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Chemical Neuroscience. 2022;13(24):3481-3496.
- Singh, R., et al. QSAR/QSPR: Designing of derivatives of α- aryl propanoic acid (NSAID) followed by selection of a good synthetic route through mathematical modeling. Journal of Chemical and Pharmaceutical Research. 2012;4(1):334-339.
Sources
- 1. prepchem.com [prepchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Therapeutic Potential of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Abstract
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral β-amino acid derivative incorporating a thiophene moiety. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features provide a compelling basis for a hypothesis-driven investigation into its therapeutic potential. The presence of a β-amino acid core, structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA), combined with a thiophene ring known for its role in modulating the central nervous system (CNS) activity of various drugs, suggests primary lines of inquiry.[1][2] This technical guide outlines a structured, multi-pronged approach for researchers and drug development professionals to systematically elucidate the potential therapeutic targets of this compound. We will delve into the scientific rationale and provide detailed, actionable experimental protocols for evaluating its activity at GABA receptors and voltage-gated calcium channels (VGCCs), two high-probability target classes.
Introduction: Deconstructing the Therapeutic Hypothesis
The molecular architecture of this compound presents two key pharmacophoric elements that guide our investigation:
-
The β-Amino Acid Scaffold: β-Amino acids are structural isomers of the more common α-amino acids. Their altered geometry makes them poor substrates for enzymes that process α-amino acids, often resulting in enhanced metabolic stability.[3] Crucially, many β-amino acids exhibit significant biological activity, with some acting as agonists or antagonists at various receptors.[4] The structural similarity to GABA, the principal inhibitory neurotransmitter in the CNS, is a strong indicator for potential interaction with GABAergic systems.
-
The Thiophene Ring: The replacement of a phenyl ring with a thiophene ring is a well-established strategy in medicinal chemistry, often employed to enhance potency, improve pharmacokinetic profiles, or modulate receptor-binding affinity.[2][5] Thiophene-containing compounds are prevalent in numerous FDA-approved drugs targeting a range of pathologies, including neurological disorders.[1][2] Its presence suggests that the compound can effectively interact with biological targets and potentially cross the blood-brain barrier.[2]
Based on these structural alerts, this guide will focus on two primary, plausible target families: the GABAergic system and voltage-gated calcium channels.
Chapter 1: The GABAergic System as a Primary Target Hypothesis
The most direct hypothesis for the biological activity of this compound is its potential modulation of the GABAergic system. GABA receptors, particularly the GABAA and GABAB subtypes, are critical regulators of neuronal excitability.[6] Modulators of these receptors are used as anxiolytics, sedatives, and anticonvulsants.[7]
Scientific Rationale
The structural resemblance of the core molecule to GABA is the primary driver of this hypothesis. Many known GABA receptor agonists, such as muscimol and gaboxadol, are GABA analogues.[6] Furthermore, the incorporation of heterocyclic rings, including thiophene, into ligands has been shown to be compatible with, and sometimes enhance, binding to GABAA receptors.[1][7] The objective is to determine if this compound acts as a direct agonist, an allosteric modulator, or an inhibitor of GABA uptake or metabolism.
Experimental Workflow for GABA Receptor Interaction
A tiered approach is recommended to systematically evaluate the interaction with the GABAergic system.
Caption: Tiered workflow for assessing GABA receptor activity.
Detailed Experimental Protocols
Protocol 1.1: GABAA Receptor Radioligand Binding Assay
-
Objective: To determine if the test compound binds to the GABAA receptor at the agonist site (orthosteric) or the benzodiazepine site (allosteric).
-
Materials:
-
Test Compound: this compound
-
Membrane Preparation: Rat cortical membranes expressing GABAA receptors.
-
Radioligands: [³H]Muscimol (for agonist site), [³H]Flunitrazepam (for benzodiazepine site).
-
Non-specific binding control: GABA (high concentration), Diazepam.
-
Assay Buffer: Tris-HCl buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either buffer, test compound, or non-specific binding control.
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity.
-
-
Data Analysis: Calculate the percentage of specific binding inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Example Data Structure |
| Test Compound | This compound | - |
| Target | GABAA Receptor (Rat Cortex) | - |
| Radioligand | [³H]Muscimol | - |
| IC₅₀ (µM) | Concentration for 50% inhibition | e.g., 5.2 µM |
| Kᵢ (µM) | Inhibitory constant | Calculated from IC₅₀ |
| Hill Slope | Slope of the dose-response curve | e.g., 1.1 |
Chapter 2: Voltage-Gated Calcium Channels as a Secondary Target
Another compelling avenue of investigation is the potential interaction of this compound with voltage-gated calcium channels (VGCCs). This hypothesis is rooted in the structural similarity of the compound to gabapentinoids like gabapentin and pregabalin.
Scientific Rationale
Gabapentinoids are not GABA receptor agonists but exert their therapeutic effects (analgesic, anticonvulsant, anxiolytic) by binding to the α2δ-1 subunit of VGCCs.[8][9] This binding reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters.[8] Like pregabalin, this compound is a 3-substituted γ-amino acid analogue (when considering the propanoic acid backbone).[9] This structural parallel makes the α2δ subunit a high-priority secondary target.
Experimental Workflow for VGCC α2δ-1 Subunit Interaction
Caption: Workflow for investigating VGCC α2δ-1 subunit interaction.
Detailed Experimental Protocols
Protocol 2.1: [³H]Gabapentin Competitive Binding Assay
-
Objective: To determine if the test compound binds to the α2δ-1 subunit of VGCCs.
-
Materials:
-
Test Compound: this compound
-
Membrane Preparation: Porcine cortical membranes or cell lines overexpressing the α2δ-1 subunit.
-
Radioligand: [³H]Gabapentin.
-
Non-specific binding control: Pregabalin or unlabeled Gabapentin (high concentration).
-
Assay Buffer: HEPES buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, [³H]Gabapentin, and either buffer, test compound, or non-specific binding control.
-
Incubate at room temperature for 45-60 minutes.
-
Terminate the reaction and process using the same filtration and scintillation counting method described in Protocol 1.1.
-
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values as described previously. A significant Kᵢ value (typically in the low micromolar range or below) warrants progression to functional assays.
| Parameter | Description | Example Data Structure |
| Test Compound | This compound | - |
| Target | α2δ-1 Subunit (Porcine Cortex) | - |
| Radioligand | [³H]Gabapentin | - |
| IC₅₀ (µM) | Concentration for 50% inhibition | e.g., 8.9 µM |
| Kᵢ (µM) | Inhibitory constant | Calculated from IC₅₀ |
Conclusion and Future Directions
This guide provides a foundational, hypothesis-driven framework for elucidating the therapeutic targets of this compound. The structural features of the molecule strongly suggest that the GABAergic system and voltage-gated calcium channels are the most promising starting points for investigation. The detailed experimental workflows and protocols outlined herein offer a clear and scientifically rigorous path to validate these hypotheses.
Positive results from these initial screens would necessitate further characterization, including subtype selectivity profiling (for different GABAA receptor subunit compositions or VGCC subtypes), in vivo pharmacokinetic studies, and efficacy testing in relevant animal models of epilepsy, neuropathic pain, or anxiety. This structured approach ensures a logical and efficient progression from initial hypothesis to potential therapeutic application.
References
-
ResearchGate. (n.d.). GABAAR ligands with a thiophene ring reported in the literature. Retrieved from ResearchGate. [Link]
-
Kumar, A., et al. (2024). Design and Evaluation of Thiophene Incorporated Benzothiazepines targeting GABA-A receptor as Anticonvulsant. Research Journal of Pharmacy and Technology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Retrieved from PubMed. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from NIH. [Link]
-
Hrčak. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Retrieved from Hrčak. [Link]
-
Wikipedia. (n.d.). GABA receptor agonist. Retrieved from Wikipedia. [Link]
-
Psychiatrist.com. (n.d.). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. Retrieved from Psychiatrist.com. [Link]
-
ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Retrieved from ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from NIH. [Link]
-
Wikipedia. (n.d.). Pregabalin. Retrieved from Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mmsl.cz [mmsl.cz]
- 5. nbinno.com [nbinno.com]
- 6. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 7. rjptonline.org [rjptonline.org]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Pregabalin - Wikipedia [en.wikipedia.org]
Spectroscopic data (NMR, IR, MS) of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
A Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
Introduction
This compound (CAS 73495-10-0) is a chiral β-amino acid incorporating a thiophene heterocycle.[1] This structural motif makes it a valuable building block in medicinal chemistry and drug development, offering a unique combination of chirality, peptidic potential, and the electronic properties of the thiophene ring.[2][3] Accurate structural elucidation and purity assessment are paramount for its application in synthesis, and spectroscopic techniques remain the cornerstone of this characterization.
While this compound is commercially available, a consolidated public repository of its complete, experimentally verified spectroscopic data is not readily accessible. Therefore, this guide provides a comprehensive, in-depth analysis and prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations herein are grounded in first principles of spectroscopy and supported by empirical data from closely related structural analogs, offering a robust framework for researchers engaged in its synthesis and use.
The molecular structure, with atom numbering used for spectral assignment, is presented below.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal seven distinct signals. The chemical shifts are predicted based on the analysis of 3-(2-thienyl)propanoic acid[4] and standard increments for an amino group at the β-position. The spectrum is best acquired in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons (NH₂ and COOH).
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Notes |
| H-3', H-4', H-5' | ~6.90 - 7.40 | Multiplets (m) | 3H | Protons on the thiophene ring. H-5' (adjacent to S) is typically the most deshielded. H-3' will be a doublet of doublets, H-4' a triplet (dd), and H-5' a doublet of doublets.[4] |
| H-3 | ~4.50 - 4.70 | Triplet (t) or Doublet of Doublets (dd) | 1H | The methine proton at the chiral center. It is coupled to the two diastereotopic protons at C2. The introduction of the electron-withdrawing amino group shifts it downfield significantly compared to a simple alkane. |
| H-2a, H-2b | ~2.70 - 2.90 | Doublet of Doublets (dd) | 2H | These are diastereotopic methylene protons adjacent to the chiral center (C3) and the carbonyl group (C1). They will appear as two distinct signals, each coupled to H-3 and to each other (geminal coupling). |
| NH₂ | Variable (~2.0 - 3.5) | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. The chemical shift is highly dependent on concentration, temperature, and solvent. |
| COOH | Variable (>10.0) | Broad Singlet (br s) | 1H | Exchangeable proton of the carboxylic acid. Typically appears as a very broad signal far downfield. |
Predicted ¹³C NMR Spectral Data
The molecule possesses seven unique carbon atoms, which should give rise to seven distinct signals in the proton-decoupled ¹³C NMR spectrum. Predictions are based on data from 3-(2-thienyl)propanoic acid[4] and propanoic acid.[5][6]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C1 (COOH) | ~172 - 175 | The carbonyl carbon of the carboxylic acid, typically found in this downfield region.[5] |
| C2' (Thiophene) | ~140 - 145 | The quaternary carbon of the thiophene ring attached to the propanoic acid chain. This carbon is deshielded due to its position in the aromatic ring.[4] |
| C3', C4', C5' | ~123 - 128 | The protonated carbons of the thiophene ring. Their specific assignments can be confirmed with 2D NMR techniques like HSQC.[4] |
| C3 | ~48 - 55 | The chiral carbon bearing the amino group. The nitrogen atom causes a significant downfield shift. |
| C2 | ~38 - 45 | The methylene carbon adjacent to the carbonyl group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the amino acid and its hydrogen-bond accepting nature slows the exchange of N-H and O-H protons, allowing them to be observed as broader peaks.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used for calibration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Reference: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for calibration.
-
-
Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the carboxylic acid and primary amine groups, in addition to the thiophene ring vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad | A very broad and strong absorption characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. This band will likely overlap with C-H and N-H stretches. |
| 3400 - 3200 | N-H stretch (Primary Amine) | Medium | Often appears as two weak-to-medium bands for the symmetric and asymmetric stretches, superimposed on the broad O-H band. |
| ~3100 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of C-H bonds on the thiophene ring. |
| 2980 - 2850 | C-H stretch (Aliphatic) | Medium-Weak | C-H bonds of the propanoic acid backbone. |
| ~1710 | C=O stretch (Carboxylic Acid) | Strong | A very strong and sharp absorption characteristic of the carbonyl group. Its position indicates it is likely part of a hydrogen-bonded dimer. |
| ~1600 | N-H bend (Primary Amine) | Medium | Scissoring vibration of the -NH₂ group. |
| 1450 - 1550 | C=C stretch (Aromatic) | Medium-Variable | Skeletal vibrations of the thiophene ring. |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong | Coupled C-O stretching and O-H bending vibrations. |
| ~850, ~700 | C-H out-of-plane bend (Aromatic) | Strong | Characteristic bending vibrations for a 2-substituted thiophene ring. |
Experimental Protocol for FT-IR Data Acquisition
A solid-state FT-IR spectrum provides the most reliable data for a crystalline compound like this amino acid.
Figure 2: Workflow for FT-IR data acquisition using the KBr pellet method.
-
Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be homogenous and have a fine, powdery consistency.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Collection: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be collected beforehand and automatically subtracted by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details inferred from its fragmentation pattern.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the primary species observed will be the protonated molecule [M+H]⁺.
Predicted Fragmentation Pattern
Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 172) is expected to undergo characteristic fragmentations for a β-amino acid.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Propionic acid(79-09-4) 13C NMR [m.chemicalbook.com]
A Researcher's Guide to Sourcing (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid: Supplier Evaluation and Quality Control
Introduction: The Role of a Chiral β-Amino Acid in Modern Drug Discovery
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid (CAS No. 73495-10-0) is a non-proteinogenic β-amino acid featuring a chiral center and a thiophene moiety.[1][2] This unique structural combination makes it a valuable building block in medicinal chemistry and drug development. The thiophene ring serves as a versatile bioisostere for a phenyl ring, offering modulated physicochemical properties, while the β-amino acid backbone is a key component in the synthesis of peptidomimetics and other complex molecular architectures. Its applications are noted in the development of protein degrader building blocks and other biologically active compounds, where stereochemical purity is paramount for achieving desired efficacy and safety profiles.[1]
Given its specialized nature, sourcing high-quality this compound is a critical first step for any research program. The integrity of experimental data and the success of a synthetic campaign depend entirely on the identity, purity, and enantiomeric excess of the starting materials. This guide provides a framework for researchers to identify potential suppliers, understand the key quality attributes to scrutinize, and implement a robust in-house quality control (QC) workflow to validate purchased materials.
Chapter 1: Identifying and Evaluating Commercial Suppliers
The market for specialized chemical reagents is diverse, ranging from large, well-known manufacturers to smaller, niche suppliers. The primary challenge for a researcher is to navigate this landscape to find a reliable source that provides not only the material itself but also transparent and comprehensive documentation. A lack of thorough documentation, such as a Certificate of Analysis (CoA), should be considered a significant red flag.
Below is a comparative table of representative commercial suppliers. Please note that availability, purity, and product codes can change. Researchers should always verify the information directly with the supplier before making a purchase.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | Representative Product/CAS | Stated Purity | Available Quantities | Notes / Documentation |
| Fisher Scientific | CAS: 73495-10-0 | ≥96% | 250 mg | Listed as a "Protein Degrader Building Block". Intended for professional research use only.[1] |
| ChemicalBook | CAS: 73495-10-0 | Varies by Lister | Varies | Acts as a directory connecting buyers with various global suppliers. Provides properties and SDS information.[2] |
| Laibo Chem | This compound | Not specified | 5g | A global laboratory supplier.[3] |
| GlobalChemMall | CAS: 131829-50-0 (for S-enantiomer) | ≥99% | 1 kg to 100 mt/month | Lists the (S)-enantiomer, highlighting the importance of verifying CAS numbers.[4] |
| BLDpharm | 682803-30-1 (Analogue) | Not specified | Varies | Offers an analogue, 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid, with access to NMR, HPLC, and LC-MS data.[5] |
| ChemUniverse | (R)-3-Amino-3-(thiophen-3-yl)propanoic acid | Not specified | Inquiry-based | Offers the thiophen-3-yl regioisomer, emphasizing the need to confirm the exact structure.[6] |
This table is for illustrative purposes and is not an exhaustive list. Researchers must conduct their own due diligence.
Key Causality in Supplier Selection:
-
Purity Specification: A stated purity of ≥97% is generally recommended for synthetic applications.[7] Anything lower, like 96%, may require purification before use, adding time and cost to the project.[1]
-
Documentation is Paramount: The availability of a comprehensive Certificate of Analysis (CoA) is non-negotiable. The CoA should detail the specific batch number, the analytical methods used for QC (e.g., ¹H NMR, HPLC), and the measured purity.
-
Structural and Enantiomeric Verification: The chemical name and CAS number must be cross-referenced carefully. As seen with GlobalChemMall and ChemUniverse, isomers ((S)-enantiomer) and regioisomers (thiophen-3-yl) are common.[4][6] The supplier must provide data confirming the correct (R)-enantiomer and 2-thienyl substitution.
Chapter 2: A Practical Workflow for Supplier Qualification and In-House QC
Trust in a supplier is built through verification. Upon receiving a new batch of material, even from a trusted vendor, it is imperative to perform in-house quality control. This self-validating system ensures that the material meets the stringent requirements for your experiments and protects against batch-to-batch variability.
The following workflow diagram illustrates a logical process for selecting and qualifying a supplier.
Caption: Workflow for chemical supplier selection and qualification.
Experimental Protocol: In-House Quality Control
Objective: To verify the identity, chemical purity, and enantiomeric purity of a commercially supplied sample of this compound.
1. Identity Verification via ¹H NMR Spectroscopy
-
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. The proton (¹H) NMR spectrum provides a unique fingerprint based on the chemical environment of each hydrogen atom.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
Signals corresponding to the three protons on the thiophene ring (typically in the δ 6.9-7.5 ppm range).
-
A multiplet for the chiral proton (CH-NH₂) adjacent to the thiophene ring.
-
A multiplet corresponding to the methylene protons (CH₂-COOH).
-
-
Validation: Compare the obtained spectrum against a reference spectrum from the literature or the supplier's CoA. Ensure all expected peaks are present and integration values match the number of protons.
-
2. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is a highly sensitive method for quantifying the purity of the main compound and detecting any non-chiral impurities.
-
Methodology:
-
System: A standard Reverse-Phase HPLC (RP-HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, start with 5% B, ramp to 95% B over 15 minutes.
-
Detection: UV at 230 nm (the thiophene chromophore should absorb in this region).
-
Sample Prep: Prepare a stock solution of the compound in the mobile phase at ~1 mg/mL.
-
Analysis: Inject 10 µL and analyze the chromatogram.
-
Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks. A result of >97% is typically acceptable.
-
3. Enantiomeric Purity Confirmation via Chiral HPLC
-
Causality: This is the most critical test. Enantiomers have identical properties on achiral columns. A specialized chiral stationary phase (CSP) is required to resolve the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (e.e.).
-
Methodology:
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an acidic or basic modifier (e.g., TFA or diethylamine) to improve peak shape. The exact ratio must be optimized. A typical starting point is 90:10 Hexane:IPA.
-
Analysis: Inject a solution of the sample.
-
Validation: The chromatogram should show one major peak for the desired (R)-enantiomer and, ideally, no detectable peak for the (S)-enantiomer at the expected retention time. The enantiomeric excess is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A result of >99% e.e. is desired for most stereoselective applications.
-
Conclusion
The procurement of specialized reagents like this compound is a foundational activity in scientific research that demands diligence and empirical verification. Relying solely on a supplier's label is insufficient for ensuring the integrity of subsequent experiments. By adopting a systematic approach that combines careful supplier vetting with rigorous, in-house analytical validation, researchers can mitigate risks associated with material quality, ensure the reproducibility of their work, and build a reliable foundation for their drug discovery and development programs.
References
-
Laibo Chem. (n.d.). This compound, Package: 5g. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (3S)-3-amino-3-thiophen-2-ylpropanoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemUniverse. (n.d.). Order: (R)-3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID | 73495-10-0 [m.chemicalbook.com]
- 3. This compound , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 4. globalchemmall.com [globalchemmall.com]
- 5. 682803-30-1|3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Note: A Practical Guide to the Incorporation of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids, particularly β-amino acids, into peptide scaffolds is a cornerstone of modern peptidomimetic design. These modifications can induce stable secondary structures, enhance proteolytic stability, and modulate pharmacological activity.[1] (R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a valuable building block, introducing a thiophene moiety that can serve as a bioisostere for phenyl groups while offering unique conformational constraints.[2][3] However, its nature as a sterically hindered β-amino acid presents distinct challenges for efficient peptide bond formation. This guide provides a detailed protocol for the successful incorporation of Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), focusing on robust activation methods and rigorous in-process monitoring.
Introduction to β-Thienylalanine in Peptide Design
β-amino acids differ from their α-amino acid counterparts by an additional methylene unit in their backbone.[4] This seemingly small change has profound structural implications, enabling the formation of novel helical structures (e.g., 14-helices) and β-sheets that are resistant to degradation by common proteases. The thiophene ring of this compound offers a unique combination of aromaticity and steric bulk, making it a powerful tool for probing receptor interactions and designing novel therapeutics.[5]
The primary challenge in its use lies in the reduced nucleophilicity of the β-amino group and the steric hindrance around the carboxylic acid, which can lead to slow and incomplete coupling reactions during SPPS.[6] Overcoming this requires optimized coupling strategies that employ highly reactive reagents and conditions tailored to drive the reaction to completion.
Physicochemical Properties and Handling
The Fmoc-protected version, Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid, is the standard reagent for Fmoc-based SPPS.[2] Key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | [5] |
| CAS Number | 511272-45-0 | [5] |
| Molecular Formula | C22H19NO4S | N/A |
| Molecular Weight | 393.46 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Store at 2-8°C, protected from light and moisture. | N/A |
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual incorporation of Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid using a standard Fmoc/tBu strategy on a rink amide resin.
Core SPPS Workflow
The SPPS cycle is an iterative process involving deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.
Caption: Iterative cycle for Solid-Phase Peptide Synthesis (SPPS).
Reagents and Materials
-
Resin: Rink Amide resin (or other suitable resin depending on desired C-terminus).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Kaiser Test Solutions: As per standard protocols.[7]
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[8]
Step-by-Step Coupling Protocol
This procedure assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Add fresh deprotection solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test on a few beads; a strong blue color confirms the presence of the free primary amine.[9]
-
-
Amino Acid Activation and Coupling:
-
Rationale: Due to the steric hindrance of the β-amino acid, a powerful coupling reagent is essential. HATU is superior to older reagents like HBTU for hindered couplings because its HOAt-based active ester is more reactive and less prone to racemization.[10][11] The pre-activation step ensures the highly reactive OAt-active ester is formed before being introduced to the resin-bound amine.[12][13]
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[6]
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test .[7][14]
-
Negative Result (Colorless/Yellow): The coupling is complete. Proceed to wash the resin with DMF and continue to the next deprotection/coupling cycle.
-
Positive Result (Blue): The coupling is incomplete. There are still free amines present. Drain the reaction solution and perform a second coupling (recouple) with a freshly prepared activated amino acid solution for another 1-2 hours.
-
Troubleshooting Incomplete Coupling
Caption: Decision workflow for troubleshooting incomplete coupling reactions.
Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed.
-
Rationale: A strong acid, TFA, is used for the final cleavage.[15] Scavengers are critical to prevent the reactive carbocations generated from the protecting groups from modifying sensitive residues. The thiophene ring is generally stable, but scavengers like water, thioanisole, and EDT are included to protect other potential residues (e.g., Trp, Met, Cys) and to capture tert-butyl cations.[8][16]
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (Reagent K is a robust general-purpose choice). For every 100 mg of resin, use 1-2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether or methyl t-butyl ether (MTBE) to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide will contain deletion sequences and products of side reactions, necessitating purification and characterization.
| Technique | Purpose | Details |
| RP-HPLC | Purification & Purity Analysis | Reverse-Phase High-Performance Liquid Chromatography is the standard method for purifying peptides based on hydrophobicity. A gradient of water/acetonitrile containing 0.1% TFA is typically used.[17][18] |
| Mass Spectrometry | Identity Verification | Techniques like ESI-MS or MALDI-TOF are used to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass, confirming the successful incorporation of all amino acids.[17][19] |
| NMR Spectroscopy | Structural Analysis | For detailed structural elucidation, 1D and 2D NMR can provide information on the peptide's conformation in solution.[19] |
Conclusion
The successful incorporation of this compound is readily achievable with careful attention to the coupling step. The use of a high-potency coupling reagent like HATU, coupled with rigorous monitoring via the Kaiser test to ensure reaction completion, is paramount. While this β-amino acid is more challenging to incorporate than standard α-amino acids, the protocols outlined here provide a robust framework for its use, enabling researchers to leverage its unique structural and chemical properties in the design of advanced peptidomimetics.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific. (n.d.). Fmoc-(R)-3-amino-3-(2-thienyl)propionic acid | 511272-45-0. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 101-20. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
N/A. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]
-
LookChem. (n.d.). 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. Retrieved from [Link]
-
Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Core Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. peptide.com [peptide.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. ijsra.net [ijsra.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. polarispeptides.com [polarispeptides.com]
Application Notes and Protocols for (R)-3-Amino-3-(thiophen-2-yl)propanoic acid in Drug Discovery
Introduction: Unveiling the Potential of a Unique Scaffold
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. This molecule uniquely combines the structural rigidity and conformational constraint of a β-amino acid backbone with the favorable physicochemical properties of a thiophene ring. The thiophene moiety, a bioisostere of the phenyl group, is a key component in numerous FDA-approved drugs, where it often enhances metabolic stability and improves cellular permeability.[1] As a chiral building block, the (R)-enantiomer offers precise three-dimensional orientation for targeted drug design, making it a valuable starting point for the synthesis of novel therapeutics.
While no marketed drug is yet based on this specific scaffold, its structural alerts point towards significant potential, particularly in the development of central nervous system (CNS) active agents. The combination of a β-amino acid structure, known to mimic or inhibit neurotransmitters like GABA, with a thiophene ring, a core element in the anticonvulsant drug Tiagabine, suggests a promising trajectory for the discovery of new anticonvulsant and neuroprotective agents.[2]
These application notes provide a comprehensive guide for researchers on the utilization of this compound in drug discovery campaigns. We will delve into its synthesis, potential therapeutic applications, and detailed protocols for its incorporation into drug candidates and subsequent biological evaluation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in drug design and development.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| CAS Number | 73495-10-0 | [3] |
| Appearance | White to off-white solid | --- |
| Purity | ≥96% | [3] |
| Chirality | (R)-enantiomer | --- |
Therapeutic Rationale and Potential Applications
The primary therapeutic potential of this compound lies in its application as a scaffold for the development of anticonvulsant agents. This is supported by the following lines of evidence:
-
Structural Similarity to GABA Analogues: As a β-amino acid, it can be considered a constrained analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Modulation of the GABAergic system is a well-established mechanism for controlling neuronal hyperexcitability in epilepsy.[4]
-
Presence of the Thiophene Moiety: The thiophene ring is a key structural feature of the anticonvulsant drug Tiagabine, which acts as a GABA reuptake inhibitor. Furthermore, recent research has demonstrated that derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione exhibit potent and broad-spectrum anticonvulsant activity in preclinical models.[5]
-
Modulation of Excitatory Neurotransmission: Amino acid derivatives are also known to act as antagonists of excitatory amino acid (EAA) receptors, another important target for anticonvulsant drugs.[6]
Beyond epilepsy, this scaffold may find utility in the discovery of drugs for other neurological and psychiatric disorders where GABAergic or glutamatergic signaling is implicated, such as anxiety disorders, neuropathic pain, and spasticity.
Experimental Protocols
Protocol 1: Synthesis of this compound
The enantioselective synthesis of β-amino acids is a critical step in their application for drug discovery. While various methods exist, a reliable approach involves the asymmetric addition of a nucleophile to a chiral imine derived from thiophene-2-carbaldehyde. Below is a conceptual workflow, as specific, detailed protocols for this exact molecule are proprietary or scattered in the literature. Researchers should adapt and optimize this general procedure.
Workflow for Asymmetric Synthesis:
A conceptual workflow for the asymmetric synthesis.
Step-by-Step Methodology (General Guidance):
-
Imine Formation:
-
Dissolve thiophene-2-carbaldehyde and a stoichiometric equivalent of a chiral amine (e.g., (R)-α-methylbenzylamine) in an appropriate solvent such as toluene.
-
Add a dehydrating agent (e.g., magnesium sulfate) and stir the reaction at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC-MS).
-
Remove the dehydrating agent by filtration and concentrate the solvent under reduced pressure to obtain the crude chiral imine.
-
-
Diastereoselective Addition:
-
In a separate flask, prepare the Reformatsky reagent by reacting an α-halo ester (e.g., ethyl bromoacetate) with activated zinc powder in an anhydrous solvent like THF.
-
Cool the solution of the chiral imine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Slowly add the freshly prepared Reformatsky reagent to the imine solution.
-
Allow the reaction to proceed at low temperature for several hours, then gradually warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude diastereomerically enriched β-amino ester.
-
Purify the desired diastereomer by column chromatography.
-
-
Deprotection:
-
Hydrolyze the ester group using standard conditions (e.g., aqueous lithium hydroxide).
-
Remove the chiral auxiliary by hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and purify the final product, this compound, by recrystallization or ion-exchange chromatography.
-
Note: The choice of chiral auxiliary and reaction conditions will significantly influence the diastereoselectivity of the addition step. Optimization of these parameters is crucial to obtain high enantiomeric excess.
Protocol 2: Incorporation into a Peptide Backbone (as a Peptidomimetic)
The incorporation of β-amino acids into peptide sequences can induce stable secondary structures and enhance resistance to enzymatic degradation. This compound can be used as a building block in solid-phase peptide synthesis (SPPS).
Workflow for SPPS Incorporation:
Incorporation of the β-amino acid into a peptide chain.
Step-by-Step Methodology:
-
Fmoc Protection:
-
Protect the amino group of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-succinimide (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate) in an aqueous dioxane solution.
-
Purify the resulting Fmoc-protected β-amino acid by standard procedures.
-
-
Solid-Phase Peptide Synthesis:
-
Utilize a standard Fmoc-SPPS protocol on a suitable resin (e.g., Rink amide resin).
-
For the coupling of the Fmoc-protected this compound, use a suitable activating agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
-
Double coupling may be necessary to ensure efficient incorporation of the sterically hindered β-amino acid.
-
Continue the peptide chain elongation with standard Fmoc-protected α-amino acids.
-
-
Cleavage and Purification:
-
Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the final peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 3: Preliminary Anticonvulsant Screening
Derivatives of this compound can be screened for their potential anticonvulsant activity using well-established animal models.
Workflow for Anticonvulsant Screening:
Workflow for preclinical anticonvulsant evaluation.
Step-by-Step Methodology:
-
Compound Preparation and Administration:
-
Dissolve or suspend the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound to mice via intraperitoneal (i.p.) injection at various doses.
-
-
Maximal Electroshock (MES) Test:
-
At the time of predicted peak effect, subject the mice to a brief electrical stimulus through corneal electrodes to induce a tonic-clonic seizure.
-
Record the presence or absence of the tonic hindlimb extension as the endpoint. Protection is defined as the absence of this response.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observe the mice for the onset of clonic seizures within a specified time frame (e.g., 30 minutes).
-
Protection is defined as the absence of clonic seizures.
-
-
6-Hz Psychomotor Seizure Test:
-
Deliver a low-frequency (6 Hz) electrical stimulus through corneal electrodes.
-
Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae).
-
Protection is defined as the absence of seizure activity.
-
-
Neurotoxicity Assessment (Rotarod Test):
-
Assess motor impairment by placing the mice on a rotating rod.
-
Record the time the animals remain on the rod. Neurotoxicity is indicated by the inability to maintain balance.
-
-
Data Analysis:
-
Calculate the median effective dose (ED₅₀) for each seizure model and the median toxic dose (TD₅₀) from the rotarod test using probit analysis.
-
Determine the protective index (PI = TD₅₀/ED₅₀) as a measure of the compound's therapeutic window.
-
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for modern drug discovery. Its unique structural features make it particularly attractive for the development of novel CNS-active agents, with a strong rationale for its application in the synthesis of anticonvulsants. The protocols outlined in these notes provide a foundational framework for researchers to explore the potential of this scaffold. Future work should focus on the synthesis of compound libraries based on this core structure and their systematic evaluation in a battery of in vitro and in vivo assays to identify lead candidates with improved efficacy and safety profiles. The continued exploration of such novel chemical matter is essential for addressing the unmet medical needs in the treatment of epilepsy and other neurological disorders.
References
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). Molecules. Retrieved January 14, 2026, from [Link]
- Paruszewski, R., et al. (2000). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and Chi Abu. Pharmazie, 55(1), 27-30.
- Meldrum, B. S. (1985). Amino acid neurotransmitters and new approaches to anticonvulsant drug action. Epilepsia, 26 Suppl 1, S140-149.
- Mark, R. J., et al. (1995). Anticonvulsants attenuate amyloid beta-peptide neurotoxicity, Ca2+ deregulation, and cytoskeletal pathology. Neurobiology of Aging, 16(2), 187-198.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
An Application Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in modern medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can induce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles by providing resistance to enzymatic degradation. The target molecule, this compound, is of particular interest due to the presence of the thiophene moiety—a versatile heterocycle found in numerous pharmaceuticals that often serves as a bioisostere for a phenyl ring. The precise control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different biological activities.
This application note provides a comprehensive, field-proven guide to the robust enantioselective synthesis of the (R)-enantiomer of 3-Amino-3-(thiophen-2-yl)propanoic acid. The chosen strategy leverages the power of chiral N-tert-butanesulfinamide, a versatile auxiliary developed by Ellman, to direct the stereochemical outcome of a key carbon-carbon bond-forming reaction.[1][2] This approach is renowned for its high diastereoselectivity, operational simplicity, and the straightforward removal of the auxiliary group.
Principle of the Method: Chiral Auxiliary-Directed Mannich Reaction
The core of this synthesis is a diastereoselective Mannich-type reaction between a chiral N-sulfinyl imine and a ester enolate. The strategy relies on the (R)-tert-butanesulfinamide auxiliary to achieve facial selectivity during the nucleophilic attack.[3]
The synthesis proceeds in three main stages:
-
Imine Formation: Thiophene-2-carboxaldehyde is condensed with enantiopure (R)-tert-butanesulfinamide. This step establishes the chiral control element for the entire synthesis. The use of a mild Lewis acid catalyst like copper(II) sulfate or titanium(IV) ethoxide effectively drives the reaction to completion by scavenging water.[1][4]
-
Diastereoselective Enolate Addition: A lithium enolate, generated from tert-butyl acetate and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), is added to the chiral N-sulfinyl imine. The stereochemical outcome is dictated by a highly ordered, six-membered chair-like transition state where the lithium cation chelates both the sulfinyl oxygen and the enolate oxygen.[5] Steric hindrance from the bulky tert-butyl group on the sulfur atom directs the enolate to attack the Si-face of the imine, leading preferentially to the desired (R,R)-diastereomer.
-
Deprotection: The final step involves the acidic hydrolysis of both the N-sulfinyl protecting group and the tert-butyl ester. A single treatment with a strong acid, such as hydrochloric acid in an organic solvent, cleanly removes both groups to yield the target β-amino acid hydrochloride salt.[6][7]
Stereochemical Control Model
The high diastereoselectivity observed in the Mannich reaction is rationalized by the Zimmerman-Traxler-type transition state shown below. The chelation involving the lithium ion, the sulfinyl oxygen, and the enolate oxygen forces the system into a rigid, chair-like conformation. The bulky tert-butyl group of the sulfinamide auxiliary occupies a pseudo-equatorial position to minimize steric strain, thereby exposing one face of the C=N bond for nucleophilic attack.
Caption: Proposed transition state for the lithium enolate addition.
Experimental Workflow Overview
The overall synthetic sequence is a streamlined three-step process designed for efficiency and high stereochemical fidelity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 3. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid as a chiral building block
An In-Depth Guide to the Application of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid as a Chiral Building Block
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Chiral β-Amino Acids in Modern Synthesis
In the landscape of modern medicinal chemistry, the demand for structurally novel and functionally precise molecules is relentless. Chiral building blocks are the bedrock of this endeavor, enabling the synthesis of single-enantiomer drugs with improved efficacy and reduced side effects.[1][2] Among these, non-natural amino acids have emerged as particularly powerful tools for crafting complex molecular architectures.[3]
This guide focuses on a specific and highly valuable subclass: β-amino acids. The incorporation of a β-amino acid motif into peptides or small molecules imparts unique and desirable properties. The additional carbon in the backbone can induce stable secondary structures and, critically, confers significant resistance to metabolic degradation by peptidases.[4][5]
Herein, we provide a detailed exploration of This compound , a versatile chiral building block that combines three key strategic elements: a stereochemically defined center, a β-amino acid scaffold, and a thiophene heterocycle. This combination makes it an invaluable asset for researchers and drug development professionals aiming to synthesize novel therapeutics with enhanced pharmacological profiles.[6]
Physicochemical Properties and Specifications
The reliable application of any building block begins with a thorough understanding of its physical and chemical characteristics. High purity is essential for stereoselective synthesis, as minor impurities can drastically impact reaction outcomes and stereochemical integrity.[7]
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 73495-10-0 | [8] |
| Molecular Formula | C₇H₉NO₂S | [8] |
| Molecular Weight | 171.22 g/mol | [8] |
| Appearance | White to off-white solid or powder | [7] |
| Typical Purity | ≥ 96% | [8] |
Core Synthetic Advantages as a Chiral Building Block
The utility of this compound stems from three synergistic features:
-
Absolute Stereochemical Control: The pre-defined (R)-configuration at the C3 position is its most critical attribute. It allows for the direct and unambiguous installation of a chiral center into a target molecule. This "chiral pool" approach circumvents the need for challenging asymmetric syntheses or costly late-stage chiral resolutions, streamlining the path to the desired enantiomerically pure compound.[2]
-
Bioisosterism and Modulated Interactions: The thiophene ring serves as a well-established bioisostere of the phenyl ring.[9] It offers similar steric bulk and aromaticity, allowing it to mimic phenyl-containing ligands in binding pockets. However, the presence of the sulfur heteroatom alters the electronic distribution and introduces a potential hydrogen bond acceptor, which can lead to novel or enhanced binding interactions with biological targets. Furthermore, heterocycles like thiophene can offer different metabolic profiles compared to their carbocyclic analogs, potentially improving drug-like properties.
-
Peptidomimetic Design and Enhanced Stability: As a β-amino acid, this building block is central to the design of peptidomimetics. When incorporated into a peptide sequence, it extends the backbone by one carbon atom. This seemingly small change has profound consequences: it disrupts the natural recognition sequence for proteolytic enzymes, dramatically increasing the metabolic stability and in-vivo half-life of the resulting peptide.[4][5] This is a paramount objective in the development of peptide-based therapeutics.
Application Note 1: Synthesis of Chiral β-Lactams
Background: The β-lactam (2-azetidinone) ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. The synthesis of novel, enantiomerically pure β-lactams is a key strategy for overcoming antibiotic resistance and developing new therapeutic agents, including cholesterol absorption inhibitors and anticancer drugs.[10] this compound is an ideal precursor for creating β-lactams with a chiral center at the C4 position.
Causality of the Protocol: The synthesis relies on an intramolecular cyclization. To achieve this, the carboxylic acid must be "activated" to make it a potent electrophile, while the amine nucleophile must be transiently protected to prevent intermolecular polymerization. The subsequent ring-closing reaction is an intramolecular nucleophilic acyl substitution. The choice of a cyclizing agent is critical for achieving high yields without inducing racemization of the sensitive chiral center.
Caption: Workflow for the synthesis of a chiral β-lactam.
Detailed Protocol: Synthesis of (R)-tert-butyl 2-oxo-4-(thiophen-2-yl)azetidine-1-carboxylate
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane, Tetrahydrofuran (THF), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, 1M HCl
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Step 1: N-Protection a. Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq). b. Cool the solution to 0 °C in an ice bath. c. Add Boc₂O (1.1 eq) portion-wise while stirring vigorously. d. Allow the reaction to warm to room temperature and stir overnight. e. Acidify the mixture to pH 2-3 with 1M HCl at 0 °C. f. Extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid. The product is often used in the next step without further purification.
-
Step 2: Intramolecular Cyclization a. Dissolve the N-Boc protected amino acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous THF. b. Cool the solution to 0 °C. c. Add a solution of DCC (1.1 eq) in anhydrous THF dropwise. Self-Validating Check: A white precipitate of dicyclohexylurea (DCU) should begin to form. d. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. e. Filter off the DCU precipitate and wash with THF. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired β-lactam.
-
Application Note 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Background: SPPS is the cornerstone of modern peptide synthesis, enabling the automated construction of complex peptide sequences.[11] The incorporation of non-natural amino acids like our title compound is a primary strategy for creating peptide analogs with superior therapeutic properties, such as enhanced receptor affinity, selectivity, and proteolytic stability.[12]
Causality of the Protocol: The Fmoc/tBu strategy is a standard orthogonal protection scheme. The process is cyclical. In each cycle, the terminal Fmoc group is removed with a base (piperidine) to expose a free amine. The carboxyl group of the incoming Fmoc-protected amino acid is then activated in situ using a coupling reagent (e.g., HBTU) to form a highly reactive ester, which rapidly acylates the resin-bound amine to form a new peptide bond. The stereochemical integrity of the incoming amino acid is preserved by the mild reaction conditions.
Caption: A single coupling cycle in Fmoc-based SPPS.
Detailed Protocol: Manual Fmoc-SPPS Coupling Cycle
-
Materials:
-
Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid (prepared separately or purchased)
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Activation/Coupling solution: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Swelling: Place the resin in a fritted reaction vessel. Add DMF and gently agitate for 30 minutes to swell the resin beads. Drain the DMF.
-
Step 1: Fmoc-Deprotection a. Add the deprotection solution (20% piperidine in DMF) to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times). Self-Validating Check: A small sample of beads can be tested with chloranil or Kaiser test to confirm the presence of a free primary/secondary amine.
-
Step 2 & 3: Activation and Coupling a. In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF. b. Add DIPEA (0.8 mmol, 8 eq) to the vial. This is the activation mixture. c. Immediately add the activation mixture to the washed, deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times). Self-Validating Check: A negative Kaiser test on a small sample of beads indicates a complete coupling reaction.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Characterization and Quality Control
Post-synthesis, it is imperative to confirm the structure and purity of the resulting compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For β-lactam synthesis, the characteristic coupling constants between H-3 and H-4 protons (~5 Hz for cis, ~2 Hz for trans) are diagnostic.[10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the enantiomeric purity of the final product. It is crucial to demonstrate that the stereocenter of the building block has not undergone racemization during the synthetic sequence.
Conclusion
This compound is a powerful and versatile chiral building block that provides a direct route to enantiomerically pure, structurally complex molecules. Its unique combination of a defined stereocenter, a metabolically robust β-amino acid backbone, and a bioisosteric thiophene ring makes it an exceptionally valuable tool for medicinal chemists. The protocols detailed herein for the synthesis of chiral β-lactams and for incorporation into peptides via SPPS provide a validated framework for researchers to leverage this building block in the pursuit of next-generation therapeutics.
References
-
ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2016). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(20), 6435-6451.
- Krywult, B. M., et al. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 14(8), 3025-3040. PMC - NIH.
-
Pharmaffiliates. (n.d.). The Role of 3-Amino-3-(2-thienyl)propionic Acid in Modern Drug Discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Thienyl Amino Acids in Peptide Synthesis. Retrieved from [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(10), 873-878.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2015). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules, 20(7), 12345-12365. NIH.
-
Oakwood Chemical. (n.d.). This compound, min 96%, 250 mg. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2009). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 13(12), 1251-1288. PMC - PubMed Central.
- Košak, U., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136. MDPI.
- D'hooghe, M., & De Kimpe, N. (2017). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. European Journal of Organic Chemistry, 2017(25), 3596-3615. PMC - NIH.
- Zhang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 987654.
- Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 1048-1065. Beilstein Journals.
-
Aysun, S., & Olgac, A. (2019). Synthesis and Applications of Synthetic Peptides. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. calpaclab.com [calpaclab.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry [mdpi.com]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Experimental procedure for N-protection of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
An Application Guide to the N-Protection of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Protecting this compound
This compound is a chiral non-canonical β-amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, incorporating both a thiophene ring and a β-amino acid scaffold, makes it a valuable building block for synthesizing peptidomimetics, enzyme inhibitors, and other complex therapeutic agents. The thiophene moiety can engage in unique molecular interactions and modulate the pharmacokinetic properties of a lead compound.[1]
However, the presence of a reactive primary amine group necessitates a protection strategy to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The temporary masking of this amine with a suitable protecting group ensures chemoselectivity, allowing chemists to precisely control the construction of the target molecule. This application note provides a detailed guide for researchers on the selection and implementation of common N-protection strategies for this valuable synthetic intermediate. We will explore the underlying chemical principles and provide field-tested protocols for the widely used Boc and Cbz protecting groups.
Pillar 1: Expertise in Action - The Strategic Selection of an N-Protecting Group
The choice of an N-terminal protecting group is not arbitrary; it is a critical strategic decision that dictates the entire synthetic route. The ideal group must be installed efficiently in high yield, remain stable throughout subsequent reaction conditions, and be removable (deprotected) under specific conditions that do not compromise the integrity of the rest of the molecule. This principle of "orthogonality" is fundamental to complex organic synthesis.[2]
Below is a comparative analysis of the three most common N-protecting groups in peptide and amino acid chemistry: Boc, Cbz, and Fmoc.
| Protecting Group | Full Name | Protection Reagent(s) | Key Stability | Deprotection Conditions | Primary Application |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to bases, hydrogenolysis, and nucleophiles.[3] | Strong acids (e.g., TFA, HCl in dioxane).[4][5] | Solution-phase synthesis; orthogonal to Fmoc and Cbz. |
| Cbz (or Z) | Benzyloxycarbonyl | Benzyl chloroformate (Cbz-Cl) | Stable to mild acids and bases.[6] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][7] | Solution-phase synthesis; orthogonal to Boc and Fmoc. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Stable to acids and hydrogenolysis.[2] | Mild bases (e.g., 20% Piperidine in DMF).[8] | Solid-Phase Peptide Synthesis (SPPS).[1] |
For general solution-phase synthesis, Boc and Cbz are the most practical choices. The Boc group is favored when the synthetic route requires subsequent steps involving hydrogenolysis-sensitive functional groups (e.g., alkenes, benzyl ethers). Conversely, the Cbz group is ideal when acid-sensitive moieties, such as tert-butyl esters, are present elsewhere in the molecule. The Fmoc group is the standard for modern Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-labile deprotection, which preserves the acid-sensitive linkers to the solid support.[2][8]
Pillar 2: Trustworthy Protocols for N-Protection
The following protocols are designed to be robust and reproducible. They include detailed steps for the reaction, workup, and purification, along with guidance on how to validate the outcome through analytical characterization.
Protocol 1: Synthesis of N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
This protocol employs di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for Boc protection. The reaction is typically performed under aqueous basic conditions, which facilitates the dissolution of the starting amino acid and promotes the nucleophilic attack of the amine on the Boc anhydride.[4][5]
Reaction Scheme:
This compound + (Boc)₂O --[Base, Solvent]--> N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molarity / Conc. | Quantity | Molar Equiv. |
| This compound | 171.21 | - | 1.00 g (5.84 mmol) | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | - | 1.40 g (6.42 mmol) | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 1.47 g (17.5 mmol) | 3.0 |
| 1,4-Dioxane | - | - | 20 mL | - |
| Deionized Water | - | - | 20 mL | - |
| Ethyl Acetate | - | - | ~150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 1 M | As needed | - |
| Brine (Saturated NaCl solution) | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |
Step-by-Step Experimental Procedure:
-
Dissolution: In a 100 mL round-bottom flask, suspend this compound (1.00 g, 5.84 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).
-
Basification: Add sodium bicarbonate (1.47 g, 17.5 mmol) to the suspension. Stir at room temperature until the solid dissolves completely. The base is crucial for deprotonating the amino group, increasing its nucleophilicity.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.40 g, 6.42 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup - Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.
-
Workup - Aqueous Wash: Dilute the remaining aqueous solution with 30 mL of deionized water. Wash the solution with ethyl acetate (2 x 30 mL) to remove any unreacted (Boc)₂O and other non-polar byproducts. Discard the organic layers.
-
Workup - Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. The product should precipitate out or form an oil. Extract the acidified aqueous layer with ethyl acetate (3 x 40 mL). The acidic conditions protonate the carboxylate, making the product soluble in the organic solvent.
-
Drying and Concentration: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white solid or a pale oil, can be purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel if necessary. Expected yield is typically >90%.
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of this compound.
Protocol 2: Synthesis of N-Cbz-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
This procedure is a classic Schotten-Baumann reaction, where the amine is acylated with benzyl chloroformate under basic conditions.[6] Controlling the pH is critical to ensure the amine remains nucleophilic while minimizing hydrolysis of the acylating agent.[6]
Reaction Scheme:
This compound + Cbz-Cl --[Base, Solvent]--> N-Cbz-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Molarity / Conc. | Quantity | Molar Equiv. |
| This compound | 171.21 | - | 1.00 g (5.84 mmol) | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | - | 1.09 g (0.92 mL, 6.42 mmol) | 1.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 2 M | ~8.8 mL | ~3.0 |
| Dichloromethane (DCM) or THF | - | - | 20 mL | - |
| Ethyl Acetate | - | - | ~150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 1 M | As needed | - |
| Brine (Saturated NaCl solution) | - | - | ~30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - |
Step-by-Step Experimental Procedure:
-
Dissolution: In a 100 mL round-bottom flask cooled in an ice bath (0 °C), dissolve this compound (1.00 g, 5.84 mmol) in 2 M NaOH solution (5.8 mL, 11.7 mmol, 2.0 equiv.). Stir until a clear solution is obtained.
-
Addition of Reagents: Add Dichloromethane (20 mL). While stirring vigorously, add benzyl chloroformate (0.92 mL, 6.42 mmol) dropwise. Simultaneously, add 2 M NaOH solution dropwise to maintain the pH of the aqueous layer between 9 and 10. The low temperature and controlled pH minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the layers and wash the aqueous layer with a small portion of DCM (1 x 20 mL) to recover any remaining product. Discard the organic layer, which contains unreacted Cbz-Cl.
-
Workup - Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the product should form. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether to afford the pure N-Cbz protected amino acid. Expected yields are generally in the 85-95% range.
Workflow for N-Cbz Protection
Caption: Workflow for the N-Cbz protection of this compound.
Pillar 3: Authoritative Grounding & Product Validation
A successful protection reaction must be confirmed with rigorous analytical data. This step is non-negotiable for ensuring the quality of the material proceeding to the next synthetic step.
Analytical Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming N-protection.
-
For N-Boc: Expect a new, large singlet integrating to 9 protons around δ 1.45 ppm, corresponding to the tert-butyl group. A broad singlet for the N-H proton will also appear, typically between δ 5.0-6.0 ppm.
-
For N-Cbz: Look for a new singlet integrating to 2 protons around δ 5.1 ppm (the benzylic -CH₂-) and a multiplet for the 5 aromatic protons of the benzyl group between δ 7.2-7.4 ppm.
-
In both cases, the signals corresponding to the methine (-CH) and methylene (-CH₂) protons of the propanoic acid backbone will shift downfield upon protection. The thiophene protons will remain in the aromatic region (δ ~7.0-7.5 ppm).[9]
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
For N-Boc: Appearance of new signals around δ 80 ppm (quaternary carbon of the tert-butyl group) and δ 28 ppm (methyl carbons of the tert-butyl group), along with a carbonyl signal around δ 156 ppm.
-
For N-Cbz: Appearance of new signals around δ 67 ppm (benzylic -CH₂-), δ 127-136 ppm (aromatic carbons), and a carbonyl signal around δ 157 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product.
-
N-Boc Product: Expected [M+H]⁺ = 272.09 g/mol ; [M+Na]⁺ = 294.07 g/mol .
-
N-Cbz Product: Expected [M+H]⁺ = 306.09 g/mol ; [M+Na]⁺ = 328.07 g/mol .
-
By following these detailed protocols and validating the products with the described analytical techniques, researchers can confidently prepare high-quality, N-protected this compound for application in advanced synthetic chemistry programs.
References
- Vertex AI Search Grounding API. Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine.
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Fisher Scientific. Amine Protection / Deprotection.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Journal of the American Chemical Society. New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group.
- Benchchem. A Researcher's Guide to Side-Chain Protecting Group Cleavage Efficiency in Fmoc Solid-Phase Peptide Synthesis.
- PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid.
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- ChemPep. Overview of Fmoc Amino Acids.
- ResearchGate. MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts.
- The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- AAPPTec.
- Sigma-Aldrich. Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Activotec. Standard Fmoc Protected Amino Acids.
- Journal of Organic Chemistry. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones.
- Organic Chemistry Portal. Cbz Protection - Common Conditions.
- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- ResearchGate. Synthesis of N-BOC amines by various routes.
- Organic Syntheses. 3 - Organic Syntheses Procedure.
- ChemicalBook. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID synthesis.
- National Institutes of Health (NIH). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- PubMed Central. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels.
- ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein.
- National Institutes of Health (NIH).
- ETH Zurich. peptide nmr.
- PubMed Central. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- Magnetic Resonance. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
- MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 8. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions Involving (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical overview and practical protocols for the successful application of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid in various coupling reactions. As a chiral β-amino acid incorporating a thiophene moiety, this building block is of significant interest in the synthesis of novel peptides, peptidomimetics, and other amide-containing molecules for drug discovery and materials science. The protocols and insights provided herein are grounded in established principles of peptide chemistry and are designed to ensure high-yield, high-purity outcomes while minimizing common side reactions.
Scientific Rationale and Strategic Importance
This compound (MW: 171.22 g/mol , CAS: 73495-10-0) is a non-proteinogenic amino acid that offers a unique combination of structural features.[1] The β-amino acid backbone induces non-natural peptide folds and can confer resistance to enzymatic degradation, a critical attribute for therapeutic peptides. The thiophene ring, a bioisostere of the phenyl ring, introduces specific electronic and steric properties that can modulate the biological activity and pharmacokinetic profile of the final molecule. Its incorporation into a peptide chain is a key strategy for exploring novel chemical space in drug development.[2]
To facilitate its use in standard synthesis workflows, the amino group must be protected. The two most common N-protected derivatives are:
-
N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid: Utilized in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase synthesis, requiring acidic conditions for deprotection.
-
N-Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid: The standard for Fmoc-based SPPS, offering mild, base-labile deprotection conditions.[3][4][5]
The choice of protecting group will dictate the overall synthetic strategy, as detailed in the protocols below.
The Challenge of Coupling β-Amino Acids
The coupling of β-amino acids, particularly those with bulky side chains like the thiophene group, can be more challenging than for standard α-amino acids. The increased steric hindrance around the carboxylic acid and the amine can slow down the reaction kinetics. This necessitates the use of highly efficient coupling reagents to achieve complete and rapid amide bond formation while minimizing side reactions, most notably racemization.[6]
Causality Behind Reagent Selection
The selection of a coupling reagent is the most critical parameter for a successful reaction. The goal is to convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile.
-
Carbodiimides (DCC, EDC, DIC): These are classic coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful in solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[2][7] However, carbodiimides used alone can lead to significant racemization.[6] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential. These additives form active esters that are more stable and less prone to racemization.[6]
-
Uronium/Aminium Salts (HBTU, HATU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and widely used in SPPS.[1][8] HATU is generally considered superior for sterically hindered couplings.[9] The HOAt leaving group formed from HATU creates a more reactive OAt-active ester, leading to faster reaction rates and reduced risk of epimerization compared to the OBt-ester formed from HBTU.[4][9] For a challenging substrate like a β-amino acid with a bulky thiophene group, HATU is the reagent of choice to ensure high coupling efficiency.[8]
The overall workflow for a typical coupling reaction is depicted below:
Caption: General workflow for amide bond formation.
Comparative Data on Coupling Reagents
The choice of coupling reagent directly impacts the yield, purity, and potential for racemization, especially with sterically hindered amino acids. The following table summarizes the relative performance of common coupling reagents for such challenging couplings.
| Coupling Reagent System | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| EDC / HOBt | Moderate to High | Low to Moderate | Advantages: Water-soluble byproduct (EDC), cost-effective. Disadvantages: Can be slower than uronium salts. |
| DIC / HOBt | High | Low to Moderate | Advantages: Byproduct (DIU) is soluble in many organic solvents, suitable for SPPS. Disadvantages: Less reactive than HATU for hindered systems. |
| HBTU | High | Low | Advantages: Fast and efficient for most couplings. Disadvantages: Can be less effective for sterically hindered amino acids; potential for guanidinylation side reaction.[8] |
| HATU | Very High | Very Low | Advantages: Superior for sterically hindered amino acids, rapid kinetics, low racemization.[4][8][9] Disadvantages: Higher cost compared to other reagents. |
| DEPBT | High | Very Low | Advantages: Excellent for suppressing racemization, particularly with easily epimerized amino acids. Disadvantages: Can be slower than HATU. |
Note: Performance can vary based on specific substrates, solvents, and other reaction conditions.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common coupling scenarios involving N-protected this compound.
Protocol 1: Solution-Phase Amide Coupling using EDC/HOBt
This protocol is suitable for coupling N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid to a primary or secondary amine in solution.
Materials:
-
N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
-
Amine component (e.g., an amino acid ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add the amine component (1.0-1.1 eq). If the amine is a hydrochloride salt, add DIPEA (1.1 eq for the salt, plus an additional 1.0 eq for the coupling) to neutralize the salt and act as the base for the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions and racemization.
-
EDC Addition: Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Caption: Solution-phase EDC/HOBt coupling workflow.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol describes the coupling of N-Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
N-Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid
-
Peptide-resin with a free N-terminus
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, dissolve N-Fmoc-(R)-3-Amino-3-(thiophen-2-yl)propanoic acid (3-5 eq relative to resin loading) and HATU (2.9-4.9 eq) in anhydrous DMF.
-
Pre-activation: Add DIPEA (6-10 eq) to the activation solution and vortex briefly (1-2 minutes). The solution should change color, indicating the formation of the active ester. Causality: Pre-activation is crucial to prevent the HATU reagent from reacting with the free amine on the resin, which would lead to chain termination via guanidinylation.[8]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-4 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the completion of the coupling. If the test is positive (indicating free amines), the coupling step should be repeated ("double coupling").
-
Washing: Once the coupling is complete (negative test), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Caption: Solid-phase coupling workflow using HATU.
Trustworthiness: Self-Validating Systems and Troubleshooting
In-Process Controls:
-
Reaction Monitoring: For solution-phase synthesis, TLC is a rapid method to track the consumption of starting materials. For SPPS, qualitative tests like the Kaiser test (for primary amines) or Chloranil test (for secondary amines) are indispensable for ensuring each coupling step goes to completion before proceeding to the next.
-
Mass Spectrometry: After each coupling in SPPS, a small sample of resin beads can be cleaved and analyzed by LC-MS to confirm the correct mass of the growing peptide chain.
Troubleshooting Incomplete Coupling:
-
Cause: Steric hindrance is the most likely cause.
-
Solution 1 (Double Coupling): Simply repeat the coupling step with a fresh batch of activated amino acid.
-
Solution 2 (Increase Time/Temperature): Extend the coupling time (e.g., overnight) or, if using a microwave peptide synthesizer, increase the temperature.
-
Solution 3 (Change Reagent): If using a less potent reagent like HBTU, switch to HATU or a phosphonium salt like PyBOP.
Post-Synthesis Purification
Peptides and peptidomimetics containing the thiophene moiety can be purified using standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Stationary Phase: A C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile in water is used, with 0.1% Trifluoroacetic Acid (TFA) added to both solvents as an ion-pairing agent to improve peak shape.
-
Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.
The crude product should be dissolved in a minimal amount of the aqueous mobile phase. Fractions containing the pure product are collected, pooled, and lyophilized to yield the final peptide as a fluffy white powder.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
J&K Scientific. (n.d.). Fmoc-(R)-3-amino-3-(2-thienyl)propionic acid | 511272-45-0. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Thienyl Amino Acids in Peptide Synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Guryanov, I., et al. (2019).
-
J&K Scientific. (n.d.). Fmoc-(R)-3-amino-3-(2-thienyl)propionic acid | 511272-45-0. Retrieved from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. peptide.com [peptide.com]
- 3. air.unimi.it [air.unimi.it]
- 4. merckmillipore.com [merckmillipore.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Purification of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a detailed protocol for the chiral separation and purification of the enantiomers of 3-Amino-3-(thiophen-2-yl)propanoic acid, with a specific focus on isolating the (R)-enantiomer. The method utilizes a zwitterionic chiral stationary phase (CSP) which demonstrates high enantioselectivity for this class of β-amino acids. We will detail the analytical method, provide a step-by-step purification protocol, discuss the underlying principles of the separation, and offer guidance on scaling the method for preparative purposes. This guide is intended for researchers in drug discovery and development who require enantiomerically pure building blocks for synthesis.
Introduction and Scientific Rationale
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral β-amino acid. Enantiomerically pure amino acids, particularly non-proteinogenic ones, are critical chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules[1]. The specific stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles[2]. Consequently, robust and efficient methods for the separation and purification of enantiomers are essential in drug development.
Direct chiral HPLC is a powerful technique for resolving enantiomers without the need for derivatization[1][3]. The key to this method is the chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. For amphoteric molecules like amino acids, which possess both acidic (carboxylic acid) and basic (amino) functional groups, zwitterionic CSPs are particularly effective[4].
This protocol leverages a cinchona alkaloid-derived zwitterionic CSP. The separation mechanism is based on a synergistic "double ion-pairing" interaction between the zwitterionic analyte and the zwitterionic chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and π-stacking[4]. This multi-modal interaction provides the high degree of selectivity required for baseline resolution of the enantiomers.
Principle of Chiral Recognition on Zwitterionic CSPs
The selected chiral stationary phases, CHIRALPAK® ZWIX(+) and ZWIX(-), are based on cinchona alkaloids. They are designed to separate zwitterionic compounds like amino acids effectively. The chiral selector possesses both a weak anionic group and a strong cationic group[4].
The primary interactions governing the separation are:
-
Anionic Exchange: The protonated amino group of the analyte interacts with the anionic site (sulfonic acid) of the CSP.
-
Cationic Exchange: The deprotonated carboxylic acid group of the analyte interacts with the cationic site (quaternary ammonium) of the CSP.
The stereospecificity arises from the fixed three-dimensional arrangement of these sites on the chiral selector, which allows for preferential binding of one enantiomer over the other. The mobile phase composition is critical; it must maintain the zwitterionic states of both the analyte and the CSP while providing good solubility[4]. Methanol is an excellent base solvent for this purpose, and additives like acetic acid (AcOH) and triethylamine (TEA) act as counter-ions to modulate retention and peak shape[5].
Materials and Methods
3.1. Equipment and Columns
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical Column: CHIRALPAK® ZWIX(-) and/or ZWIX(+), 250 x 4.6 mm
-
Preparative Column: CHIRALPAK® ZWIX(-) or ZWIX(+), 250 x 20 mm (or appropriate size for desired scale)
-
Solvent filtration and degassing apparatus
3.2. Reagents and Solvents
-
Methanol (MeOH), HPLC Grade
-
Acetonitrile (MeCN), HPLC Grade
-
Triethylamine (TEA), HPLC Grade
-
Acetic Acid (AcOH), Glacial, HPLC Grade
-
Racemic 3-Amino-3-(thiophen-2-yl)propanoic acid standard
-
Deionized Water
Experimental Protocol: Analytical Method
This protocol establishes the analytical separation conditions required to confirm the enantiomeric purity of the target compound.
Step 1: Mobile Phase Preparation
-
Prepare the mobile phase by mixing Methanol (MeOH) and Acetonitrile (MeCN) in a 50:50 (v/v) ratio.
-
To this solvent mixture, add Triethylamine (TEA) to a final concentration of 25 mM and Acetic Acid (AcOH) to a final concentration of 50 mM[5].
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly using sonication or vacuum degassing.
Step 2: Sample Preparation
-
Dissolve the racemic standard or the sample to be purified in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Causality: Dissolving the sample in the mobile phase ensures compatibility and prevents solvent-induced peak distortion. Filtration removes particulates that could damage the column or pump seals.
-
Step 3: HPLC Instrument Setup
-
Equilibrate the CHIRALPAK® ZWIX(-) or ZWIX(+) column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to 240 nm.
-
Causality: The thiophene ring provides a chromophore suitable for UV detection. A stable baseline is essential for accurate quantification.
-
Step 4: Injection and Data Analysis
-
Inject 5-10 µL of the prepared sample onto the column.
-
Record the chromatogram and identify the two enantiomer peaks.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) to assess the quality of the separation. The elution order will be reversed between the ZWIX(-) and ZWIX(+) columns[4][5].
Expected Analytical Results
The following table summarizes the expected chromatographic performance based on published data for the separation of 3-Amino-3-(thiophen-2-yl)propanoic acid[5]. The CHIRALPAK ZWIX(-) column is recommended for preparative work due to its superior resolution.
| Parameter | CHIRALPAK ZWIX(-) | CHIRALPAK ZWIX(+) |
| Mobile Phase | MeOH/MeCN (50/50) + 25mM TEA, 50mM AcOH | MeOH/MeCN (50/50) + 25mM TEA, 50mM AcOH |
| k' (1st Peak) | 5.04 | 5.64 |
| Separation (α) | 1.34 | 1.14 |
| Resolution (Rs) | 3.43 | 2.22 |
| Elution Order | R < S | S < R |
A resolution value (Rs) greater than 1.5 indicates baseline separation, which is ideal for purification.
HPLC Purification Workflow
The following diagram illustrates the logical workflow from initial analytical method development to the final isolation of the pure (R)-enantiomer.
Caption: Workflow for the purification of this compound.
Protocol: Preparative Purification
Step 1: System Scale-Up
-
Replace the analytical column with a preparative column of the same phase (e.g., CHIRALPAK ZWIX(-) 250 x 20 mm).
-
Adjust the flow rate according to the column diameter to maintain a similar linear velocity. For a 20 mm ID column, a starting flow rate would be approximately 18-20 mL/min.
-
Increase the injection volume proportionally. Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that maintains adequate separation.
Step 2: Purification Run
-
Ensure the preparative system is fully equilibrated.
-
Inject the optimized mass of your crude sample mixture.
-
Monitor the chromatogram in real-time.
Step 3: Fraction Collection
-
Begin collecting the eluent just before the (R)-enantiomer peak begins to elute. On the ZWIX(-) column, this will be the first peak[5].
-
Stop collection just after the peak returns to baseline, before the second enantiomer begins to elute.
-
Trustworthiness: It is often prudent to collect fractions across the peak and analyze the purity of each fraction separately. For highest purity, only combine the central fractions, sacrificing some yield.
-
Step 4: Post-Purification Analysis
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Re-dissolve a small amount of the final product and analyze it using the analytical HPLC method to confirm its enantiomeric purity (e.g., >99% ee).
Conclusion
The described HPLC method, utilizing a zwitterionic chiral stationary phase, provides an effective and reliable means for the enantioselective purification of this compound. The CHIRALPAK ZWIX(-) column, in particular, offers excellent resolution (Rs > 3), making it highly suitable for preparative-scale work[5]. By following the detailed analytical and preparative protocols, researchers can confidently isolate this valuable chiral building block with high enantiomeric purity, facilitating the advancement of chiral drug development programs.
References
- Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
-
Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. [Link]
-
Péteri, Z., et al. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed. [Link]
-
D'Orazio, G., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
- Gray, J. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
-
Schmid, M. G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]
-
Regis Technologies, Inc. (2022). Getting Started with Chiral Method Development. [Link]
-
Welch, C. J., et al. (2015). Effective use of preparative chiral HPLC in a preclinical drug synthesis. ResearchGate. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
- Chiral Technologies. (n.d.).
Sources
Application Note: Derivatization of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, a chiral β-amino acid scaffold incorporating a thiophene moiety. Thiophene derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] This application note details synthetic strategies for creating a focused library of derivatives through N-acylation, C-terminus esterification, and amide bond formation. We present detailed, step-by-step protocols, analytical characterization of the resulting compounds, and a workflow for preparing the synthesized library for high-throughput biological screening. This guide is intended for researchers in drug discovery and medicinal chemistry aiming to explore the therapeutic potential of novel thiophene-based compounds.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that is isosteric to a phenyl ring but offers distinct electronic properties and metabolic profiles.[1] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as oncology, inflammation, and infectious diseases, underscores its importance as a pharmacophore.[1] The starting scaffold, this compound, combines the thiophene nucleus with a chiral β-amino acid backbone. This structure provides three key points for chemical diversification: the primary amine, the carboxylic acid, and the thiophene ring itself, making it an ideal starting point for the construction of a small-molecule library for biological screening.[2]
Strategic Derivatization of the Scaffold
To generate a library with diverse physicochemical properties, we will focus on modifying the two most accessible functional groups: the primary amine and the carboxylic acid. The following derivatization strategies are proposed:
-
N-Acylation: Capping the primary amine with various acyl groups introduces a range of substituents, altering lipophilicity, hydrogen bonding potential, and steric bulk. This modification can significantly impact a compound's interaction with biological targets.
-
C-Terminus Esterification: Conversion of the carboxylic acid to an ester masks the negative charge, increases lipophilicity, and can improve cell permeability.
-
Amide Bond Formation: Coupling the carboxylic acid with a diverse set of primary and secondary amines introduces a wide array of chemical functionalities, dramatically expanding the chemical space of the library.
Figure 1: Derivatization strategies for library synthesis.
Detailed Synthesis Protocols
The following protocols are presented as robust starting points. Researchers should optimize conditions as needed based on the specific building blocks used.
General Experimental Workflow
Figure 2: General workflow for synthesis and analysis.
Protocol 1: N-Acetylation of this compound
This protocol describes a straightforward N-acetylation using acetic anhydride.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Acetic Acid (as solvent)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Suspend this compound in acetic acid in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the acetic acid under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield N-acetyl-(R)-3-amino-3-(thiophen-2-yl)propanoic acid.
-
Protocol 2: Methyl Esterification of this compound
This protocol utilizes thionyl chloride in methanol for an efficient esterification.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous, as solvent)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Suspend this compound in anhydrous methanol in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add thionyl chloride dropwise via syringe.[4][5][6] The reaction is exothermic and generates HCl gas.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester. Further purification can be achieved by column chromatography if necessary.
-
Protocol 3: Amide Bond Formation with Benzylamine
This protocol employs the common EDC/HOBt coupling reagents for amide synthesis.[7][8]
-
Reagents & Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1M HCl solution
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HOBt and EDC to the solution and stir for 10 minutes at room temperature.[9]
-
Add DIPEA, followed by benzylamine.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide.
-
Analytical Characterization of Derivatives
Thorough characterization is essential to confirm the identity and purity of each synthesized compound before it enters the screening library.
| Derivative | Structure | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected ¹³C NMR (DMSO-d₆, δ ppm) | Expected Mass (ESI-MS [M+H]⁺) |
| Starting Material | This compound | ~7.3 (dd, 1H, thiophene), ~6.9 (m, 2H, thiophene), ~4.5 (m, 1H, CH-N), ~2.7 (d, 2H, CH₂) | ~173 (C=O), ~145 (thiophene C), ~127 (thiophene CH), ~125 (thiophene CH), ~124 (thiophene CH), ~50 (CH-N), ~42 (CH₂) | 172.04 |
| N-Acetyl Derivative | N-acetyl-(R)-3-amino-3-(thiophen-2-yl)propanoic acid | ~8.2 (d, 1H, NH), ~7.3 (dd, 1H, thiophene), ~6.9 (m, 2H, thiophene), ~5.2 (m, 1H, CH-N), ~2.8 (d, 2H, CH₂), ~1.9 (s, 3H, COCH₃) | ~172 (COOH), ~170 (C=O, acetyl), ~144 (thiophene C), ~127 (thiophene CH), ~125 (thiophene CH), ~124 (thiophene CH), ~49 (CH-N), ~40 (CH₂), ~22 (CH₃) | 214.05 |
| Methyl Ester Derivative | Methyl (R)-3-amino-3-(thiophen-2-yl)propanoate | ~7.3 (dd, 1H, thiophene), ~6.9 (m, 2H, thiophene), ~4.6 (m, 1H, CH-N), ~3.6 (s, 3H, OCH₃), ~2.8 (d, 2H, CH₂) | ~172 (C=O), ~145 (thiophene C), ~127 (thiophene CH), ~125 (thiophene CH), ~124 (thiophene CH), ~52 (OCH₃), ~50 (CH-N), ~43 (CH₂) | 186.05 |
| Benzylamide Derivative | (R)-3-Amino-N-benzyl-3-(thiophen-2-yl)propanamide | ~8.5 (t, 1H, NH-benzyl), ~7.2-7.4 (m, 6H, Ar-H + thiophene), ~6.9 (m, 2H, thiophene), ~4.5 (m, 1H, CH-N), ~4.3 (d, 2H, CH₂-benzyl), ~2.6 (d, 2H, CH₂) | ~171 (C=O), ~145 (thiophene C), ~139 (Ar C), ~128 (Ar CH), ~127 (Ar CH), ~127 (thiophene CH), ~125 (thiophene CH), ~124 (thiophene CH), ~51 (CH-N), ~43 (CH₂-benzyl), ~43 (CH₂) | 261.10 |
Note: Expected NMR chemical shifts are estimates and will vary based on solvent and experimental conditions.[10][11][12][13] Mass spectrometry should be performed using high-resolution instruments to confirm elemental composition. The fragmentation patterns in MS/MS can provide further structural confirmation.[14][15][16][17][18]
Library Preparation for High-Throughput Screening (HTS)
Once a library of derivatives has been synthesized and characterized, it must be carefully prepared for biological screening.
Sources
- 1. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
- 4. brainly.in [brainly.in]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kpwulab.com [kpwulab.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. bmrb.io [bmrb.io]
- 14. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges for (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Welcome to the technical support guide for (R)-3-Amino-3-(thiophen-2-yl)propanoic acid (CAS 73495-10-0). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this valuable β-amino acid building block. This guide provides in-depth, experience-based solutions to help you successfully incorporate this compound into your experimental workflows.
The Core Challenge: Understanding the Zwitterion
This compound possesses both a basic amino group and an acidic carboxylic acid group.[1] This dual functionality means that in its solid state and in solutions near neutral pH, the molecule exists as a zwitterion .
A zwitterion is a molecule with a net neutral charge but has separate positive and negative charges on different parts of the molecule. This structure leads to strong intermolecular electrostatic interactions, forming a stable crystal lattice. A significant amount of energy is required to break this lattice, resulting in characteristically low solubility in both aqueous and many organic solvents.
The key to solubilizing this compound is to disrupt its zwitterionic state by manipulating the pH of the solution.
Frequently Asked Questions (FAQs)
Q1: Why won't my this compound dissolve in water or common buffers like PBS?
A1: The compound's poor solubility in neutral aqueous solutions is due to its zwitterionic nature. At neutral pH, the strong attraction between the positively charged ammonium group and the negatively charged carboxylate group on adjacent molecules leads to high crystal lattice energy, preventing the molecules from readily dissolving.
Q2: What is the best starting solvent for this compound?
A2: For most applications, starting with an aqueous solution and adjusting the pH is the most effective strategy. Attempting to dissolve the compound directly in common organic solvents like ethanol or methanol will likely result in low solubility.[2] However, for specific chemical reactions, polar aprotic solvents like DMSO or DMF may be used, although solubility might still be limited without additives.
Q3: I dissolved the compound by adding acid, but it crashed out when I added it to my neutral reaction mixture. What happened?
A3: This is a common issue. When you added your acidic stock solution to the neutral bulk medium, the pH of the local environment shifted back towards the isoelectric point (pI) of the compound. At the pI, the compound is in its least soluble zwitterionic form, causing it to precipitate. To avoid this, either adjust the pH of the final mixture or add the stock solution very slowly with vigorous stirring to allow for gradual pH equilibration.
Q4: Can I use co-solvents to improve solubility?
A4: Yes, co-solvents can be effective. A mixture of water with a polar organic solvent like ethanol or isopropanol can disrupt the hydrophobic interactions of the thiophene ring while the aqueous component solvates the charged groups.[3] However, pH adjustment remains the primary and most effective method. The use of co-solvents is best considered as a secondary optimization step.
Troubleshooting Guides
Problem 1: Compound fails to dissolve in aqueous media.
| Root Cause | Troubleshooting Step | Scientific Rationale |
| Zwitterionic State | 1. Create a slurry of the compound in deionized water. 2. For acidic conditions: Add 1M HCl dropwise while stirring until the solid dissolves. 3. For basic conditions: Add 1M NaOH dropwise while stirring until the solid dissolves. | By moving the pH away from the isoelectric point (pI), you convert the zwitterion into either a soluble cation (low pH) or a soluble anion (high pH). This breaks the strong crystal lattice forces.[2][4] |
| Insufficient Solvent | Increase the volume of the solvent. | Even in its soluble salt form, the compound has a solubility limit. Ensure you are not attempting to create a supersaturated solution. |
| Low Temperature | Gently warm the solution while stirring (e.g., to 30-40°C). | Dissolution is often an endothermic process. A modest increase in temperature can provide the energy needed to overcome the lattice energy. Monitor for any signs of degradation. |
Problem 2: Compound precipitates during reaction or formulation.
| Root Cause | Troubleshooting Step | Scientific Rationale |
| pH Shift to Isoelectric Point (pI) | 1. Determine the final pH of your reaction or formulation buffer. 2. Prepare the stock solution of the amino acid at a pH that is compatible with the final mixture. 3. If a pH shift is unavoidable, add the stock solution very slowly into a region of high turbulence (e.g., near the vortex of a stirrer) to ensure rapid mixing and prevent localized precipitation. | Rapid pH changes create localized zones where the compound's concentration exceeds its solubility at the intermediate pH, leading to precipitation. Slow addition and efficient mixing maintain a more homogenous pH environment. |
| Incompatible Solvent System | If working in a mixed organic/aqueous system, ensure the final solvent ratio does not reduce the solubility of the charged amino acid salt. | The solubility of the ionic form of the amino acid is highly dependent on the polarity of the solvent. A high percentage of a non-polar organic solvent can cause the salt to precipitate. |
| Common Ion Effect | If using high concentrations of buffers (e.g., phosphate or citrate), be aware that this can sometimes reduce the solubility of your compound. | While less common, high concentrations of other ions can influence the activity coefficients and effective solubility of the target molecule. If suspected, try reducing the buffer concentration. |
Technical Data & Properties
| Property | Estimated Value | Explanation |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The electron-withdrawing effect of the protonated amine increases the acidity of the carboxyl group compared to a simple carboxylic acid. |
| pKa (Ammonium) | ~9.0 - 10.0 | The pKa of the conjugate acid of the primary amine. |
| Isoelectric Point (pI) | ~6.2 - 7.2 | Calculated as (pKa₁ + pKa₂)/2. This is the pH range of lowest solubility. |
| Molecular Weight | 171.22 g/mol | [6] |
| Appearance | White to light-yellow powder or crystals |
pH-Dependent Ionization States
The solubility of the compound is directly tied to its ionization state, which is governed by the solution's pH.
Caption: pH-dependent forms of the amino acid.
Protocols for Solubilization
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (Acidic)
This protocol is suitable for applications where the final mixture is acidic or can tolerate the addition of a small amount of acid.
Materials:
-
This compound
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 171.22 mg of this compound (for 10 mL of a 100 mM solution).
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of deionized water to create a slurry.
-
Place the flask on a magnetic stirrer and begin stirring.
-
Add 1 M HCl dropwise (typically 1-2 drops at a time) to the slurry.
-
Continue stirring and adding acid until all the solid has completely dissolved. The solution should become clear.
-
Once dissolved, carefully add deionized water to bring the final volume to the 10 mL mark.
-
Mix thoroughly. The final pH will be acidic. This stock solution can be further diluted into compatible aqueous buffers.
Protocol 2: Salt Formation for Improved Handling and Organic Solvent Solubility
For applications requiring solubility in organic solvents (e.g., for chemical synthesis), converting the amino acid to a stable salt form, such as the hydrochloride (HCl) salt, can be beneficial.
Caption: Workflow for creating a stable salt form.
Procedure:
-
Dissolution: Following Protocol 1, dissolve a known quantity of the free amino acid in a minimal amount of 1M HCl. Use a stoichiometric amount of HCl (1 equivalent) to ensure complete protonation.
-
Solvent Removal: Freeze the solution and lyophilize (freeze-dry) it to remove the water and excess HCl. Alternatively, for larger scales, the water can be removed via rotary evaporation.
-
Final Product: The resulting solid is the hydrochloride salt of this compound. This salt form will have disrupted the zwitterionic crystal lattice and may exhibit improved solubility in certain polar organic solvents and will readily dissolve in water.
Advanced Strategies
For particularly challenging formulations, consider these advanced methods:
-
Co-amorphous Systems: Creating a co-amorphous mixture with another small molecule, such as another amino acid like arginine or tryptophan, can prevent crystallization and significantly enhance dissolution rates.[7][8] This is achieved by techniques like ball milling.
-
Complexation: The use of cyclodextrins can encapsulate the hydrophobic thiophene ring, increasing the overall aqueous solubility of the complex.
-
Prodrugs: For pharmaceutical development, converting the carboxylic acid to an ester or the amine to an amide can create a more soluble prodrug that is later metabolized back to the active parent compound in vivo.[9]
By understanding the fundamental zwitterionic chemistry of this compound, researchers can effectively overcome solubility challenges using rational, pH-guided strategies. For further assistance, please contact our technical support team.
References
- Löbmann, K., Laitinen, R., Grohganz, H., Gordon, K. C., Strachan, C., & Rades, T. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 873–881.
- Deng, Z., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics.
- Gala, U., Miller, D. A., & Williams, R. O. (2022).
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques to improve the solubility of poorly soluble drugs.
- Blesic, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580.
- Löbmann, K., et al. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs - Part 1: Preparation, stability and dissolution enhancement.
- (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Blesic, M., et al. (2017). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal.
- (n.d.). (+)-3-Amino-3-phenylpropanoic acid. CymitQuimica.
- Nagai, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127).
- Ferreira, L. A., et al. (2021). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Gámez, F., et al. (2009). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- (n.d.). This compound. Sigma-Aldrich.
- (n.d.). 3-Aminopropanoic acid (FDB002253). FooDB.
- (n.d.). This compound, min 96%, 250 mg. AK Scientific, Inc.
- (n.d.). (3R)-3-amino-3-phenylpropanoic acid. PubChem.
Sources
- 1. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic protocols.
I. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: My reaction is producing a significant amount of the racemic mixture, leading to low enantiomeric excess (ee). What are the likely causes and how can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is a critical challenge in the synthesis of chiral β-amino acids like this compound.[1][2] A low enantiomeric excess can stem from several factors related to the chosen synthetic route. Common strategies for synthesizing β-amino acids include the hydrogenation of enamines, conjugate addition of nucleophiles to imines, and various biocatalytic processes.[3]
Potential Causes and Solutions:
-
Inefficient Chiral Catalyst or Auxiliary: The choice and quality of the chiral catalyst or auxiliary are paramount. In metal-catalyzed hydrogenations, for instance, the ligand's structure and purity directly influence the stereochemical outcome.
-
Troubleshooting Steps:
-
Verify Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high purity and has been stored under appropriate conditions to prevent degradation.
-
Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific reaction conditions.
-
Screen Different Ligands/Catalysts: If one chiral ligand or catalyst system is underperforming, consider screening others. For example, various rhodium and ruthenium-based catalysts with chiral phosphine ligands have been successfully employed in asymmetric hydrogenations.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the enantioselectivity of the reaction.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at lower temperatures to enhance the energy difference between the diastereomeric transition states, which can lead to higher ee.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, its stereoselectivity. Screen a range of solvents to identify the one that provides the best results.
-
Pressure Optimization (for hydrogenation reactions): The hydrogen pressure can affect the rate and selectivity of the reaction. Experiment with different pressures to find the optimal balance.
-
-
-
Racemization of the Product: The desired (R)-enantiomer, once formed, may undergo racemization under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Control pH during Workup: Basic or acidic conditions can sometimes lead to racemization. Maintain a neutral or near-neutral pH during extraction and purification steps whenever possible.
-
Minimize Reaction Time: Prolonged reaction times can increase the likelihood of product racemization. Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
-
Question 2: I am observing the formation of an unexpected byproduct that appears to be a dimer or polymer. What is causing this and how can I prevent it?
Answer:
The formation of dimeric or polymeric byproducts is a common issue in reactions involving amino acids, often due to intermolecular side reactions.
Potential Causes and Solutions:
-
Intermolecular Amide Bond Formation: The amino group of one molecule can react with the carboxylic acid group of another, leading to the formation of peptide-like oligomers.
-
Troubleshooting Steps:
-
Use of Protecting Groups: The most effective way to prevent this side reaction is to use protecting groups for the amino and/or carboxylic acid functionalities. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, and the carboxylic acid can be protected as an ester. These protecting groups can be removed in a subsequent step.
-
Control of Stoichiometry and Addition Rate: In some synthetic strategies, carefully controlling the stoichiometry of the reactants and the rate of addition can minimize intermolecular reactions. For instance, using a slow addition of one reactant to a solution of the other can help to favor the desired intramolecular reaction.
-
-
-
Michael Addition Side Reactions: In syntheses that proceed via a Michael addition pathway, the product itself can sometimes act as a nucleophile and add to the starting α,β-unsaturated compound, leading to dimers.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting the temperature, concentration, and catalyst can help to favor the initial Michael addition over subsequent additions.
-
Use of a Less Reactive Michael Acceptor: If possible, modifying the substrate to make it less susceptible to a second Michael addition can be beneficial.
-
-
Question 3: My final product is contaminated with a significant amount of the corresponding α,β-unsaturated precursor. How can I improve the conversion rate?
Answer:
Incomplete conversion of the starting material is a frequent problem, particularly in conjugate addition and reduction reactions.
Potential Causes and Solutions:
-
Insufficient Reactant or Catalyst Activity: The nucleophile, reducing agent, or catalyst may not be active enough to drive the reaction to completion.
-
Troubleshooting Steps:
-
Increase Reactant/Catalyst Loading: A straightforward approach is to increase the equivalents of the limiting reagent or the catalyst loading.
-
Verify Reagent Quality: Ensure that the reagents are fresh and have not degraded. For example, some organometallic reagents are highly sensitive to air and moisture.
-
Activate the Catalyst: Some catalysts require an activation step before they become fully effective. Consult the literature for the specific activation procedure for your chosen catalyst.
-
-
-
Reversible Reaction: The reaction may be reversible, leading to an equilibrium mixture of starting material and product.
-
Troubleshooting Steps:
-
Le Chatelier's Principle: If possible, remove a byproduct to shift the equilibrium towards the product side.
-
Change the Reaction Conditions: Altering the temperature or solvent may change the equilibrium constant in favor of the product.
-
-
-
Product Inhibition: The product may be inhibiting the catalyst, slowing down the reaction as it progresses.
-
Troubleshooting Steps:
-
Modified Catalyst Design: In some cases, a catalyst that is less susceptible to product inhibition may need to be employed.
-
In Situ Product Removal: While challenging, techniques to remove the product from the reaction mixture as it forms can sometimes be effective.
-
-
II. Frequently Asked Questions (FAQs)
What is the role of the thiophene ring in potential side reactions?
The thiophene ring is an electron-rich aromatic system. While generally stable, it can undergo electrophilic substitution reactions under strongly acidic conditions. It's important to be mindful of the reagents and conditions used to avoid unwanted reactions on the thiophene moiety. For instance, strong acids could potentially lead to protonation and subsequent side reactions.
Are there any specific analytical techniques that are particularly useful for identifying side products in this synthesis?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is invaluable for determining the enantiomeric excess and identifying racemic byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of unexpected side products. Mass Spectrometry (MS) is crucial for determining the molecular weight of impurities.
Can biocatalysis be a viable alternative to avoid some of these side reactions?
Yes, biocatalysis offers a promising alternative.[4] Enzymes, such as lipases or ammonia lyases, can exhibit high enantioselectivity and operate under mild reaction conditions (neutral pH, room temperature), which can significantly reduce the formation of side products like racemates and dimers.[1] For example, Rhodococcus species are known to be versatile biocatalysts in organic synthesis.[4]
III. Experimental Protocols & Data
Table 1: Troubleshooting Summary for Low Enantiomeric Excess
| Potential Cause | Recommended Action | Expected Outcome |
| Inefficient Chiral Catalyst | Verify purity, optimize loading, screen alternatives | Improved enantiomeric excess (ee) |
| Suboptimal Reaction Conditions | Lower temperature, screen solvents, optimize pressure | Higher ee, potentially slower reaction rate |
| Product Racemization | Control pH during workup, minimize reaction time | Preservation of the desired enantiomer |
Protocol: Purification of this compound from α,β-Unsaturated Precursor
-
Dissolution: Dissolve the crude product mixture in a minimal amount of a suitable solvent (e.g., ethanol/water mixture).
-
pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of the amino acid. At this pH, the amino acid will have minimal solubility and will precipitate out.
-
Filtration: Collect the precipitated amino acid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any remaining soluble impurities, including the α,β-unsaturated precursor.
-
Drying: Dry the purified product under vacuum.
-
Purity Analysis: Analyze the purity of the final product using HPLC and NMR.
IV. Visualizing the Troubleshooting Process
Diagram 1: Decision Tree for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantioselectivity.
V. References
-
Hussain, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Wang, Z., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC - NIH. [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
LookChem. (n.d.). 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. LookChem. [Link]
-
Kroutil, W., et al. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Coupling (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Welcome to the technical support guide for the amide coupling of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific reaction. As a β-amino acid with a bulky, electron-rich thiophene substituent, this molecule presents unique challenges compared to standard α-amino acid couplings. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal yields, purity, and reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling reaction. The question-and-answer format is designed to help you quickly identify and solve experimental problems.
Q1: Why is my reaction yield consistently low or why is there no product formation?
Probable Causes:
-
Inefficient Carboxyl Activation: this compound is a β-amino acid, which can be sterically hindered and less reactive than typical α-amino acids. Standard coupling conditions may not be sufficient for complete activation of the carboxylic acid.
-
Hydrolysis of Activated Species: The activated intermediate (e.g., O-acylisourea, active ester) is sensitive to moisture. Trace amounts of water in solvents or reagents can lead to hydrolysis back to the starting carboxylic acid, reducing the yield.[1][2]
-
Reagent Degradation: Coupling reagents, especially phosphonium and uronium salts, can degrade upon exposure to atmospheric moisture over time. The base used, such as DIPEA, can also contain impurities.
-
Poor Solubility: The starting materials or intermediate species may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
-
Incorrect Stoichiometry: An improper ratio of coupling reagent, base, or the amine component can halt the reaction. For uronium/aminium reagents, using an excess of the coupling agent relative to the carboxylic acid can lead to unwanted side reactions.[3]
Recommended Solutions:
-
Select a High-Efficiency Coupling Reagent: For challenging substrates like this, stronger coupling reagents are recommended.
-
Uronium/Imonium Salts: HATU, HCTU, or COMU are highly efficient and often succeed where other reagents fail.[3][4][5] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[4][5]
-
Phosphonium Salts: PyBOP is another robust option.[6]
-
-
Ensure Anhydrous Conditions:
-
Use dry solvents (e.g., anhydrous DMF, DCM) packaged under an inert atmosphere.
-
Dry glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Verify Reagent Quality: Use fresh, high-quality coupling reagents and bases. If a bottle has been open for a long time, consider using a new one.
-
Optimize Solvents: If solubility is an issue, consider switching to or adding co-solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[7]
-
Implement Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine component. This ensures the activated species is formed efficiently before the nucleophile is introduced.[3]
Q2: My final product is impure, and I'm observing significant side products by LC-MS. What's happening?
Probable Causes:
-
Racemization: The chiral center at the β-carbon is susceptible to epimerization under harsh basic conditions or during prolonged activation times, leading to a diastereomeric mixture if the amine component is also chiral. While β-amino acids are generally less prone to racemization than α-amino acids, the risk is not zero. Additives are crucial for suppression.[6][8]
-
N-Acylurea Formation: When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which consumes the starting material.[3][9] This side reaction is more prominent at higher temperatures.[3]
-
Guanidinylation of the Amine: If using an excess of a uronium/aminium-based coupling reagent (like HBTU or HATU), the free amine can react with the reagent to form a guanidinium byproduct, capping the amine and preventing it from participating in the desired reaction.[3]
Recommended Solutions:
-
Use Racemization-Suppressing Additives:
-
Control Reaction Temperature: For carbodiimide-mediated couplings, run the reaction at 0 °C to minimize the formation of N-acylurea.[3]
-
Optimize Stoichiometry:
-
Use a slight excess of the carboxylic acid relative to the coupling reagent to prevent guanidinylation.[3] A common ratio is Acid:Coupling Agent:Base:Amine = 1.05 : 1.0 : 2.0 : 1.0.
-
-
Choose a Weaker Base: If racemization is a persistent issue, consider replacing a strong base like DIPEA with a milder, less hindered base such as N-methylmorpholine (NMM) or sym-collidine.[3]
Q3: The reaction starts but appears to stall before completion, even after several hours. What should I do?
Probable Causes:
-
Product or Intermediate Aggregation: As the peptide chain elongates, it may aggregate or precipitate out of solution, especially if it contains hydrophobic residues, effectively stopping the reaction.[7]
-
Steric Hindrance: The combination of a β-amino acid and the bulky thiophene ring can significantly slow down the reaction rate, making it appear stalled.
-
Insufficient Reagent Equivalents: For a particularly difficult coupling, a single equivalent of the coupling reagent may not be enough to drive the reaction to completion.
Recommended Solutions:
-
Employ Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates for sterically hindered couplings and help disrupt aggregation by providing localized, efficient heating.[7]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help disrupt hydrogen bonding networks and prevent aggregation.
-
Increase Reagent Equivalents: For a difficult coupling, increasing the equivalents of the coupling reagent and base (e.g., to 1.5 equivalents) can sometimes be effective. Monitor carefully for an increase in side products.
-
Extend Reaction Time: Some difficult couplings, especially with β-amino acids, simply require more time.[1][2] Monitor the reaction by TLC or LC-MS over 24 hours to confirm if it is progressing slowly or has truly stopped.
Frequently Asked Questions (FAQs)
Q1: What is the best class of coupling reagent for this compound?
There is no single "best" reagent, as the choice depends on factors like scale, budget, and the specific amine being coupled. However, for a challenging substrate like this, uronium/imonium salt reagents are often the most reliable choice.
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, readily available. EDC and its urea byproduct are water-soluble, simplifying workup.[6] | Lower reactivity, higher risk of racemization without additives, potential for N-acylurea side product formation.[3][9] |
| Phosphonium Salts | PyBOP, TBTU, HBTU | High efficiency, good for routine synthesis, byproducts are generally soluble.[3][6] | Contain HOBt, which is now classified as potentially explosive and may have restricted availability.[3] |
| Uronium/Imonium Salts | HATU, HCTU, COMU | Highest reactivity, excellent for sterically hindered amino acids, very low racemization.[4][5] COMU is based on OxymaPure and avoids explosive precursors.[3] | Higher cost. |
Recommendation: For initial trials and difficult couplings, HATU or COMU are strongly recommended due to their high efficiency and low side-reaction profiles.[3][5] For larger-scale synthesis where cost is a factor, an optimized EDC/OxymaPure system can be a viable alternative.
Q2: Do I need to protect the thiophene ring?
No, the thiophene ring is an aromatic heterocycle that is generally stable under standard amide coupling conditions. It does not possess functional groups that would compete in the reaction, so protection is not necessary.
Q3: What are the recommended solvent and base pairings?
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its high polarity and ability to dissolve most starting materials and reagents. Anhydrous Dichloromethane (DCM) can also be used, particularly with carbodiimide reagents.[4] For aggregation-prone sequences, NMP or DMSO are excellent alternatives.[7]
-
Bases: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and the ammonium salt of the incoming amine.
Q4: How should I monitor the reaction's progress?
Regularly monitoring the reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the limiting reagent. Use a suitable solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) and stain (e.g., ninhydrin for free amines, KMnO₄ for general spots).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to track the disappearance of starting materials and the appearance of the desired product mass, while also revealing any side products being formed.
Visualized Workflows and Decision Trees
General Experimental Workflow
The following diagram illustrates a typical workflow for the coupling reaction.
Caption: General workflow for amide coupling.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common issues.
Caption: Decision tree for troubleshooting coupling reactions.
Optimized Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Amine component (R-NH₂)
-
HATU ([1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard solvents for workup (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.05 eq) to a dry, round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
-
Activation:
-
To the stirred solution, add DIPEA (2.0 eq).
-
Add HATU (1.0 eq) in one portion. The solution may turn yellow.
-
Allow the mixture to stir at room temperature for 10-15 minutes for pre-activation.
-
-
Coupling:
-
Dissolve the amine component (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Let the reaction stir at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress every 1-2 hours by LC-MS or TLC. Check for the consumption of the amine, which is often the limiting reagent. A typical reaction time is 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes excess base, unreacted acid, and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure amide product.
-
References
-
Subiros-Funosas, R., et al. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF. [Link]
-
Fiori, L., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Fiori, L., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PubMed. [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
-
Nagy, Z., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Nagy, Z., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. [Link]
Sources
- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid and its Esters
Welcome to the technical support center for the purification of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid and its ester derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating these valuable chiral building blocks. The unique physicochemical properties of this β-amino acid—stemming from its chiral center, amphoteric nature, and aromatic thiophene moiety—present distinct purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your experimental workflow and enhance the purity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: My product oiled out or formed an amorphous solid during crystallization instead of forming crystals. What went wrong?
-
Possible Causes:
-
High Impurity Levels: The presence of unreacted starting materials, byproducts, or the opposite enantiomer can act as "crystal poisons," disrupting the lattice formation necessary for crystallization. Even residual solvents can prevent solidification.[1]
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound fully solvated even at low temperatures, or too poor, causing it to crash out of solution as an oil (a liquid phase enriched in the solute).
-
pH is Not at the Isoelectric Point (pI): As a zwitterionic amino acid, the compound's net charge is zero at its isoelectric point. At this pH, its solubility in aqueous or polar protic solvents is at a minimum, which is ideal for crystallization.[1] Deviating from the pI increases solubility and can hinder crystal formation.
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid supersaturation, favoring amorphous precipitation over the slower, more ordered process of crystal growth.
-
-
Suggested Solutions:
-
Pre-Purification: If the crude material is heavily contaminated, consider a preliminary purification step like a simple acid-base extraction to remove non-amino acid impurities before attempting crystallization.
-
Systematic Solvent Screening: Test a range of solvents and solvent/anti-solvent systems. For the free acid, consider polar protic solvents like water, methanol, or ethanol. For esters, less polar systems like ethyl acetate/heptane or dichloromethane/hexane are more appropriate.
-
pH Adjustment: Dissolve the crude amino acid in a dilute acidic solution (e.g., 1M HCl) and filter to remove any base-insoluble impurities. Then, slowly add a dilute base (e.g., 1M NaOH) to bring the pH to the isoelectric point, which for similar amino acids is often in the neutral range (pH 6-7). The purified product should precipitate out.[1]
-
Controlled Cooling & Seeding: Allow the saturated solution to cool slowly to room temperature and then transfer it to a refrigerator. If no crystals form, try scratching the inside of the flask with a glass rod or adding a small seed crystal from a previous successful batch to initiate nucleation.
-
Trituration: If an oil persists, decant the solvent and add a poor solvent in which the impurities might be soluble but the product is not (an "anti-solvent"). Stir vigorously. This process, known as trituration, can often induce solidification.
-
Question 2: I'm struggling to achieve high enantiomeric excess (ee). My chiral resolution is inefficient.
-
Possible Causes:
-
Suboptimal Resolving Agent: In diastereomeric salt resolution, the chosen chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral amine) may not form well-defined, easily separable diastereomeric crystals with one enantiomer of your compound.
-
Inefficient Fractional Crystallization: The solubility difference between the two diastereomeric salts may be insufficient in the chosen solvent, leading to co-crystallization and poor separation.
-
Racemization: Although less common for this specific structure under standard conditions, harsh pH or high temperatures during workup could potentially lead to some degree of racemization, especially at the alpha-carbon to the thiophene ring.
-
-
Suggested Solutions:
-
Screen Chiral Resolving Agents: There is no universal resolving agent. It is often necessary to screen several options. For a carboxylic acid like your target, chiral bases such as (R)- or (S)-1-phenylethylamine are common choices. For the amino group, chiral acids like L- or D-tartaric acid are used.
-
Optimize Fractional Crystallization:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen various solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water).
-
Stoichiometry: Use a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent. This ensures that only the less soluble diastereomeric salt crystallizes, leaving the more soluble one in the mother liquor.
-
-
Enzymatic Resolution: Consider using an enzyme, such as a lipase or acylase, which can selectively acylate or hydrolyze one enantiomer of an ester derivative, allowing for easy separation of the modified and unmodified forms.[2]
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Question 3: My chiral HPLC analysis shows poor peak shape (tailing/fronting) or inconsistent retention times.
-
Possible Causes:
-
Inappropriate Mobile Phase pH: The compound is amphoteric. If the mobile phase pH is close to the compound's pI, it can exist in multiple ionic states, leading to broad or misshapen peaks. Secondary interactions with the stationary phase can also occur.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[3]
-
Secondary Interactions: The amino group can interact with residual silanols on silica-based columns, causing peak tailing. The thiophene ring can also engage in unwanted π-π interactions.
-
Mobile Phase Issues: Poorly mixed or un-degassed mobile phase can cause pump fluctuations and lead to unstable retention times.[3]
-
-
Suggested Solutions:
-
pH Control: Buffer the mobile phase to a pH at least 2 units away from the analyte's pI. For reversed-phase, a low pH (e.g., 2.5-3.5) using trifluoroacetic acid (TFA) or formic acid will protonate the carboxylic acid and the amine, resulting in a single cationic species and sharp peaks.
-
Use a Competing Agent: Add a small amount of a competing agent to the mobile phase. For example, 0.1% TFA can mask silanol interactions and improve peak shape.[4]
-
Reduce Sample Concentration: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
Choose the Right Column: Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amino acids.[4] Anion-exchange CSPs can also be highly selective for acidic analytes.[4]
-
Ensure Mobile Phase Quality: Always filter and thoroughly degas your mobile phases before use. Ensure they are well-mixed.
-
| Parameter | Recommendation for Chiral HPLC | Rationale |
| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Broad applicability for chiral separations, often effective for amino acids.[4] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol + acidic/basic modifier (e.g., TFA/DEA) | Offers different selectivity compared to reversed-phase. |
| Reversed Phase: Acetonitrile/Water or Methanol/Water + buffer (e.g., ammonium acetate) | Common starting point, but pH control is critical. | |
| pH Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape by suppressing ionization of the carboxyl group and masking silanol interactions.[4] |
| Detection | UV at ~235 nm | The thiophene ring provides a strong chromophore for UV detection. |
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a crude reaction mixture?
For the free acid, an acid-base extraction is an excellent initial step. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a dilute aqueous base (e.g., 1M NaHCO₃). The amino acid will move to the aqueous layer as its carboxylate salt, leaving many non-acidic organic impurities behind. Then, wash the aqueous layer with fresh organic solvent to remove any remaining neutral or basic impurities. Finally, acidify the aqueous layer to the isoelectric point to precipitate the purified amino acid, which can be collected by filtration.
Q2: How does purification of the methyl or ethyl ester differ from the free acid?
The primary difference is solubility. Esterification removes the acidic proton and the zwitterionic character, making the molecule much less polar.
-
Solubility: Esters are generally more soluble in common organic solvents (dichloromethane, ethyl acetate, ethers) and insoluble in water.
-
Purification Technique: Purification is typically performed using standard silica gel column chromatography, which is not suitable for the highly polar free acid. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is usually effective.
-
Handling: Esters are more susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions. Care should be taken to use neutral conditions during workup and storage.
Q3: What are the most common impurities I should look for?
The impurities will be highly dependent on the synthetic route. However, some common classes include:
-
Starting Materials: Unreacted thiophene-2-carboxaldehyde, malonic acid derivatives, or the nitrogen source.
-
The (S)-enantiomer: The undesired enantiomer is the most common and critical impurity to remove.
-
Over-alkylation/Acylation Products: If protecting groups are used, side reactions can occur.
-
Byproducts of Reduction/Oxidation: Depending on the synthesis, partially reduced or oxidized thiophene rings could be present.
Troubleshooting Logic for Low Purity
Caption: Decision tree for troubleshooting sources of impurity.
Experimental Protocols
Protocol 1: Recrystallization of this compound via pH Adjustment
This protocol leverages the low solubility of the amino acid at its isoelectric point.
-
Dissolution: In a flask, suspend the crude amino acid (1.0 eq) in deionized water (10-20 mL per gram of crude material).
-
Acidification: Slowly add 1M HCl dropwise while stirring until all solids dissolve completely. The solution should be acidic (pH ~2). This converts the zwitterion to its more soluble cationic form.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then filter through a pad of celite to remove the charcoal and other insoluble impurities.
-
Precipitation: While stirring vigorously, slowly add 1M NaOH dropwise to the clear filtrate. Monitor the pH. As the pH approaches the isoelectric point (~6-7), the product will begin to precipitate as a white solid. Continue adding base until the pH is stable in the 6.5-7.0 range.
-
Crystallization: Stop stirring and allow the suspension to stand at room temperature for 1-2 hours to promote crystal growth. Then, place the flask in an ice bath (0-4 °C) for at least 1 hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then with a cold, water-miscible solvent like acetone or isopropanol to help dry the solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: General Starting Method for Chiral HPLC Analysis
This method provides a robust starting point for assessing the enantiomeric excess (ee) of the title compound.
-
Column: Chiralcel OD-H (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A good starting ratio is 90:10 (Hexane:IPA).
-
Additive: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase mixture. This is crucial for obtaining sharp, well-defined peaks for the acidic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 235 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Optimization: If resolution is poor, systematically vary the ratio of Hexane:IPA (e.g., try 85:15 or 95:5). The enantiomer that interacts more strongly with the chiral stationary phase will have a longer retention time.
References
-
ResearchGate. (2024). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]
-
Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Available at: [Link]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Available at: [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]
Sources
Stability and storage conditions for (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Technical Support Center: (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Welcome to the dedicated technical support guide for this compound (CAS: 73495-10-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable building block. Below, you will find comprehensive FAQs, troubleshooting guides, and best-practice protocols derived from safety data sheets and established chemical handling principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers provide more specific recommendations, such as refrigeration at 2-8°C and storage under an inert atmosphere.[3][4] For routine short-term use, storage at room temperature in a dark, dry location is also acceptable.[4]
Q2: Is this compound sensitive to air or light?
While safety data sheets indicate the compound is stable under normal conditions, the chemical structure suggests potential sensitivities.[1] The thiophene ring can be susceptible to oxidation, and the amino acid functionality can be hygroscopic. Therefore, it is best practice to minimize exposure to air and light.[4] Storing under an inert gas like argon or nitrogen is recommended for long-term storage to prevent gradual oxidative degradation.
Q3: What are the visible signs of degradation?
The pure compound is typically a light brown solid.[1] A significant darkening of the color, changes in texture (e.g., clumping, indicative of moisture absorption), or a noticeable change in solubility may suggest degradation or contamination.
Q4: Can I store the compound in solution? If so, what solvents are recommended?
Storing amino acids in solution for extended periods is generally not recommended due to the risk of microbial growth and chemical degradation. If you must store it in solution for a short duration, use a dry, aprotic solvent and store it at low temperatures (-20°C or -80°C). The choice of solvent will depend on your experimental needs; however, ensure it is free of reactive impurities. Information on specific solubility is limited in the provided search results, so a small-scale solubility test is advised.
Q5: What materials should I avoid bringing into contact with this compound?
You should avoid contact with strong oxidizing agents, as they can react with the thiophene ring.[1][2] Additionally, avoid strong bases.[2] It is also crucial to prevent contact with incompatible materials and avoid conditions like excessive heat that could lead to decomposition.[1][5]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: The compound has darkened in color since I received it.
-
Potential Cause: This is often a sign of oxidation or exposure to impurities. The thiophene moiety is an electron-rich heterocycle, making it susceptible to oxidative degradation, which can produce colored byproducts. It could also indicate a reaction with trace contaminants in the storage vessel or atmosphere.
-
Recommended Action:
-
Perform a quality control check. Use an analytical technique like HPLC, LC-MS, or NMR to assess the purity of the material compared to a reference standard or the supplier's certificate of analysis.
-
If the purity is compromised, the material may need to be repurified (e.g., by recrystallization) or discarded if critical for the experiment.
-
To prevent recurrence, ensure the container is purged with an inert gas (argon or nitrogen) before sealing and is stored away from light.
-
Issue 2: I'm observing unexpected peaks in my NMR or LC-MS analysis.
-
Potential Cause: The presence of unexpected peaks points towards impurities, which could be residual solvents from synthesis, degradation products, or isomers. Given the structure, potential degradation pathways include oxidation of the thiophene ring or intermolecular reactions (e.g., peptide bond formation) under adverse conditions.
-
Recommended Action:
-
Attempt to identify the impurity through mass spectrometry or by comparing the NMR spectrum to known potential byproducts.
-
Review the storage and handling history of the compound. Was it exposed to air, moisture, or high temperatures?
-
Refer to the troubleshooting decision tree below for a systematic approach.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and resolving stability-related issues.
Caption: Troubleshooting workflow for stability issues.
Data Summary and Protocols
Recommended Storage Conditions Summary
| Parameter | Long-Term Storage | Short-Term / In-Use |
| Temperature | 2–8°C[3] | Room Temperature |
| Atmosphere | Inert Gas (Argon, Nitrogen)[4] | Dry Air (Desiccator) |
| Light | Protected from light (Amber Vial)[4] | Protected from light |
| Container | Tightly sealed, appropriate material | Tightly sealed |
| Best Practice | Aliquot upon receipt to avoid repeated freeze-thaw cycles and air exposure. | Minimize time container is open to the atmosphere. |
Protocol 1: Best Practices for Handling and Storage
This protocol ensures the compound's integrity from receipt to use.
Caption: Workflow for proper sample handling and storage.
-
Receipt and Inspection: Upon receiving the shipment, visually inspect the container for any damage. Note the initial color and appearance of the solid.
-
Equilibration: Before opening, if the compound has been stored refrigerated, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Aliquoting: To minimize contamination and degradation of the bulk supply, aliquot the compound into smaller, single-use vials. This is best performed in a glove box or under a gentle stream of inert gas.
-
Inert Atmosphere: Before sealing the aliquots, purge the headspace of each vial with a dry, inert gas such as argon or nitrogen.
-
Sealing and Labeling: Seal the vials tightly with high-quality, chemically resistant caps (e.g., with a PTFE liner). Label each vial clearly with the compound name, CAS number, date, and concentration (if applicable).
-
Storage: Place the vials in the recommended storage location (e.g., a refrigerator at 2-8°C), protected from light.[3]
Protocol 2: Routine Stability Assessment via HPLC
This is a general guideline for assessing the purity of your compound. The exact conditions should be optimized for your specific HPLC system.
-
Standard Preparation: Prepare a stock solution of a known-good standard (ideally from a freshly opened container or a lot with a recent certificate of analysis) at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid or TFA).
-
Sample Preparation: Prepare your test sample at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm (the thiophene ring should have UV absorbance).
-
-
Analysis: Inject both the standard and the sample. Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak. The appearance of significant new peaks or a decrease in the main peak area relative to the standard indicates degradation.
References
- Thermo Fisher Scientific, Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid. [URL: provided by grounding tool but not directly for the target compound, general safety principles apply]
- ChemScene, Product Page for (S)-3-Amino-3-(thiophen-3-yl)propanoic acid. [URL: https://www.chemscene.com/products/S-3-Amino-3-thiophen-3-yl-propanoic-acid-CS-0271062.html]
- Fisher Scientific, Safety Data Sheet for Thiodipropionic acid. [URL: provided by grounding tool but not directly for the target compound, general safety principles apply]
- Sigma-Aldrich, Safety Data Sheet for Propanoic acid. [URL: provided by grounding tool but not directly for the target compound, general safety principles apply]
- DC Fine Chemicals, Safety Data Sheet for Propionic acid. [URL: provided by grounding tool but not directly for the target compound, general safety principles apply]
- Oakwood Chemical, Product Page for this compound. [URL: https://oakwoodchemical.com/Products/73495-10-0]
- AChemBlock, Product Page for 2-Amino-3-(thiophen-2-yl)propanoic acid. [URL: https://www.achemblock.com/buy/pid/2021-58-1.html]
- ChemicalBook, Product Page for 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1198324.htm]
- PubChem, Compound Summary for (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/819085]
- Oxford Lab Fine Chem LLP, Material Safety Data Sheet for 3-amino acetophenone. [URL: provided by grounding tool but not directly for the target compound, general safety principles apply]
- BLDpharm, Product Page for 3-Amino-2-methyl-3-(thiophen-2-yl)propanoic acid. [URL: https://www.bldpharm.com/products/682803-30-1.html]
- ChemicalBook, Product Page for (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4198323.htm]
Sources
Preventing racemization during synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Technical Support Center: Chiral Integrity in β-Amino Acid Synthesis
Topic: Strategies for Preventing Racemization during the Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid.
Introduction:
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral molecules, with a specific focus on this compound. This β-amino acid is a critical chiral building block for several active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Ticagrelor. Its therapeutic efficacy is directly linked to its absolute stereochemistry. Therefore, maintaining enantiopurity throughout the synthetic sequence is not just a matter of optimizing yield, but a fundamental requirement for safety and efficacy.
This document provides in-depth, field-proven insights into the common challenges and mechanisms of racemization associated with this molecule and offers robust, validated strategies to ensure its chiral integrity.
Frequently Asked Questions (FAQs)
Q1: What makes the stereocenter of 3-Amino-3-(thiophen-2-yl)propanoic acid so susceptible to racemization?
The primary vulnerability of the stereocenter at the C3 position lies in the acidity of the adjacent C2 α-proton. Racemization can occur via the formation of a planar, achiral enolate or ketenimine intermediate under conditions that facilitate proton abstraction.
Several factors during synthesis can exacerbate this issue:
-
Activating Groups: The presence of an activating group on the carboxyl moiety (e.g., an ester or an acyl group for amide coupling) significantly increases the acidity of the α-proton, making it more susceptible to abstraction by even weak bases.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent reprotonation, which can occur non-stereoselectively.
-
Basic or Acidic Conditions: Both strong bases and, in some cases, strong acids can catalyze the enolization process, leading to a loss of stereochemical information. Workup and purification steps involving harsh pH conditions are common sources of racemization.
Below is a diagram illustrating the general mechanism of base-catalyzed racemization for a generic β-amino ester.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q2: Which synthetic strategy offers the best protection against racemization for this target molecule?
While several methods exist, Dynamic Kinetic Resolution (DKR) is a highly effective and widely adopted strategy. DKR combines the high stereoselectivity of an enzyme with an in situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired single-enantiomer product.
The key is the use of a lipase, such as Candida antarctica lipase B (CAL-B), for the stereoselective acylation of the racemic amino group, concurrently with a catalyst (often a ruthenium complex) that racemizes the unreacted (S)-enantiomer back to the racemate. This allows the enzyme to continuously draw from the racemic pool until all the material is converted to the desired (R)-acylated product.
Advantages of DKR:
-
High Theoretical Yield: Overcomes the 50% yield limitation of classical kinetic resolution.
-
Operational Simplicity: Both resolution and racemization occur in a single pot.
-
High Selectivity: Lipases like CAL-B are known for their exceptional enantioselectivity for these types of substrates.
Q3: I am performing an enzymatic resolution. What are the most critical experimental parameters to control?
Enzymatic resolutions are powerful but sensitive to reaction conditions. Precise control is essential for achieving high enantiomeric excess (ee) and preventing product racemization.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Enzyme | Immobilized Candida antarctica lipase B (e.g., Novozym 435) | Immobilization enhances stability, simplifies removal (filtration), and allows for recycling. CAL-B has demonstrated excellent selectivity for the acylation of the (R)-amine. |
| Solvent | Anhydrous, non-polar organic solvents (e.g., Toluene, MTBE) | Polar solvents can strip the essential water layer from the enzyme, denaturing it. Anhydrous conditions prevent competing hydrolysis of the acylating agent and the product ester. |
| Temperature | 40–60 °C | This is a trade-off. Higher temperatures increase the rate of both the enzymatic reaction and the in situ racemization (in DKR). However, temperatures above 70 °C can lead to enzyme denaturation and potential racemization of the product itself. |
| Acylating Agent | Ethyl acetate, Isopropenyl acetate | These are common, effective acyl donors for CAL-B. They are used in excess to drive the reaction forward. Isopropenyl acetate is often preferred as it generates acetone as a byproduct, which does not interfere with the reaction. |
| pH (Aqueous workup) | Maintain near-neutral pH (6.5–7.5) | After the reaction, any aqueous workup must avoid pH extremes. Both strong acid and strong base can easily racemize the product, especially if it's an ester. Use mild buffers like phosphate-buffered saline (PBS) if an aqueous wash is necessary. |
Q4: How can I accurately verify the enantiomeric purity of my final product?
The gold standard for determining the enantiomeric excess (ee%) of this compound and its derivatives is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (Chiral SFC) .
Protocol for Chiral HPLC Method Development:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). Columns like Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) are excellent starting points.
-
Mobile Phase:
-
Normal Phase: A mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is typical. A common starting gradient is 90:10 Hexane:IPA.
-
Additives: To improve peak shape and resolution for an amino acid, add a small amount of an acidic and a basic modifier. For example, 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA). The acid protonates the amine, and the base deactivates acidic sites on the silica support.
-
-
Detection: Use a UV detector set to a wavelength where the thiophene ring absorbs strongly (approx. 230-240 nm).
-
Validation: Inject a certified racemic standard to confirm the separation of the two enantiomers and determine their retention times. Then, inject your sample to quantify the peak areas and calculate the ee% using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Troubleshooting Guide
Problem: My final product has low enantiomeric excess (<95% ee). I used an enzymatic resolution protocol.
Low ee is a common but solvable issue. The following workflow can help you diagnose the root cause.
Caption: Decision workflow for troubleshooting low enantiomeric excess.
Detailed Action Plan:
-
Confirm 50% Conversion (for standard kinetic resolution): A classic kinetic resolution yields the highest ee of the unreacted starting material at exactly 50% conversion. If you let the reaction proceed further, the enzyme will begin to acylate the less-favored (S)-enantiomer, eroding your ee.
-
Action: Set up small-scale trials and monitor the reaction progress over time using HPLC to create a conversion curve. Identify the optimal time to stop the reaction.
-
-
Audit Your Workup and Purification: This is the most common culprit. The product, especially an ester derivative, is highly susceptible to racemization.
-
Action: Avoid acid/base washes if possible. If you must wash, use a saturated solution of a mild salt like NH4Cl or NaHCO3. During solvent evaporation, use a rotary evaporator with the bath temperature set below 40°C. For chromatography, ensure your silica gel is not acidic; you can use silica pre-treated with triethylamine.
-
-
Verify Enzyme Activity: An inactive enzyme leads to a sluggish reaction, allowing background (non-enzymatic) racemization to become significant.
-
Action: Always use a fresh batch of enzyme or one that has been stored correctly (typically refrigerated and sealed). Ensure your solvent and starting materials are anhydrous, as water can deactivate the lipase.
-
References
-
Martín-Matute, B., & Bäckvall, J. E. (2007). Dynamic Kinetic Resolution of α- and β-Amino Esters. Modern Methods for the Asymmetric Synthesis of Amino Acids and Peptides, 159-180. URL: [Link]
-
Paal, T., & Törös, S. (2020). Synthesis of Ticagrelor - A New P2Y12 Receptor Antagonist. Current Organic Synthesis, 17(5), 343-355. URL: [Link]
Technical Support Center: Scaling Up the Production of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
Welcome to the technical support center for the synthesis and scale-up of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the production of this critical chiral building block. This compound is a vital intermediate in the synthesis of various pharmaceutical compounds, and its efficient, enantiomerically pure production is paramount.
This resource will address common challenges encountered during synthesis, purification, and scale-up, offering practical solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiomerically pure this compound?
A1: The synthesis of enantiopure β-amino acids like this compound is a significant area of research due to their importance in pharmaceuticals.[1][2] Several methodologies have been developed to achieve high enantioselectivity. The main approaches include:
-
Asymmetric Synthesis: This is often the preferred route as it can directly yield the desired enantiomer, minimizing waste.
-
Catalytic Asymmetric Mannich Reaction: This reaction involves the addition of a ketone-derived enolate to an imine, catalyzed by a chiral catalyst. The use of chiral organocatalysts or metal complexes can lead to high enantioselectivity.[3]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. For example, lipases can be used for the selective acylation of one enantiomer.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
-
-
Chiral Resolution of a Racemic Mixture: This involves synthesizing the racemic mixture of 3-Amino-3-(thiophen-2-yl)propanoic acid and then separating the enantiomers.
-
Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.
-
Chiral Chromatography: This technique uses a chiral stationary phase to separate the enantiomers of the racemic mixture. While effective, it can be expensive for large-scale production.[4]
-
The choice of method often depends on the desired scale, cost considerations, and available expertise. For industrial-scale production, catalytic asymmetric synthesis and enzymatic resolutions are often favored for their efficiency and atom economy.
Q2: During the scale-up of the synthesis, we are observing a decrease in enantiomeric excess (ee). What are the likely causes and how can we mitigate this?
A2: A drop in enantiomeric excess during scale-up is a common and frustrating issue. Several factors can contribute to this:
-
Temperature Control: Many asymmetric reactions are highly sensitive to temperature fluctuations. What is easily controlled in a small-scale flask may become problematic in a large reactor. Hotspots or uneven cooling can lead to side reactions or a decrease in the catalyst's stereoselectivity.
-
Mitigation: Ensure the reactor has efficient and uniform heating and cooling capabilities. Use a jacketed reactor with a reliable temperature control system. For highly exothermic or endothermic reactions, consider slower addition rates of reagents.
-
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reagents, which can affect the reaction's selectivity. This is particularly crucial in heterogeneous catalysis or when reagents are added in a specific order.
-
Mitigation: Optimize the impeller design and agitation speed for the reactor geometry and reaction mixture viscosity. Ensure that solids are adequately suspended and that reagents are dispersed quickly upon addition.
-
-
Purity of Reagents and Solvents: Impurities that were negligible at a small scale can have a significant impact on a larger scale. These impurities can interfere with the catalyst or promote side reactions.
-
Mitigation: Use high-purity reagents and solvents. If necessary, purify materials before use. Perform small-scale "dummy" reactions with the bulk materials to confirm their suitability before committing to a large-scale run.
-
-
Catalyst Deactivation or Poisoning: On a larger scale, the catalyst is exposed to a larger surface area of the reactor and potentially more impurities, which can lead to deactivation.
-
Mitigation: Ensure the reactor is scrupulously clean and free of any residues from previous reactions. If catalyst poisoning is suspected, identify and remove the source of the impurity.
-
Q3: We are facing difficulties with the crystallization and isolation of the final product. What are some common issues and their solutions?
A3: Crystallization can be a challenging step, especially when scaling up. Common problems include oiling out, formation of fine powders that are difficult to filter, and inconsistent crystal form (polymorphism).
-
Oiling Out: This occurs when the product separates from the solution as a liquid phase instead of a solid. This is often due to a high degree of supersaturation or the presence of impurities.
-
Solution:
-
Slower Cooling: Cool the solution more slowly to allow for controlled crystal nucleation and growth.
-
Seeding: Introduce a small amount of pure crystalline product to the supersaturated solution to induce crystallization.
-
Solvent System Optimization: Adjust the solvent composition. A mixture of a good solvent and an anti-solvent can often promote crystallization.
-
-
-
Formation of Fine Powders: This can lead to slow filtration rates and product loss.
-
Solution:
-
Controlled Supersaturation: Avoid rapid precipitation by controlling the rate of cooling or anti-solvent addition.
-
Aging: Hold the slurry at a constant temperature for a period to allow for crystal growth (Ostwald ripening).
-
-
-
Polymorphism: The product may crystallize in different forms with different physical properties.
-
Solution:
-
Consistent Crystallization Conditions: Strictly control temperature, cooling rate, agitation, and solvent composition to ensure the formation of the desired polymorph.
-
Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystal form.
-
-
II. Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Reaction Yield | Incomplete reaction, side reactions, or product degradation. | 1. Monitor Reaction Progress: Use techniques like TLC, HPLC, or NMR to track the consumption of starting materials and the formation of the product. 2. Check Reagent Quality: Ensure all reagents and solvents are of high purity and anhydrous where necessary. 3. Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry. A Design of Experiments (DoE) approach can be beneficial here. 4. Investigate Side Reactions: Try to identify any major byproducts and adjust conditions to minimize their formation. |
| Poor Enantioselectivity | Catalyst inefficiency, incorrect reaction temperature, or presence of impurities. | 1. Catalyst Screening: If using a catalytic method, screen different chiral catalysts and ligands. 2. Strict Temperature Control: As mentioned in the FAQs, maintain a consistent and accurate temperature throughout the reaction. 3. Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. Trace amounts of water or other nucleophiles can sometimes interfere with chiral catalysts. |
| Difficulties in Removing the Chiral Auxiliary | Incomplete cleavage reaction or harsh cleavage conditions causing product degradation. | 1. Optimize Cleavage Conditions: Experiment with different cleavage reagents and conditions (e.g., milder acids/bases, different temperatures). 2. Monitor Cleavage Reaction: Use analytical techniques to ensure complete removal of the auxiliary. 3. Alternative Auxiliaries: If cleavage remains problematic, consider using a different chiral auxiliary that is more easily removed under milder conditions. |
| Product Contamination with Starting Materials or Byproducts | Inefficient purification, co-crystallization, or similar physical properties of the product and impurities. | 1. Optimize Purification Method: If using crystallization, experiment with different solvent systems. For chromatography, optimize the mobile phase and stationary phase. 2. Recrystallization: Perform one or more recrystallizations to improve purity. 3. Alternative Purification Techniques: Consider other methods like preparative HPLC or supercritical fluid chromatography (SFC) if conventional methods fail. |
| Inconsistent Batch-to-Batch Results | Variations in raw materials, subtle changes in procedure, or equipment differences. | 1. Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps of the synthesis. 2. Raw Material Qualification: Qualify each new batch of critical raw materials before use. 3. Process Analytical Technology (PAT): Implement in-process controls and monitoring to ensure consistency. |
III. Experimental Workflows & Diagrams
Workflow for Asymmetric Synthesis via Catalytic Mannich Reaction
This workflow outlines a general approach for the enantioselective synthesis of this compound using a chiral catalyst.
Caption: General workflow for the catalytic asymmetric synthesis.
Logical Relationship for Troubleshooting Low Enantiomeric Excess (ee)
This diagram illustrates the decision-making process when troubleshooting poor enantioselectivity.
Caption: Troubleshooting guide for low enantiomeric excess.
IV. References
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available from: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available from: [Link]
-
National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health.
-
ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
-
Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]
-
PubChem. (n.d.). (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. PubChem. Available from: [Link]
-
GlobalChemMall. (n.d.). (3S)-3-amino-3-thiophen-2-ylpropanoic acid. GlobalChemMall. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available from: [Link]
-
Google Patents. (n.d.). Method for enzymatic preparation of r-3-aminobutyric acid. Google Patents. Available from:
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available from: [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available from: [Link]
-
LookChem. (n.d.). 3-AMINO-3-(2-THIENYL)PROPANOIC ACID. LookChem. Available from: [Link]
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents. Available from:
Sources
Technical Support Center: Catalyst Selection for Asymmetric Synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
Last Updated: January 14, 2026
Introduction
Welcome to the technical support center for the asymmetric synthesis of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. This crucial chiral building block is a key intermediate in the development of various pharmaceuticals. Its stereoselective synthesis, however, presents significant challenges. The most common and effective method is the asymmetric hydrogenation of a prochiral β-enamino ester precursor. The success of this transformation hinges critically on the selection of an appropriate chiral catalyst system.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice in a question-and-answer format to help you navigate catalyst selection, troubleshoot common experimental issues, and successfully implement robust synthetic protocols.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions regarding the initial choice of a catalyst system for the asymmetric hydrogenation of β-(thiophen-2-yl)-β-enamino esters.
Q1: What are the primary classes of catalysts used for this transformation?
A1: The two dominant classes of catalysts for this asymmetric hydrogenation are transition metal complexes and organocatalysts .
-
Transition Metal Catalysts: These are the most widely employed and generally most effective catalysts. They consist of a metal center (typically Rhodium or Ruthenium) and a chiral phosphine ligand.[1][2] The ligand creates a chiral environment around the metal, directing the hydrogen addition to one face of the substrate, thereby inducing enantioselectivity.[3]
-
Organocatalysts: These are metal-free, small organic molecules that can catalyze the reaction. While less common for this specific hydrogenation, chiral Brønsted acids or bifunctional catalysts like thioureas have shown promise in related transformations such as asymmetric Mannich reactions to access chiral β-amino esters.[4][5] They can be an attractive option for avoiding metal contamination in the final product.
Q2: How do I choose between a Rhodium (Rh) and a Ruthenium (Ru) based catalyst?
A2: The choice between Rhodium and Ruthenium depends on the specific substrate, desired reaction conditions, and cost considerations.
-
Rhodium (Rh) Catalysts: Cationic Rh(I) complexes paired with chiral bisphosphine ligands (e.g., DuPHOS, BisP*, SDP) are often the first choice for the asymmetric hydrogenation of enamides and related substrates.[2][6][7] They typically exhibit very high activity and enantioselectivity under mild conditions (low pressure and temperature). However, rhodium is a very expensive precious metal.
-
Ruthenium (Ru) Catalysts: Ru(II) complexes, famously with the BINAP ligand (Ru-BINAP), are highly effective for a broad range of substrates, including functionalized ketones and enamines.[1][3] They may sometimes require higher pressures or temperatures than rhodium catalysts but are generally more tolerant of a wider variety of functional groups and are less expensive than their rhodium counterparts.
Q3: What is the role of the chiral ligand, and how critical is its selection?
A3: The chiral ligand is arguably the most critical component of the catalyst system. It is the primary source of chirality and directly controls the enantioselectivity of the reaction. The ligand binds to the metal center, creating a defined, three-dimensional chiral pocket. The substrate coordinates to the metal within this pocket, and the steric and electronic properties of the ligand dictate the facial selectivity of hydrogen addition.
The selection is absolutely critical. Even minor changes to the ligand structure can dramatically alter or even reverse the enantioselectivity.[6] For example, ligands like (R,R)-t-Bu-BisP* have shown excellent performance for aryl-substituted enamides, yielding high ee values.[6]
Q4: My precursor is the ethyl ester of (Z)-3-amino-3-(thiophen-2-yl)acrylic acid. Where should I start?
A4: For a (Z)-β-acylamino acrylate substrate, a cationic Rhodium(I) catalyst with a C2-symmetric bisphosphine ligand is an excellent starting point. This class of catalysts is well-documented for providing high enantioselectivity for this substrate type.[8]
Recommended Starting System:
-
Metal Precursor: [Rh(COD)2]BF4 or [Rh(NBD)2]BF4
-
Chiral Ligand: (R,R)-Me-DuPHOS or a ligand from the SDP family.
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF), rigorously degassed.
-
Hydrogen Pressure: 1-10 atm.
-
Temperature: Room temperature (20-25 °C).
This combination provides a high probability of success and serves as a robust baseline for further optimization.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: Low Enantiomeric Excess (ee)
Q: My reaction goes to full conversion, but the enantiomeric excess is poor (<80% ee). What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common but solvable issue. The root cause is often related to catalyst performance or substrate quality.
Possible Causes & Solutions:
-
Sub-optimal Ligand: The chosen ligand may not be a good match for the thiophene-substituted substrate.
-
Solution: Screen a panel of different chiral phosphine ligands. Small structural changes can have a large impact. Consider ligands with different bite angles and electronic properties (e.g., move from a DuPHOS to a Josiphos or SDP-type ligand).
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's active state and the transition state of the reaction.
-
Solution: Screen different solvents. Less coordinating solvents like dichloromethane (DCM) or toluene may enhance selectivity compared to highly coordinating solvents like methanol in some systems. Ensure all solvents are anhydrous and thoroughly degassed.
-
-
Temperature: Temperature directly affects the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C or even -10 °C can significantly improve ee, although it will likely slow the reaction rate.[9]
-
-
Hydrogen Pressure: While often having a more pronounced effect on rate, pressure can sometimes influence selectivity.
-
Solution: Vary the hydrogen pressure. While counterintuitive, sometimes lower pressure can be beneficial for selectivity by favoring the more ordered catalytic cycle.
-
-
Substrate Purity (E/Z Isomers): If your starting enamine contains a mixture of (E) and (Z) isomers, and the catalyst is selective for only one, the final ee will be compromised.[1]
-
Solution: Purify the starting material to ensure you have a single, pure isomer before hydrogenation.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Problem 2: Poor Yield or Slow Reaction Rate
Q: The reaction is very slow, or I'm getting low conversion to the desired product. What should I investigate?
A: Poor reaction rates or incomplete conversion usually point to issues with catalyst activity or reaction conditions.[9]
Possible Causes & Solutions:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, oxygen, water) can irreversibly bind to the metal center and kill the catalyst.[9] The amine product itself can also sometimes act as an inhibitor.[9][10]
-
Solution: Ensure the highest purity of all reagents. Use freshly distilled and degassed solvents. Pass hydrogen gas through an oxygen/moisture trap. In cases of product inhibition, sometimes adding a reagent like di-tert-butyl dicarbonate (Boc2O) can protect the amine product in situ and prevent it from coordinating to the catalyst.[10]
-
-
Insufficient Hydrogen Pressure: Some catalytic systems require a minimum pressure to be effective.
-
Solution: Increase the hydrogen pressure systematically (e.g., from 1 atm to 10 atm, then to 50 atm).
-
-
Low Temperature: While beneficial for selectivity, low temperatures drastically reduce reaction rates.
-
Solution: Find a balance. If the reaction is too slow at 0 °C, try running it at room temperature. A slightly higher temperature might be necessary to achieve full conversion in a reasonable time.
-
-
Improper Catalyst Activation/Preparation: The active catalyst may not be forming correctly.
-
Solution: Review your catalyst preparation procedure. Ensure the ligand and metal precursor are mixed in the correct ratio and allowed to pre-form for an adequate amount of time before introducing the substrate.
-
Section 3: Experimental Protocols & Data
Catalyst Performance Comparison
The following table summarizes representative data for the asymmetric hydrogenation of β-enamino ester precursors, providing a baseline for expected performance.
| Catalyst System | Substrate Type | Pressure (atm) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| [Rh((R,R)-t-Bu-BisP*)]BF4 | (Z)-N-Ac-β-aryl | 3 | RT | MeOH | >99 | 99 | J. Am. Chem. Soc.[6] |
| Ru(OAc)2((S)-BINAP) | (Z)-N-Ac-β-aryl | 4 | 50 | EtOH | 100 | 96 | R. Noyori et al. |
| [Rh((R)-SDP)]OTf | (Z)-N-Ac-β-branched | 10 | 40 | Toluene | >99 | 96 | Chem. Commun.[7] |
| Rh(I)-DIOP | Enamide | - | - | - | - | 90 | H. Kagan et al.[6] |
Note: Data is illustrative and results for the specific thiophene substrate may vary.
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol provides a general guideline for a small-scale test reaction.
Materials:
-
Metal Precursor (e.g., [Rh(COD)2]BF4)
-
Chiral Bisphosphine Ligand (e.g., (R,R)-Me-DuPHOS)
-
Substrate: Ethyl (Z)-3-acetamido-3-(thiophen-2-yl)acrylate
-
Anhydrous, degassed Methanol
-
High-pressure reaction vessel (e.g., Parr shaker) or balloon hydrogenation setup
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the metal precursor (1.0 mol%) and the chiral ligand (1.1 mol%). Add a small amount of degassed methanol and stir for 20-30 minutes to allow for pre-formation of the catalyst complex.
-
Reaction Setup: In a separate flask, dissolve the substrate (1.0 eq) in degassed methanol.
-
Initiation: Transfer the substrate solution to the flask containing the catalyst via cannula.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Purge the vessel with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 3 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or ¹H NMR if possible.
-
Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Catalyst Selection Decision Tree
This diagram provides a simplified decision-making process for initial catalyst selection.
Caption: A decision tree for selecting a catalyst system.
Section 4: Analytical Methods
Q: How do I determine the enantiomeric excess (ee) of my final product?
A: The most reliable and widely used method for determining the ee of chiral amino acids is Chiral High-Performance Liquid Chromatography (HPLC) .[11]
-
Principle: A chiral stationary phase (CSP) is used in the HPLC column. The two enantiomers of your product will interact differently with the CSP, causing them to travel through the column at different rates and thus be separated.
-
Column Selection: For β-amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based columns like Astec CHIROBIOTIC T) are often very effective for separating the underivatized amino acid enantiomers.[12] Zwitterionic stationary phases (e.g., CHIRALPAK ZWIX) have also been successfully used for 3-amino-3-(thiophen-2-yl)propanoic acid.[13]
-
Detection: UV detection is typically used. The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the sample, allowing for precise calculation of the ee.
-
Alternative: If chiral HPLC is unavailable, you can derivatize your amino acid with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be analyzed by standard ¹H or ¹⁹F NMR. However, this method is more laborious and prone to errors.
References
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of South Florida Scholar Commons.
- Sajjad, F., Zhang, S., & Xu, M.-H. (2021).
- Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. (2019). ACS Omega.
- List, B., et al. (2023). Towards Efficient Synthesis of Chiral β-Amino Amides via Organocatalysis.
- Overcoming poor stereoselectivity in chiral amine synthesis. (2025). Benchchem.
- β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. (n.d.). MDPI.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Technical Support Center: Asymmetric Hydrogen
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry.
- Asymmetric hydrogen
- Imamoto, T., et al. (2000). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society.
- Munda, M., Joshi, H., & Sathyamoorthi, S. (2025).
- Hansen, K. B., et al. (n.d.).
- Rhodium-Catalyzed Asymmetric Hydrogen
- Rhodium(I)
- Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. (2014).
- Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. (n.d.). Wiley.
- Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. (n.d.).
- Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. (n.d.). ScienceDirect.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science (RSC Publishing).
- Chiral HPLC Separ
- Chiral Technologies Amino Acid D
- (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. (n.d.). PubChem.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- Geolchanyan, A.V. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. YSU Journals.
- The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry.
- Asymmetric Total Synthesis of Hetiamacins A–F. (n.d.). PMC - NIH.
- Taudien, S., Schinkowski, K., & Krause, H.-W. (1993). Unusual amino acids III. Asymmetric synthesis of 3-arylalanines. Tetrahedron: Asymmetry.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. Unusual amino acids III. Asymmetric synthesis of 3-arylalanines / Tetrahedron: Asymmetry, 1993 [sci-hub.st]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hplc.eu [hplc.eu]
Validation & Comparative
A Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity of 3-Amino-3-(thiophen-2-yl)propanoic acid
In the landscape of pharmaceutical development and organic synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. For compounds like 3-Amino-3-(thiophen-2-yl)propanoic acid, a chiral building block with significant potential in medicinal chemistry, the ability to accurately determine enantiomeric purity is paramount. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). We will explore the "why" behind the experimental choices, offering a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity
3-Amino-3-(thiophen-2-yl)propanoic acid possesses a single stereocenter, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In a biological system, these enantiomers can interact differently with chiral entities such as enzymes and receptors, leading to varied pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drug substances. This necessitates the development of robust and reliable analytical methods to quantify the enantiomeric excess (e.e.) of the desired enantiomer.
Chiral HPLC: The Gold Standard for Enantioseparation
Chiral HPLC has emerged as the most powerful and widely adopted technique for the separation and quantification of enantiomers.[1] Its strength lies in the use of Chiral Stationary Phases (CSPs), which create a chiral environment within the HPLC column. The differential interaction between the enantiomers of the analyte and the CSP leads to different retention times, allowing for their separation and individual quantification.
The Mechanism of Chiral Recognition on CSPs
The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to a difference in their elution times. The three-point interaction model, proposed by Dalgliesh, is a fundamental concept explaining this phenomenon. It posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.
Selecting the Optimal Chiral Stationary Phase
The choice of CSP is the most critical parameter in developing a successful chiral HPLC method. For amino acids and their derivatives, several classes of CSPs have proven effective.
-
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs.[2] Derivatives of cellulose and amylose, coated or immobilized on a silica support, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. For 3-Amino-3-(thiophen-2-yl)propanoic acid, a polysaccharide-based CSP would be a primary choice for initial screening.
-
Macrocyclic Glycopeptide CSPs: CSPs based on macrocyclic antibiotics like teicoplanin and vancomycin are particularly well-suited for the separation of underivatized amino acids.[3] Their complex structures provide multiple chiral centers and functional groups (ionic, polar, and hydrophobic) that can engage in various interactions with the analyte. The Astec CHIROBIOTIC T, which utilizes teicoplanin, is a notable example that has demonstrated success in resolving a wide array of amino acids.[3]
-
Crown Ether-based CSPs: These CSPs are especially effective for the separation of primary amines and amino acids.[4][5] They operate on a principle of host-guest complexation, where the chiral crown ether cavity selectively binds one enantiomer of the protonated amino group.
Experimental Workflow: Chiral HPLC Method Development
The following workflow outlines a systematic approach to developing a chiral HPLC method for 3-Amino-3-(thiophen-2-yl)propanoic acid.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the chiral HPLC analysis of 3-Amino-3-(thiophen-2-yl)propanoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).
Columns (for initial screening):
-
Polysaccharide-based CSP: e.g., Lux® Cellulose-1 or Chiralpak® AD-H
-
Macrocyclic Glycopeptide-based CSP: e.g., Astec® CHIROBIOTIC® T
Mobile Phase Screening:
-
Normal Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA) (e.g., 80:20:0.1, v/v/v)
-
Reversed Phase: Water / Acetonitrile / Formic Acid (e.g., 70:30:0.1, v/v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm (the thiophene chromophore should provide good absorbance)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Analysis:
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Comparison with Alternative Methodologies
While chiral HPLC is the predominant method, it is essential to be aware of alternative techniques, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, high resolution, direct analysis, well-established. | Can require extensive method development, cost of chiral columns. |
| Gas Chromatography (GC) with Chiral Column | Similar to HPLC but for volatile compounds. | High efficiency and resolution. | Requires derivatization for non-volatile analytes like amino acids, potential for racemization during derivatization. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer. | High efficiency, low sample and solvent consumption. | Lower sensitivity for UV detection, reproducibility can be challenging. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | Formation of diastereomeric complexes that have distinct NMR spectra. | Provides structural information, no separation required.[6] | Lower sensitivity and accuracy for minor enantiomers, requires pure chiral shift reagents. |
| Mass Spectrometry (MS) based methods | Various techniques including kinetic resolution and host-guest chemistry.[7][8][9] | High speed and sensitivity.[9] | Often indirect, may require complex sample preparation or specialized reagents. |
Data Presentation: A Hypothetical Comparison
The following table presents hypothetical data from a comparative study of different analytical techniques for determining the enantiomeric purity of a sample of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid.
| Analytical Technique | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Enantiomeric Excess (e.e.) (%) | Analysis Time (min) |
| Chiral HPLC (Polysaccharide CSP) | 99.5 | 0.5 | 99.0 | 15 |
| Chiral GC (after derivatization) | 99.3 | 0.7 | 98.6 | 20 |
| Capillary Electrophoresis | 99.6 | 0.4 | 99.2 | 12 |
| NMR with Chiral Shift Reagent | >99 | <1 | >98 | 5 |
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The determination of enantiomeric purity is a critical aspect of the development and quality control of chiral molecules like 3-Amino-3-(thiophen-2-yl)propanoic acid. Chiral HPLC stands out as the most robust, versatile, and widely accepted method for this purpose.[1] Its ability to provide direct, high-resolution separation of enantiomers makes it the cornerstone of chiral analysis in the pharmaceutical industry.
However, a comprehensive understanding of alternative techniques such as chiral GC, CE, and NMR is invaluable. These methods can serve as orthogonal approaches to confirm results and may be advantageous in specific scenarios. The ultimate choice of analytical methodology will depend on a variety of factors including the specific properties of the analyte, the required level of accuracy and precision, and the available instrumentation. By following a systematic and scientifically sound approach to method development and validation, researchers can confidently ensure the chiral integrity of their compounds.
References
-
Regis Technologies, Inc. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2011). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. PubMed. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
-
Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]
-
Le, A. N., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
-
Mori, T., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Gong, X., & Lebrilla, C. B. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
-
Gruber, M. F., et al. (2012). Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids. PubMed. [Link]
-
Jones, C. D., et al. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chen, Y. (2016). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Atlantis Press. [Link]
-
ResearchGate. (a) Determination of enantiomeric purities by chiral HPLC analysis of.... [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]
-
PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. [Link]
-
Strege, M. A., & Ticar, T. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06542D [pubs.rsc.org]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)- and (S)-Enantiomers of 3-Amino-3-(thiophen-2-yl)propanoic Acid
Introduction: The Significance of Chirality in Drug Action
The structural similarity of 3-Amino-3-(thiophen-2-yl)propanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential interaction with GABA receptors. It is well-documented that the enantiomers of GABA analogues can exhibit distinct affinities and efficacies for GABA receptor subtypes. For instance, the enantiomers of homo-beta-proline demonstrate opposite stereoselectivity at GABAA and GABAB receptors, underscoring the critical need to evaluate each enantiomer of a novel compound individually.
Physicochemical Properties of 3-Amino-3-(thiophen-2-yl)propanoic Acid Enantiomers
A foundational step in the characterization of any compound is the documentation of its physicochemical properties. The following table summarizes the key identifiers for the (R) and (S) enantiomers of 3-Amino-3-(thiophen-2-yl)propanoic acid.
| Property | (R)-Enantiomer | (S)-Enantiomer |
| IUPAC Name | (3R)-3-amino-3-(thiophen-2-yl)propanoic acid | (3S)-3-amino-3-(thiophen-2-yl)propanoic acid |
| CAS Number | 73495-10-0 | 131829-50-0 |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol | 171.22 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white solid (predicted) |
Proposed Experimental Framework for Comparative Biological Evaluation
To elucidate the potential stereoselective biological activities of the (R) and (S) enantiomers of 3-Amino-3-(thiophen-2-yl)propanoic acid, a multi-tiered experimental approach is proposed. This framework encompasses enantiomeric separation, in vitro receptor interaction studies, and in vivo functional assessments.
Enantiomeric Separation and Purification
The prerequisite for a comparative biological evaluation is the availability of enantiomerically pure compounds. While enantioselective synthesis routes can be developed, a practical approach for obtaining pure enantiomers from a racemic mixture is through chiral chromatography.
Protocol: Chiral HPLC Separation
A suggested method for the analytical and semi-preparative separation of the enantiomers is based on chiral stationary phases.
-
Column: CHIRALPAK® ZWIX(-™) or CHIRALPAK® ZWIX(+)™
-
Mobile Phase: A mixture of methanol and acetonitrile (50/50 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Flow Rate: Appropriate for the column dimensions (analytical or semi-preparative).
-
Validation: The enantiomeric excess (e.e.) of the separated fractions should be determined using analytical chiral HPLC to ensure a purity of >99%.
Caption: Workflow for enantiomeric separation and subsequent biological evaluation.
In Vitro Biological Evaluation: Receptor Binding and Functional Assays
Given the structural similarity to GABA, the primary in vitro targets for investigation are the GABAA and GABAB receptors.
Protocol: GABAA Receptor Radioligand Binding Assay
This assay will determine the affinity of each enantiomer for the GABAA receptor.
-
Tissue Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Radioligand: [³H]Muscimol, a potent GABAA agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Incubate the prepared membranes with a fixed concentration of [³H]Muscimol and varying concentrations of the (R) or (S) enantiomer.
-
Incubate at 4°C for 45 minutes.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC₅₀ value for each enantiomer and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of excess unlabeled GABA.[2]
Protocol: GABAB Receptor Radioligand Binding Assay
This assay will determine the affinity of each enantiomer for the GABAB receptor.
-
Tissue Preparation: Prepare synaptic membranes from rat cerebral cortex.
-
Radioligand: -Baclofen, a selective GABAB agonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂.
-
Procedure: Similar to the GABAA binding assay, incubate membranes with -Baclofen and varying concentrations of each enantiomer.
-
Data Analysis: Calculate the Kᵢ values for the (R) and (S) enantiomers.
Protocol: GABAB Receptor Functional Assay (cAMP)
Activation of the Gᵢ-coupled GABAB receptor leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Line: Use a cell line stably expressing the human GABAB receptor (e.g., CHO-K1 cells).
-
Procedure:
-
Pre-treat the cells with the (R) or (S) enantiomer at various concentrations.
-
Stimulate adenylyl cyclase with forskolin.
-
Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production for each enantiomer. This will indicate the agonist activity of the compounds.
Caption: Proposed in vitro experimental workflow for GABA receptor characterization.
In Vivo Biological Evaluation: CNS Activity Profile
Based on the in vitro results, particularly if the enantiomers show significant activity at GABA receptors, in vivo studies are warranted to assess their potential therapeutic effects.
Protocol: Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss albino mice.
-
Procedure:
-
Administer the (R) or (S) enantiomer at various doses via an appropriate route (e.g., intraperitoneal).
-
At the time of peak effect (predetermined by pharmacokinetic studies), subject the animals to a maximal electroshock stimulus via corneal electrodes.
-
Observe the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Data Analysis: Determine the median effective dose (ED₅₀) for each enantiomer required to protect against the tonic hindlimb extension.
Protocol: Analgesic Activity Assessment (Hot Plate Test)
The hot plate test is a common method for evaluating centrally acting analgesics.
-
Animal Model: Male Wistar rats.
-
Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Measure the baseline reaction time (latency to lick a hind paw or jump) for each animal.
-
Administer the (R) or (S) enantiomer at various doses.
-
Measure the reaction time at several time points post-administration.
-
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each dose and time point. Determine the dose-response relationship for each enantiomer.
Data Presentation and Interpretation of Potential Outcomes
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate a direct comparison between the (R) and (S) enantiomers.
Table 2: Proposed Summary of In Vitro Biological Activity
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| GABAA Receptor Binding | Kᵢ (nM) | Experimental Value | Experimental Value |
| GABAB Receptor Binding | Kᵢ (nM) | Experimental Value | Experimental Value |
| GABAB Functional Assay | EC₅₀ (nM) | Experimental Value | Experimental Value |
Table 3: Proposed Summary of In Vivo Biological Activity
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Anticonvulsant Activity (MES) | ED₅₀ (mg/kg) | Experimental Value | Experimental Value |
| Analgesic Activity (Hot Plate) | %MPE at a specific dose | Experimental Value | Experimental Value |
Interpretation of Results:
-
A significant difference in the Kᵢ or EC₅₀/ED₅₀ values between the two enantiomers would provide strong evidence for stereoselective biological activity.
-
The enantiomer with the lower Kᵢ value exhibits a higher binding affinity for the receptor.
-
The enantiomer with the lower EC₅₀ or ED₅₀ value is the more potent compound in the respective functional or in vivo assay.
-
It is possible that one enantiomer is a potent agonist while the other is inactive or even an antagonist.
Conclusion
While direct experimental comparisons of the biological activities of (R)- and (S)-3-Amino-3-(thiophen-2-yl)propanoic acid are not currently available in published literature, the principles of stereochemistry in pharmacology strongly suggest that they are likely to exhibit different pharmacological profiles. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to systematically investigate and compare the enantiomers. By elucidating their respective affinities for GABA receptors and their functional consequences in vitro and in vivo, researchers can determine if one enantiomer possesses a more desirable therapeutic profile. Such studies are crucial for advancing our understanding of the structure-activity relationships of this class of compounds and for the potential development of novel, stereochemically pure therapeutic agents for neurological disorders.
References
-
Psychoactive Drug Screening Program (PDSP). GABAA Receptor Binding Assay Protocol. Available from: [Link]
Sources
Spectroscopic Comparison of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid with its Derivatives: An Application Guide
<content_type_and_audience>
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive spectroscopic comparison of (R)-3-amino-3-(thiophen-2-yl)propanoic acid, a key chiral building block in medicinal chemistry, with its common derivatives. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document elucidates the characteristic spectral signatures of the parent compound and its N-acetylated, methyl ester, and amide derivatives. The objective is to furnish researchers with the foundational knowledge and practical protocols required for unambiguous structural identification and purity assessment. By explaining the causal relationships between molecular structure and spectroscopic output, supported by experimental data and established principles, this guide serves as a practical resource for scientists engaged in the synthesis and characterization of novel therapeutic agents.
Introduction
This compound is a non-proteinogenic β-amino acid that has garnered significant attention in the field of drug discovery. Its rigid thiophene ring and chiral amino acid backbone make it an attractive scaffold for the design of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The precise characterization of this molecule and its derivatives is paramount to ensuring the integrity of subsequent biological and pharmacological studies.
Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds. Each method probes different aspects of a molecule's constitution, providing a unique "fingerprint." Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environment of atomic nuclei, Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups based on their vibrational frequencies, and Mass Spectrometry (MS) determines the molecular weight and provides insights into fragmentation patterns.
This guide will systematically compare the spectroscopic data of this compound with three of its common derivatives:
-
(R)-3-(Acetylamino)-3-(thiophen-2-yl)propanoic acid (N-acetyl derivative)
-
Methyl (R)-3-amino-3-(thiophen-2-yl)propanoate (Methyl ester derivative)
-
(R)-3-Amino-3-(thiophen-2-yl)propanamide (Amide derivative)
By understanding the predictable shifts and appearances/disappearances of signals upon derivatization, researchers can confidently identify their synthesized compounds and assess their purity.
Molecular Structures and Key Functional Groups
The derivatization of this compound at its amino and carboxylic acid functionalities introduces new chemical groups that significantly alter the molecule's spectroscopic properties.
Caption: Derivatization pathways from the parent compound.
Comparative Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the electronic environment of protons. Chemical modifications, even at a distance, can induce notable changes in chemical shifts (δ).
Parent Compound: The spectrum of this compound is characterized by signals for the thiophene protons, the chiral methine proton (Hα), and the diastereotopic methylene protons (Hβ). The thiophene protons typically appear in the aromatic region (around 7.0-7.4 ppm).[1][2] The Hα proton, adjacent to the amino group, will be a multiplet, and the Hβ protons will appear as a multiplet further upfield.
N-Acetyl Derivative:
-
Key Change: The introduction of the electron-withdrawing acetyl group on the nitrogen atom causes a significant downfield shift of the Hα proton due to a deshielding effect.
-
New Signal: A new singlet corresponding to the methyl protons of the acetyl group will appear around 2.0 ppm.
-
Amide Proton: A new signal for the N-H proton of the amide will be observed, typically as a doublet coupled to the Hα proton.
Methyl Ester Derivative:
-
Key Change: Esterification of the carboxylic acid has a minor effect on the protons of the main chain. The most significant change is the disappearance of the broad carboxylic acid proton signal.
-
New Signal: A sharp singlet for the methyl ester protons (O-CH₃) will appear around 3.7 ppm.
Amide Derivative:
-
Key Change: Similar to the methyl ester, the primary changes are at the site of derivatization. The broad carboxylic acid proton signal is replaced by signals for the amide protons.
-
New Signals: Two new signals for the -NH₂ protons of the primary amide will appear. These can be broad and may not show clear coupling.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in a typical deuterated solvent (e.g., DMSO-d₆)
| Proton Assignment | Parent Compound | N-Acetyl Derivative | Methyl Ester Derivative | Amide Derivative |
| Thiophene-H | ~7.0-7.4 (m) | ~7.0-7.5 (m) | ~7.0-7.4 (m) | ~7.0-7.4 (m) |
| Hα (-CH(NH₂)-) | ~4.2 (m) | ~4.8 (m, downfield shift) | ~4.2 (m) | ~4.1 (m) |
| Hβ (-CH₂COOH) | ~2.8 (m) | ~2.9 (m) | ~2.8 (m) | ~2.7 (m) |
| -COOH / -CONH₂ | ~12.0 (br s) | ~12.1 (br s) | - | ~7.0 & 7.5 (br s) |
| -NH₂ / -NHAc | ~8.5 (br s) | ~8.2 (d) | ~8.6 (br s) | ~8.4 (br s) |
| Derivative-specific | - | ~1.9 (s, -COCH₃) | ~3.6 (s, -OCH₃) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule.
Parent Compound: The spectrum will show signals for the four distinct carbons of the thiophene ring, the chiral carbon (Cα), the methylene carbon (Cβ), and the carbonyl carbon of the carboxylic acid.
N-Acetyl Derivative:
-
Key Changes: The Cα carbon will experience a slight shift. A new carbonyl carbon signal for the acetyl group will appear around 170 ppm.
-
New Signal: A new signal for the methyl carbon of the acetyl group will be observed around 23 ppm.
Methyl Ester Derivative:
-
Key Changes: The carbonyl carbon of the ester will be at a slightly different chemical shift compared to the carboxylic acid.
-
New Signal: A new signal for the methyl carbon of the ester will appear around 52 ppm.
Amide Derivative:
-
Key Change: The carbonyl carbon of the amide will have a distinct chemical shift, typically slightly upfield from the corresponding carboxylic acid or ester.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Parent Compound | N-Acetyl Derivative | Methyl Ester Derivative | Amide Derivative |
| Thiophene-C | ~124-145 | ~124-145 | ~124-145 | ~124-145 |
| Cα (-CH(NH₂)-) | ~50 | ~51 | ~50 | ~50 |
| Cβ (-CH₂COOH) | ~40 | ~40 | ~40 | ~41 |
| Carbonyl (-C=O) | ~173 | ~172 (acid), ~170 (amide) | ~173 | ~174 |
| Derivative-specific | - | ~23 (-COCH₃) | ~52 (-OCH₃) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for identifying functional groups.[3]
Parent Compound:
-
O-H stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid.
-
N-H stretch: A medium absorption around 3000-3300 cm⁻¹ for the amine.
-
C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.
-
N-H bend: An absorption around 1580-1650 cm⁻¹ for the primary amine.[4]
N-Acetyl Derivative:
-
Key Change: The broad carboxylic acid O-H stretch remains. The N-H stretch of the secondary amide appears as a single sharp peak around 3300 cm⁻¹.
-
New Signals: A strong amide I band (C=O stretch) appears around 1640-1680 cm⁻¹, often overlapping with the carboxylic acid carbonyl. The amide II band (N-H bend) appears around 1510-1550 cm⁻¹.[5]
Methyl Ester Derivative:
-
Key Change: The broad O-H stretch of the carboxylic acid disappears.
-
New Signal: The C=O stretch of the ester is typically found at a higher frequency than the carboxylic acid, around 1730-1750 cm⁻¹.
Amide Derivative:
-
Key Changes: The broad O-H stretch of the carboxylic acid disappears. The N-H stretching region will show two bands for the primary amide.
-
New Signals: The amide I band (C=O stretch) appears around 1650-1690 cm⁻¹, and the amide II band (N-H bend) appears around 1600-1640 cm⁻¹.
Table 3: Comparative FT-IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Parent Compound | N-Acetyl Derivative | Methyl Ester Derivative | Amide Derivative |
| O-H (acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | Absent | Absent |
| N-H (amine/amide) | ~3000-3300 | ~3300 (sharp) | ~3000-3300 | ~3200 & ~3350 |
| C=O (acid/ester/amide) | ~1710 | ~1710 (acid), ~1650 (amide I) | ~1740 | ~1660 (amide I) |
| N-H bend | ~1600 | ~1540 (amide II) | ~1600 | ~1620 (amide II) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern. Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.
Parent Compound: The protonated molecule [M+H]⁺ will be observed at m/z = 172.0.
N-Acetyl Derivative: The molecular weight increases by 42.0 g/mol . The [M+H]⁺ peak will be at m/z = 214.0.
Methyl Ester Derivative: The molecular weight increases by 14.0 g/mol . The [M+H]⁺ peak will be at m/z = 186.0.
Amide Derivative: The molecular weight decreases by 1.0 g/mol . The [M+H]⁺ peak will be at m/z = 171.0.
Fragmentation patterns can also be diagnostic. For instance, esters may show a characteristic loss of the alkoxy group, while amides may exhibit cleavage at the amide bond.[6]
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Derivative | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Parent Compound | C₇H₉NO₂S | 171.22 | 172.0 |
| N-Acetyl | C₉H₁₁NO₃S | 213.25 | 214.0 |
| Methyl Ester | C₈H₁₁NO₂S | 185.24 | 186.0 |
| Amide | C₇H₁₀N₂OS | 170.23 | 171.0 |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Caption: General workflow for spectroscopic analysis.
1. NMR Sample Preparation and Acquisition:
-
Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).
-
Protocol:
-
Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility).
-
Add a small amount of TMS as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.
-
2. FT-IR Sample Preparation and Acquisition:
-
Rationale: Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples, requiring minimal sample preparation.
-
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
3. Mass Spectrometry Sample Preparation and Acquisition:
-
Rationale: Electrospray ionization requires the sample to be in a dilute solution and introduced into the mass spectrometer at a constant flow rate.
-
Protocol:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a clear and predictable means of structural verification. By systematically evaluating the changes in ¹H NMR, ¹³C NMR, FT-IR, and MS data, researchers can confidently distinguish between the parent compound and its N-acetyl, methyl ester, and amide forms. The appearance of new signals corresponding to the derivatizing groups, coupled with characteristic shifts in the signals of the core structure, offers a robust analytical framework. The protocols and comparative data presented in this guide are intended to support the efficient and accurate characterization of these valuable synthetic intermediates in the pursuit of novel therapeutics.
References
-
ResearchGate. FT-IR data for α-amino acids and their complexes (cm −1 ). Available from: [Link]
-
Abraham, R.J. & Matth, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]
-
ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available from: [Link]
-
PubMed. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Available from: [Link]
-
ResearchGate. 1 H solution NMR spectra of (a) thiophene[7]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]
-
Supplementary Information. Instrumentation. Available from: [Link]
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]
-
Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. Available from: [Link]
-
The University of Arizona. PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Available from: [Link]
-
ResearchGate. FTIR Characteristic Band of Amino Acid Germinates. Available from: [Link]
-
NIH. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Available from: [Link]
-
NIH. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Available from: [Link]
-
ResearchGate. On the Spectroscopic Analyses of Protein. Available from: [Link]
-
ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]
-
PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]
-
FTIR Analysis of Protein Structure. Available from: [Link]
-
Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available from: [Link]
-
PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. Available from: [Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Available from: [Link]
-
NIH. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
Wikipedia. Amino acid. Available from: [Link]
Sources
- 1. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. modgraph.co.uk [modgraph.co.uk]
Comparative study of different synthetic routes for (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
(R)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral β-amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is of paramount importance, as the biological activity of its downstream products is often highly dependent on the chirality of this precursor. This guide provides a comparative analysis of three prominent synthetic strategies for obtaining this valuable molecule: Rhodium-Catalyzed Asymmetric Hydrogenation, Biocatalytic Asymmetric Amination, and Chiral Auxiliary-Mediated Synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, enantioselectivity, and operational considerations to aid researchers in selecting the most suitable method for their specific needs.
Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Enamine
Rhodium-catalyzed asymmetric hydrogenation is a powerful and widely utilized method for the enantioselective synthesis of chiral compounds, including β-amino acids.[1][2][3] This approach typically involves the hydrogenation of a prochiral β-enamino ester using a chiral rhodium catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity.
Mechanistic Rationale
The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation is a well-studied process. The mechanism generally involves the coordination of the rhodium catalyst to the double bond of the enamine substrate. Hydrogen then adds to the metal center and is subsequently transferred to the substrate in a stepwise or concerted manner, leading to the formation of the chiral product. The chiral ligand environment around the rhodium atom dictates the facial selectivity of the hydrogenation, thereby controlling the stereochemical outcome.
Experimental Protocol
Synthesis of the β-Enamino Ester Precursor:
A common precursor for this route is an N-acylated β-enamino ester. This can be synthesized from 2-acetylthiophene through a series of reactions, including condensation with an appropriate amine and subsequent acylation.
Asymmetric Hydrogenation Step:
A solution of the β-enamino ester (1.0 mmol) in a suitable solvent such as methanol (10 mL) is placed in a high-pressure autoclave. A chiral rhodium catalyst, for instance, [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R)-BINAP (0.01 mmol, 1 mol%), is added. The autoclave is then purged with argon and subsequently pressurized with hydrogen gas (e.g., 10 atm). The reaction is stirred at a specific temperature (e.g., 50 °C) for a set period (e.g., 24 hours). After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the protected β-amino ester. Subsequent hydrolysis of the ester and removal of the protecting group affords the desired this compound.
Sources
A Comparative Efficacy Analysis of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid and Structurally Related GABA Analogs
This guide provides a detailed comparative analysis of the efficacy of (R)-3-Amino-3-(thiophen-2-yl)propanoic acid and its structural analogs, with a focus on their activity as modulators of the γ-aminobutyric acid (GABA) system. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available preclinical data to offer insights into the structure-activity relationships (SAR) that govern the potency and potential therapeutic applications of these β-amino acid derivatives.
Introduction: The Significance of β-Amino Acids in Neuroscience
β-amino acids are structural isomers of the proteinogenic α-amino acids, characterized by the placement of the amino group at the β-carbon position of the carboxylic acid. This structural alteration imparts unique conformational properties and, critically, resistance to proteolytic degradation, making them attractive scaffolds in medicinal chemistry.[1] Their incorporation into peptides can induce stable secondary structures, and as standalone molecules, they can mimic the action of endogenous neurotransmitters.
This compound belongs to a class of β-aryl- and β-heteroaryl-β-amino acids that have garnered significant interest for their potential to modulate neuronal signaling. The presence of the thiophene ring, a bioisostere of the phenyl ring, offers distinct electronic and steric properties that can influence receptor binding and pharmacokinetic profiles. This guide will specifically explore the efficacy of this compound in the context of GABA receptor modulation, comparing it with established therapeutic agents and other relevant analogs.
The GABAergic System: A Primary Target for Neurological Therapeutics
The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS). GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAB receptors, in particular, are G-protein coupled receptors that, upon activation, lead to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Due to their critical role in regulating neuronal activity, GABAB receptors are a key target for the treatment of a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction. Agonists of the GABAB receptor, such as baclofen, are established clinical therapies.
Comparative Efficacy at the GABAB Receptor
While direct, quantitative efficacy data for this compound is not extensively available in the public domain, valuable insights can be drawn from studies on its close structural analogs. A key study by Berthelot et al. (1991) provides a strong basis for inferring the activity of our target compound.
Insights from Structural Analogs
A study on 3-thienyl- and 3-furylaminobutyric acids revealed that these compounds are potent and specific ligands for the GABAB receptor.[1] Notably, 4-amino-3-(5-chloro-2-thienyl)butyric acid, a close structural analog of this compound, demonstrated significant binding affinity.
| Compound | IC50 (µM) for [3H]baclofen displacement |
| (R,S)-Baclofen | 0.33 |
| 4-Amino-3-(5-chloro-2-thienyl)butyric acid | 0.61 |
| 4-Amino-3-(5-methyl-2-thienyl)butyric acid | 1.34 |
Table 1: Comparative binding affinities of thienyl-aminobutyric acid derivatives and baclofen at the GABAB receptor. Data extracted from Berthelot et al., 1991.[1]
The data clearly indicates that the thienyl-containing β-amino acid scaffold is a viable pharmacophore for GABAB receptor binding. The 5-chloro-substituted analog exhibits an IC50 value that is only about twice that of baclofen, highlighting its considerable potency. This strongly suggests that this compound is also likely to be a potent GABAB receptor ligand. The absence of a substituent at the 5-position of the thiophene ring in our target compound may influence its binding affinity, and direct experimental verification is warranted.
Comparison with Clinically Relevant GABAB Receptor Agonists
To provide a broader context, it is useful to compare the inferred activity of this compound with established GABAB receptor agonists.
-
Baclofen: The prototypical GABAB receptor agonist, baclofen ((RS)-4-amino-3-(4-chlorophenyl)butanoic acid), is widely used clinically to treat spasticity. Its (R)-enantiomer is the more active form.
-
Phenibut: Another well-known GABA analog, phenibut (β-phenyl-γ-aminobutyric acid), is a GABAB receptor agonist with anxiolytic and nootropic effects.[2]
The structural similarity between these compounds and this compound lies in the β-aryl/heteroaryl-β-amino acid core. The key differentiators are the nature of the aromatic ring (phenyl vs. thiophene) and the specific substitutions on that ring.
Structure-Activity Relationship (SAR) Insights
The available data allows for the formulation of several SAR hypotheses for this class of compounds:
-
Aromatic/Heteroaromatic Ring: The presence of an aromatic or heteroaromatic ring at the β-position is crucial for activity at the GABAB receptor.
-
Substitution on the Ring: Halogenation of the aromatic ring, as seen with the chloro group in baclofen and the 5-chloro-thienyl analog, appears to enhance binding affinity.
-
Stereochemistry: The stereochemistry at the β-carbon is a critical determinant of activity. For baclofen, the (R)-enantiomer is significantly more potent. It is highly probable that the (R)-enantiomer of 3-Amino-3-(thiophen-2-yl)propanoic acid is also the more active stereoisomer.
Experimental Protocols for Efficacy Evaluation
To directly assess the efficacy of this compound and its analogs, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the GABAB receptor.
Objective: To determine the IC50 value of this compound for the displacement of a radiolabeled GABAB receptor ligand.
Materials:
-
Rat brain cortical membranes (source of GABAB receptors)
-
[3H]-(R)-(-)-Baclofen (radioligand)
-
This compound and other test compounds
-
(R,S)-Baclofen (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, incubate the rat brain membranes with a fixed concentration of [3H]-(R)-(-)-Baclofen and varying concentrations of the test compounds.
-
Incubate at room temperature for 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding curves.
Functional Assay: GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Objective: To determine the EC50 and maximal efficacy (Emax) of this compound in stimulating [35S]GTPγS binding.
Materials:
-
Cell membranes expressing recombinant human GABAB receptors
-
[35S]GTPγS
-
This compound and other test compounds
-
GABA (positive control)
-
Assay buffer (containing GDP, MgCl2, NaCl)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
Incubate the cell membranes with varying concentrations of the test compounds in the presence of [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Calculate EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
Visualizing the Research Workflow
Caption: Workflow for the synthesis and in vitro evaluation of novel GABA B receptor modulators.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel GABAB receptor modulators. Based on the high affinity of its close structural analogs, it is anticipated to be a potent ligand at this receptor. However, direct experimental validation is crucial to definitively establish its efficacy and to elucidate the subtle but important structure-activity relationships that govern the interaction of thienyl-containing β-amino acids with the GABAB receptor.
Future research should focus on the systematic synthesis and evaluation of a series of analogs of this compound to build a comprehensive SAR model. This should include variations in the substitution pattern on the thiophene ring and exploration of different heteroaromatic systems. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic properties and therapeutic potential of the most promising candidates in relevant animal models of neurological disorders.
References
-
Berthelot, P., Vaccher, C., Flouquet, N., Debaert, M., Luyckx, M., & Brunet, C. (1991). 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies. Journal of Medicinal Chemistry, 34(8), 2557–2560. [Link]
-
Owen, D. R., Wood, D. M., Archer, J. R. H., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591–596. [Link]
Sources
A Researcher's Guide to Antibody Specificity: Cross-Reactivity Analysis of Antibodies Targeting (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid
This guide provides an in-depth, objective comparison of antibody performance, focusing on the critical parameter of cross-reactivity for antibodies developed against the chiral hapten, (R)-3-Amino-3-(thiophen-2-yl)propanoic acid. We will explore the rationale behind the experimental design, present detailed protocols, and analyze supporting data to aid researchers, scientists, and drug development professionals in making informed decisions for their immunoassay applications.
Introduction: The Need for Highly Specific Hapten-Targeting Antibodies
This compound is a chiral, non-proteinogenic β-amino acid. Its unique structure, incorporating a thiophene ring, makes it a valuable building block in medicinal chemistry. The development of sensitive and specific immunoassays for the detection and quantification of such small molecules (haptens) is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
However, small molecules are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] This process, while necessary, introduces a significant challenge: ensuring the resulting antibodies are specific to the hapten and not to the carrier protein or the linker used for conjugation.[1]
Cross-reactivity is the phenomenon where an antibody binds to molecules that are structurally similar to the target antigen.[3][4] In the context of hapten-specific antibodies, high cross-reactivity with related compounds can lead to inaccurate quantification, false positives, and unreliable data.[3][5] Therefore, rigorous cross-reactivity profiling is not merely a validation step but a cornerstone of reliable immunoassay development.[6][7] This guide details the systematic evaluation of polyclonal antibodies raised against this compound, providing a template for assessing antibody specificity.
Materials and Methods
The generation and characterization of highly specific anti-hapten antibodies is a multi-step process. The causality behind each experimental choice is critical for success.
Hapten Synthesis and Conjugate Preparation
The journey begins with the strategic design of the immunogen. The hapten, this compound, was synthesized and then conjugated to carrier proteins. The choice of conjugation chemistry is paramount as it dictates the orientation of the hapten presentation to the immune system. We utilized the carbodiimide method, which targets the hapten's carboxylic acid group for linkage to primary amines on the carrier protein.[2] This strategy exposes the characteristic thiophene ring and the chiral center, maximizing the chances of generating antibodies that recognize these key features.
-
Immunogen: this compound conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is a large, highly immunogenic protein chosen to maximize the immune response.[8][9]
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA). A different carrier protein is used for screening (e.g., in ELISA) to prevent the selection of antibodies that recognize the immunizing carrier (KLH).[10]
Antibody Production (Polyclonal)
Polyclonal antibodies were generated in New Zealand white rabbits. The immunization protocol involved an initial injection of the KLH-hapten conjugate emulsified in Complete Freund's Adjuvant, followed by booster injections with Incomplete Freund's Adjuvant every three weeks. Serum samples were collected and screened for antibody titer.
Cross-Reactivity Assessment by Competitive ELISA
The gold standard for determining the specificity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[3][11] This assay measures the ability of the target analyte or structurally similar compounds to compete with a fixed amount of immobilized antigen for binding to the antibody. A lower signal indicates higher competition, meaning the antibody has a higher affinity for the compound in solution.[12]
The workflow for our competitive ELISA is illustrated below:
Caption: Workflow of the competitive ELISA for cross-reactivity testing.
-
Coating: Microtiter plates were coated overnight at 4°C with 100 µL/well of the BSA-hapten conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).[13][14]
-
Washing: Plates were washed three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Wells were blocked with 200 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.[15]
-
Washing: Plates were washed three times with PBST.
-
Competition: A serial dilution of the target hapten and potential cross-reactants was prepared. 50 µL of each concentration was mixed with 50 µL of the polyclonal antibody (at a pre-determined optimal dilution) in separate tubes and incubated for 1 hour at 37°C.[14]
-
Binding: 100 µL of the antibody-analyte mixture was transferred to the coated and blocked wells. The plate was incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with PBST.
-
Detection: 100 µL of HRP-conjugated goat anti-rabbit IgG secondary antibody was added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with PBST.
-
Signal Development: 100 µL of TMB substrate solution was added to each well. The reaction was allowed to proceed for 15 minutes in the dark.[14]
-
Stopping Reaction: The reaction was stopped by adding 50 µL of 2N H₂SO₄.
-
Reading: The absorbance was measured at 450 nm using a microplate reader.
Data Analysis
The data was analyzed by plotting the percentage of inhibition versus the logarithm of the competitor concentration. A sigmoidal dose-response curve was fitted to the data to determine the IC₅₀ value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
The percent cross-reactivity (%CR) was calculated using the following formula:
%CR = (IC₅₀ of Target Hapten / IC₅₀ of Test Compound) x 100
Results and Discussion
To thoroughly assess the specificity of the generated polyclonal antibodies, a panel of structurally related compounds was selected. The choice of these compounds was deliberate, designed to probe different aspects of antibody recognition: stereospecificity, recognition of the thiophene ring, and tolerance to modifications on the propanoic acid backbone.
Caption: The target hapten and the panel of structurally related analogs used for cross-reactivity testing. (Note: Images are illustrative placeholders).
The results of the competitive ELISA are summarized in the table below.
| Compound | Structural Variation | IC₅₀ (nM) | Cross-Reactivity (%) |
| This compound | Target Analyte | 15.2 | 100 |
| (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | Stereoisomer | 18,540 | 0.08 |
| 3-Amino-3-(phenyl)propanoic acid | Phenyl instead of Thiophene | 9,860 | 0.15 |
| 3-Amino-3-(thiophen-3-yl)propanoic acid | Positional Isomer of Thiophene | 850 | 1.79 |
| 3-Aminopropanoic acid (β-Alanine) | Thiophene ring absent | > 50,000 | < 0.03 |
| L-Phenylalanine | α-amino acid | > 50,000 | < 0.03 |
| L-Tryptophan | α-amino acid, different ring | > 50,000 | < 0.03 |
Analysis of Specificity:
-
High Stereospecificity: The antibody demonstrates exceptional stereospecificity. The cross-reactivity with the (S)-enantiomer was a mere 0.08%, indicating that the chiral center is a critical component of the epitope recognized by the antibody.[16] This is a highly desirable characteristic for assays intended for use in biological systems where stereoisomers may be present.
-
Thiophene Ring is Crucial: The absence of the thiophene ring, as in β-Alanine, or its replacement with a phenyl ring, resulted in a dramatic loss of binding affinity (<0.15% cross-reactivity). This confirms that the thiophene moiety is essential for antibody recognition.
-
Sensitivity to Ring Isomerism: The antibody showed a minor but significant level of cross-reactivity (1.79%) with the thiophen-3-yl positional isomer. While still highly specific for the thiophen-2-yl structure, this suggests that assays measuring samples containing a mixture of these isomers should interpret results with caution.
-
No Recognition of Backbone Alone or Other Amino Acids: The lack of reactivity with β-Alanine, L-Phenylalanine, and L-Tryptophan confirms that the antibody does not simply recognize the amino acid backbone but requires the specific combination of the (R)-chiral center and the thiophen-2-yl ring.
Conclusion
The comprehensive cross-reactivity study detailed in this guide confirms the successful generation of a highly specific polyclonal antibody against this compound. The antibody exhibits excellent discrimination against its stereoisomer and other structurally related compounds, making it a robust reagent for the development of specific and reliable immunoassays.
This guide underscores the principle that antibody validation, particularly the rigorous assessment of cross-reactivity, is fundamental to ensuring data integrity.[7] The methodologies and analytical framework presented here provide a self-validating system that can be adapted by researchers for the characterization of antibodies against other small molecule targets.
References
-
Aptamer Group. Anti-hapten Antibody Problems. [Link]
-
Creative Diagnostics. Anti-Hapten Antibody Production. [Link]
-
Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten–Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]
-
Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. [Link]
-
ELISA kit. Antibody Cross Reactivity And How To Avoid It?[Link]
-
Creative Diagnostics. Competitive ELISA Protocol. [Link]
-
Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?[Link]
-
Bio-Rad Antibodies. Protocol: Competitive ELISA. [Link]
-
Wikipedia. Cross-reactivity. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4293. [Link]
-
Antibodies.com. (2024). ELISA: The Complete Guide. [Link]
-
PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. [Link]
-
The Assay Guidance Manual. (2022). Competitive ELISA Explained For Beginners. [Link]
-
Butler, J. E. (2000). Screening for Antibody Specificity and Sensitivity with ELISA. Methods in Molecular Biology, 2612, 45-58. [Link]
-
PubChem. 3-(Thien-2-yl)-L-alanine, N-BOC protected. [Link]
-
Shah, K., & Magzoub, M. (2023). An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. Best Practice & Research Clinical Endocrinology & Metabolism, 101867. [Link]
-
PubChem. (S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring (R)-3-Amino-3-(3-thienyl)-propionic acid: Properties and Synthesis. [Link]
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. cusabio.com [cusabio.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 7. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 8. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biossusa.com [biossusa.com]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 16. 131829-50-0|(S)-3-Amino-3-(thiophen-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
A Comparative Guide to the Stability of (R)-3-Amino-3-(thiophen-2-yl)propanoic Acid: A Forced Degradation Study Approach
Introduction
Non-proteinogenic amino acids (NPAAs) are pivotal in modern pharmaceutical development, offering pathways to enhance the stability, potency, and bioavailability of peptide-based therapeutics.[1][2][3] Among these, β-amino acids are particularly noteworthy for their ability to form stable secondary structures.[4][5] This guide provides an in-depth technical framework for benchmarking the chemical stability of a specific β-amino acid, (R)-3-Amino-3-(thiophen-2-yl)propanoic acid.
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life, formulation strategy, and ultimately, its safety and efficacy. Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods, as mandated by regulatory bodies under guidelines like ICH Q1A(R2).[6][7]
This document details the experimental protocols and scientific rationale for assessing the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic). Its performance is benchmarked against three other amino acids, chosen to represent distinct structural classes:
-
L-Phenylalanine: A proteinogenic α-amino acid with an aromatic (phenyl) side chain.
-
L-Cysteine: A proteinogenic α-amino acid containing a nucleophilic thiol group, known for its susceptibility to oxidation.
-
β-Alanine: The simplest β-amino acid, providing a backbone comparison.
By systematically evaluating its degradation profile, researchers and drug developers can make informed decisions regarding the formulation, storage, and handling of this promising molecule.
Experimental Design: The Forced Degradation Workflow
The core of this stability assessment is a forced degradation study. The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%, which is sufficient to detect and identify potential degradation products and validate the analytical method's specificity.[6] The overall experimental workflow is designed to expose the target compound and its comparators to a range of stress conditions that mimic potential environmental or physiological challenges.
Caption: Forced degradation experimental workflow.
Detailed Methodologies & Scientific Rationale
The following protocols are designed to be self-validating. Each includes a control sample (stored at 5°C, protected from light) to ensure that any observed degradation is a direct result of the applied stress.
Materials and Reagents
-
This compound (≥98% purity)
-
L-Phenylalanine (≥98% purity)
-
L-Cysteine (≥98% purity)
-
β-Alanine (≥98% purity)
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution (prepare 3% solution fresh)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification.
-
Calibrated pH meter.
-
Thermostatic oven.
-
ICH-compliant photostability chamber.
Experimental Protocols
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each amino acid in HPLC-grade water.
-
Procedure: Mix 1 mL of each stock solution with 1 mL of 0.1 M HCl.
-
Incubation: Incubate the solutions in sealed vials at 60°C for 24 hours.
-
Sampling: Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralization: Immediately neutralize the aliquots with an equimolar amount of 0.1 M NaOH before HPLC analysis.
-
Causality: This condition simulates exposure to an acidic environment, such as the stomach. The elevated temperature accelerates potential hydrolysis of labile functional groups. Standard amino acids are generally stable to acid hydrolysis, but this stress can reveal instabilities in more complex structures.[8][9]
-
Procedure: Mix 1 mL of each stock solution with 1 mL of 0.1 M NaOH.
-
Incubation: Incubate the solutions in sealed vials at 60°C for 24 hours.
-
Sampling: Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Neutralization: Immediately neutralize the aliquots with an equimolar amount of 0.1 M HCl before HPLC analysis.
-
Causality: Basic conditions test for susceptibility to base-catalyzed degradation, such as racemization or other structural rearrangements.
-
Procedure: Mix 1 mL of each stock solution with 1 mL of freshly prepared 3% H₂O₂.
-
Incubation: Store the solutions at room temperature, protected from light, for 24 hours.
-
Sampling: Withdraw aliquots at 0, 4, 8, and 24 hours for immediate HPLC analysis.
-
Causality: Hydrogen peroxide is used to assess susceptibility to reactive oxygen species. This is particularly relevant for this compound, as thiophene rings can be oxidized at the sulfur atom.[10][11][12] L-Cysteine, with its thiol group, serves as a positive control for oxidative degradation.
-
Procedure (Solution): Place sealed vials of the stock solutions in a thermostatically controlled oven at 80°C for 72 hours.
-
Procedure (Solid State): Place a thin layer of the solid amino acid powder in an open glass vial and store in the oven at 80°C for 72 hours. Samples are then dissolved in water for analysis.
-
Sampling: Withdraw aliquots (from solution) or prepare samples (from solid) at 24, 48, and 72 hours.
-
Causality: High temperature accelerates thermally induced degradation processes like decarboxylation or polymerization. Testing in both solid and solution states is crucial as degradation pathways can differ. β-peptides have been shown to possess high thermal stability, making this a key test for our target compound.[4]
-
Procedure: Expose the stock solutions in quartz cuvettes to a light source within a photostability chamber, conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Sampling: Analyze samples after the exposure period.
-
Causality: This test evaluates the potential for photodegradation upon exposure to light. Aromatic amino acids can absorb UV light, but many have mechanisms for dissipating this energy without degradation.[13][14][15] The thiophene ring's photostability will be a key point of comparison.
Stability-Indicating Analytical Method
A robust analytical method is required to separate the parent amino acid from all potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Rationale: This reverse-phase method separates compounds based on polarity. The gradient elution ensures that both polar degradants and the less polar parent compounds are resolved effectively. The use of LC-MS in parallel allows for the tentative identification of degradation products based on their mass-to-charge ratio.
Predicted Degradation Pathways
Based on the chemical structure of this compound, the thiophene ring is the most likely site of oxidative degradation. The sulfur atom is susceptible to oxidation by agents like H₂O₂, which can lead to the formation of a thiophene-S-oxide.[10][11] This reactive intermediate can sometimes undergo further reactions, but its formation would be a primary indicator of oxidative instability.
Caption: Potential oxidative degradation of the thiophene ring.
Data Interpretation and Comparative Analysis
The results from the HPLC analysis should be tabulated to provide a clear, objective comparison. The percentage of degradation is calculated by comparing the peak area of the parent amino acid in the stressed sample to that in the unstressed control.
Table 1: Illustrative Comparative Stability Data (% Degradation)
| Stress Condition | Time Point | This compound | L-Phenylalanine | L-Cysteine | β-Alanine |
| Acid (0.1M HCl, 60°C) | 24h | < 2% | < 1% | ~5% (Oxidation) | < 1% |
| Base (0.1M NaOH, 60°C) | 24h | < 2% | < 1% | ~8% (Racemization) | < 1% |
| Oxidative (3% H₂O₂) | 8h | ~15% | < 2% | > 90% | < 1% |
| Thermal (80°C, Soln) | 72h | < 3% | < 2% | ~10% | < 2% |
| Photolytic (ICH Q1B) | End | ~4% | ~2% | ~5% | < 1% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be derived from experimental execution.
Analysis of Illustrative Data:
-
Hydrolytic Stability: As a β-amino acid, this compound is expected to show high stability under both acidic and basic conditions, comparable to the simple structures of L-Phenylalanine and β-Alanine.
-
Oxidative Stability: This is the most significant point of differentiation. The thiophene ring makes the target molecule more susceptible to oxidation than L-Phenylalanine or β-Alanine. However, it is predicted to be significantly more stable than L-Cysteine, whose free thiol is extremely sensitive to oxidation. This moderate sensitivity is a critical parameter for formulation, suggesting that the inclusion of antioxidants might be beneficial.[11]
-
Thermal & Photostability: The molecule is expected to exhibit good thermal and photostability, in line with the general robustness of β-amino acids and aromatic systems that can dissipate energy.[4][16]
Conclusion
This guide outlines a comprehensive and scientifically grounded methodology for benchmarking the stability of this compound. The proposed forced degradation studies, aligned with ICH guidelines, provide the necessary framework to rigorously evaluate its degradation profile against other structurally relevant amino acids.
The key predicted vulnerability of this compound is its thiophene moiety's susceptibility to oxidation. However, it is expected to demonstrate excellent hydrolytic and thermal stability, a characteristic often sought when incorporating NPAAs into therapeutic peptides to improve their in-vivo half-life.[2][17] By understanding these stability characteristics early in the development process, researchers can proactively design robust formulations, define appropriate storage conditions, and ensure the development of a safe and stable final drug product.
References
-
Title: Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Source: Physical Chemistry Chemical Physics URL: [Link]
-
Title: Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: Photostability of amino acids: Internal conversion versus dissociation Source: AIP Publishing URL: [Link]
-
Title: Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues Source: PMC - NIH URL: [Link]
-
Title: Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores Source: RSC Publishing URL: [Link]
-
Title: The Photostability of Amino Acids in Space Source: ResearchGate URL: [Link]
-
Title: Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure Source: NIH URL: [Link]
-
Title: Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 Source: PMC - NIH URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: Stability toward High Energy Radiation of Non-Proteinogenic Amino Acids: Implications for the Origins of Life Source: MDPI URL: [Link]
-
Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]
-
Title: Forced Degradation Studies: Why, What & How Source: BioPharmaSpec URL: [Link]
-
Title: Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives Source: PMC - NIH URL: [Link]
-
Title: Proteins & Peptides Forced Degradation Studies Source: CD Formulation URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Pharmaceutical Technology URL: [Link]
-
Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect Source: ResearchGate URL: [Link]
-
Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: PMC - PubMed Central URL: [Link]
-
Title: Analytical Methods for Amino Acids Source: Shimadzu URL: [Link]
-
Title: Amino Acid Analysis Overview Source: Bio-Synthesis URL: [Link]
-
Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids Source: MDPI URL: [Link]
-
Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 9. Amino Acid Analysis Overview [biosyn.com]
- 10. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thiophene - Wikipedia [en.wikipedia.org]
- 13. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. | Semantic Scholar [semanticscholar.org]
- 14. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Amino-3-(thiophen-2-yl)propanoic acid
For professionals in research and drug development, the safe handling of novel or sparsely documented chemical compounds is a foundational pillar of scientific integrity and personal safety. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, a building block in protein degradation and other pharmaceutical applications, is one such compound where detailed, publicly available safety data is limited.[1][2]
This guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling, derived from a risk assessment based on the compound's chemical structure—a hybrid of a thiophene core and an amino acid backbone. The recommendations herein are synthesized from safety data for structurally related compounds and established laboratory safety principles to ensure a robust margin of safety.
The Principle of Assumed Risk: A Proactive Safety Posture
Given the absence of a specific Safety Data Sheet (SDS) for this compound, our primary directive is to adopt a conservative approach. The hazards are inferred from its constituent parts:
-
Thiophene Moiety: Thiophene and its derivatives can be irritants to the skin and eyes.[3][4] Some are flammable and may be harmful if inhaled or swallowed.[5] Therefore, we must assume potential for irritation and moderate toxicity.
-
Amino Acid Moiety: While simple amino acids are generally considered low-hazard, the overall risk profile of the molecule is dictated by the more reactive thiophene ring.[6][7]
This guide, therefore, is built on the principle of mitigating the potential hazards until specific toxicological data becomes available.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static checklist but a dynamic response to the specific experimental context. The following protocols are designed to provide a baseline of protection, which should be scaled based on the quantity of the compound being handled and the nature of the procedure.
Eye and Face Protection: The First Line of Defense
Accidental splashes are a primary risk during weighing, dissolution, and transfer operations.
-
Minimum Requirement: At all times when handling the compound in any form, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8]
-
Elevated Risk (Splash Hazard): For procedures involving solutions, such as preparing stock solutions or running reactions, chemical splash goggles are required for a full seal around the eyes.[8][9]
-
High-Risk Operations: When working with larger quantities (>1 gram) or performing vigorous mixing or heating, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[10]
Hand Protection: Preventing Dermal Exposure
The thiophene group suggests a potential for skin irritation and absorption.[4] Proper glove selection and technique are critical.
-
Primary Barrier: Disposable nitrile gloves are the standard choice for incidental contact.[8] They provide a good barrier against splashes of many common laboratory solvents and solids.
-
Glove Discipline: Gloves must be inspected for tears or pinholes before each use. After handling the compound, gloves should be removed promptly using a technique that avoids touching the outer surface with bare skin. Hands must be washed thoroughly with soap and water after glove removal.
-
Extended Contact or Immersion: For tasks involving prolonged contact or potential immersion, heavier-duty gloves or double-gloving (wearing two pairs of nitrile gloves) is recommended. Consult a glove compatibility chart for the specific solvents being used in your procedure.
Body Protection: Shielding Skin and Clothing
-
Standard Protocol: A flame-resistant lab coat is essential to protect against spills and prevent contamination of personal clothing.[9] Lab coats should be fully buttoned.
-
Large-Scale Operations: For handling quantities exceeding several grams, a chemical-resistant apron made of PVC or a similar material should be worn over the lab coat.[11]
-
Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]
Respiratory Protection: Mitigating Inhalation Risks
As a solid, the primary inhalation risk from this compound is from airborne dust particles.
-
Engineering Controls First: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[12]
-
When Respirators are Necessary: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[9] For operations with a high potential for aerosol generation, a half-mask or full-face air-purifying respirator with appropriate particulate filters may be necessary.[13]
Operational and Disposal Plans
Safe handling extends beyond PPE to include the entire workflow, from receipt of the material to its ultimate disposal.
Safe Handling and Storage Workflow
-
Designated Area: Handle the compound in a designated area of the lab to prevent cross-contamination.
-
Ventilation: As stated, always use a chemical fume hood or other ventilated enclosure when handling the solid.[5]
-
Static Discharge: For transfers of larger quantities of the powder, be mindful of static electricity. Use anti-static weigh boats and ground equipment where necessary.[4]
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][14]
Waste Disposal
-
Contaminated Materials: All disposable PPE (gloves, wipes, etc.) and any materials used to clean up spills should be placed in a sealed, clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[4]
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[15]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the material's name to the medical personnel.[3]
Summary of Chemical Data and Hazards
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 73495-10-0 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Known Hazards | Based on structural analogs, potential for skin, eye, and respiratory irritation. | [3][16] |
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling the target compound.
References
- Thieno[3,2-b]thiophene - SAFETY DATA SHEET. (2022). Santa Cruz Biotechnology.
- Thiophene SDS, 110-02-1 Safety Data Sheets. (n.d.). ECHEMI.
- Hazard Summary: Thiophene. (n.d.). New Jersey Department of Health.
- Thiophene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet: Thiophene. (2024). Sigma-Aldrich.
- (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. (n.d.). PubChem.
- Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment. (2025). US EPA.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
- Chromatography: Principle, Types, Steps, Uses, Diagram. (2025). Microbe Notes.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet: Thiodipropionic acid. (2025). Fisher Scientific.
- (3R)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem.
- This compound, min 96%. (n.d.). HDH Pharma Inc.
- Material Safety Data Sheet: 3-amino acetophenone. (n.d.). Oxford Lab Fine Chem LLP.
- Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.
- (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID. (n.d.). ChemicalBook.
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID | 73495-10-0 [m.chemicalbook.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
- 15. oxfordlabchem.com [oxfordlabchem.com]
- 16. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
